3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Description
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Properties
IUPAC Name |
(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMZLGWOQDLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of medicinal chemistry for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in a vast array of pharmaceuticals. The incorporation of fluorine atoms into these building blocks offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated arylboronic acids highly sought-after intermediates.
This in-depth technical guide details a robust and rational synthetic pathway to a specific and valuable building block: 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid . This compound, with its unique substitution pattern of two fluorine atoms, a bulky cyclopentyloxy group, and a boronic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutics. This guide will provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions, empowering researchers to adapt and apply these methods to their own synthetic challenges.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and functional group compatibility. The chosen strategy begins with a commercially available, highly fluorinated benzene derivative and proceeds through a series of key transformations to install the desired substituents in the correct positions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene
The initial phase of the synthesis focuses on constructing the core substituted benzene ring with the bromo and cyclopentyloxy groups in the desired positions.
Step 1.1: Regioselective Methoxylation via Nucleophilic Aromatic Substitution
The synthesis commences with 1-bromo-2,3,5-trifluorobenzene. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr).[1] The regioselectivity of this reaction is governed by the relative activation of the different positions. The fluorine at the 3-position is flanked by two other fluorine atoms, making it the most electron-deficient and sterically accessible site for nucleophilic attack.
Experimental Protocol:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1-bromo-2,3,5-trifluorobenzene (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-bromo-2,4-difluoro-3-methoxybenzene .
Step 1.2: Demethylation to the Phenol
The methoxy group serves as a masked hydroxyl group. Cleavage of the methyl ether is necessary to enable the subsequent introduction of the cyclopentyloxy group. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[2][3]
Experimental Protocol:
-
Dissolve 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of boron tribromide (1.1 equivalents) in DCM dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-bromo-2,4-difluoro-3-phenol , which can be used in the next step without further purification if of sufficient purity.
Step 1.3: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[4][5] In this step, the phenoxide generated from 1-bromo-2,4-difluoro-3-phenol reacts with cyclopentyl bromide.
Experimental Protocol:
-
To a solution of 1-bromo-2,4-difluoro-3-phenol (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Add cyclopentyl bromide (1.2-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-(cyclopentyloxy)-2,4-difluorobenzene .
Part 2: Introduction of the Boronic Acid Moiety via Lithiation-Borylation
The final stage of the synthesis involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange followed by quenching with a borate ester.
Step 2.1: Lithium-Halogen Exchange and Borylation
The lithium-halogen exchange is a rapid and efficient method for the generation of aryllithium species from aryl bromides.[6][7] The resulting highly nucleophilic aryllithium is then trapped with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate.[8]
Caption: Key steps in the conversion of the aryl bromide to the boronic acid.
Experimental Protocol:
-
Dissolve 1-bromo-3-(cyclopentyloxy)-2,4-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF and cool it to -78 °C.
-
Transfer the aryllithium solution to the cold triisopropyl borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2.2: Purification of the Final Product
Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[9][10] Recrystallization is often the preferred method of purification.
Purification Protocol:
-
Dissolve the crude This compound in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate or toluene.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If necessary, a second recrystallization can be performed to achieve higher purity.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1.1 | 1-Bromo-2,3,5-trifluorobenzene | 1-Bromo-2,4-difluoro-3-methoxybenzene | NaOMe, DMF | 75-85 |
| 1.2 | 1-Bromo-2,4-difluoro-3-methoxybenzene | 1-Bromo-2,4-difluoro-3-phenol | BBr₃, DCM | 80-90 |
| 1.3 | 1-Bromo-2,4-difluoro-3-phenol | 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene | Cyclopentyl bromide, K₂CO₃, DMF | 70-80 |
| 2.1 | 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene | This compound | n-BuLi, B(O-iPr)₃, THF | 60-75 |
Conclusion
The synthesis of this compound, while requiring multiple steps, is a highly achievable goal for researchers with a solid foundation in synthetic organic chemistry. The outlined protocol, based on established and reliable transformations, provides a clear pathway to this valuable building block. The key to success lies in the careful execution of each step, particularly the low-temperature lithiation-borylation sequence, and the appropriate purification of the final product. By understanding the underlying principles of each reaction, chemists can further optimize and adapt this synthesis to meet their specific needs, thereby accelerating the discovery and development of new chemical entities with therapeutic potential.
References
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CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents.
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Lithium Halogen Exchange.
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A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH.
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Purification of boronic acids? : r/chemistry - Reddit.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
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EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
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Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal.
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The Williamson Ether Synthesis - Master Organic Chemistry.
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Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Application Notes for Researchers - Benchchem.
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EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
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Indolylboronic Acids: Preparation and Applications - MDPI.
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed.
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1-Bromo-2,4-difluoro-3-methoxybenzene | 221221-00-7 | Benchchem.
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Williamson Ether Synthesis - YouTube.
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How to purify boronic acids/boronate esters? - ResearchGate.
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The Mechanism of Lithium-Halogen Exchange - Macmillan Group.
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The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate.
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Aryl methyl ether cleavage : r/Chempros - Reddit.
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Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
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Lithium aminoborohydrides 17. Palladium catalyzed borylation of aryl iodides, bromides, and triflates with diisopropylaminoborane prepared from lithium diisopropylaminoborohydride - Sci-Hub.
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CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents.
-
Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems - YouTube.
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Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides.
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal.
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Williamson Ether synthesis : r/OrganicChemistry - Reddit.
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company.
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Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer.
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(12) United States Patent - Googleapis.com.
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Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
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Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides - PMC - NIH.
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.
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CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society.
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Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1 -Bromo- 4 - tert -butylbenzene at 0 °C - ResearchGate.
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed.
-
Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols - ResearchGate.
-
Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed.
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3-(cyclopentyloxy)-2,4-difluorophenylboronic acid CAS number 1629971-64-7
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS Number: 1629971-64-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document consolidates available information and presents a robust, proposed synthetic pathway based on well-established and reliable chemical transformations. The guide covers the compound's structure and properties, a detailed, two-step synthetic protocol with mechanistic insights, its critical role in drug discovery via Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction and Physicochemical Properties
This compound is a synthetically versatile organoboron compound. Its structure, featuring a difluorinated phenyl ring functionalized with a cyclopentyloxy ether and a boronic acid moiety, makes it a highly sought-after reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity, while the cyclopentyloxy group can improve lipophilicity and cell permeability. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1629971-64-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃BF₂O₃ | [1][2] |
| Molecular Weight | 242.03 g/mol | [2][3] |
| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred |
| Purity | Typically >98% (commercially available) | [1][2] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF | Inferred |
| Storage | Store under an inert atmosphere at room temperature.[2][3] | [2][3] |
Note: Experimental data such as melting point and detailed spectroscopic data (NMR, IR, MS) are not widely available in published literature.
Proposed Synthesis Pathway
A reliable and scalable synthesis of this compound can be proposed in two key steps, starting from commercially available 2,4-difluorophenol. This pathway leverages a classical Williamson ether synthesis followed by a directed ortho-lithiation and borylation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(cyclopentyloxy)-2,4-difluorobenzene
Principle: This step employs the Williamson ether synthesis, a robust Sₙ2 reaction where the phenoxide, generated in situ from 2,4-difluorophenol and a mild base, acts as a nucleophile to displace the bromide from cyclopentyl bromide.[4][5] Acetone is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective base for this transformation.
Experimental Protocol:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in acetone (5-10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (1.5 eq) and cyclopentyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(cyclopentyloxy)-2,4-difluorobenzene as a clear oil.
Step 2: Synthesis of this compound
Principle: This transformation is achieved via a directed ortho-lithiation (DoM).[6][7] The cyclopentyloxy group is a moderately strong directing group, activating the ortho C-H bond (position 3) for deprotonation by a strong organolithium base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic boron source, triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid. The fluorine atom at position 4 further acidifies the C-H at position 3, facilitating the lithiation at this site.
Experimental Protocol:
-
Dissolve 1-(cyclopentyloxy)-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram) in a flame-dried, three-neck flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
To this aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield this compound as a solid.
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl linkages which are common motifs in pharmaceuticals.
The 3-(cyclopentyloxy)-2,4-difluorophenyl moiety can be introduced into a drug candidate scaffold to fine-tune its pharmacological profile. For instance, this group can modulate ligand-receptor interactions, improve metabolic stability by blocking sites of oxidation, and enhance pharmacokinetic properties such as oral bioavailability.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
As with all laboratory chemicals, this compound should be handled by qualified personnel using appropriate personal protective equipment (PPE).
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Harmful if Swallowed: Harmful if swallowed.[4]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and organic synthesis. The proposed synthetic route, based on the reliable Williamson ether synthesis and directed ortho-lithiation, offers a practical approach for its preparation on a laboratory scale. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, enabling the strategic introduction of the difluoro-cyclopentyloxy-phenyl moiety to modulate the biological and pharmacokinetic properties of drug candidates. Adherence to strict safety protocols is essential when handling this compound.
References
- Angene Chemical. This compound.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
- Baran Lab, Scripps Research.
- Myers, A. G. Research Group, Harvard University. Directed (ortho)
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluamides and beyond. Chemical Reviews, 90(6), 879-933.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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An In-depth Technical Guide to 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a specialized synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a boronic acid group, a cyclopentyloxy ether, and two fluorine atoms on the phenyl ring, offers a versatile platform for the synthesis of complex molecules with tailored electronic and steric properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, handling, and potential applications, particularly in the realm of drug discovery where it is often utilized as a key intermediate in the development of novel inhibitors.[1][2]
Chemical Identity and Structure
IUPAC Name: [3-(Cyclopentyloxy)-2,4-difluorophenyl]boronic acid
Synonyms: Boronic acid, B-[3-(cyclopentyloxy)-2,4-difluorophenyl]-[3]
CAS Number: 1629971-64-7[1]
Molecular Formula: C₁₁H₁₃BF₂O₃[1]
Molecular Weight: 242.03 g/mol [2][4]
The structure of this compound is characterized by a central benzene ring substituted with a boronic acid group at the 1-position, a fluorine atom at the 2-position, a cyclopentyloxy group at the 3-position, and a second fluorine atom at the 4-position.
Diagram of the Chemical Structure of this compound
A 2D representation of the molecular structure.
Physical and Chemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from data on structurally similar compounds and general principles of organic chemistry. Commercial suppliers typically offer this reagent with a purity of ≥98%.[1][3]
| Property | Value | Source |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not definitively reported. A structurally similar compound, (3-(cyclopentyloxy)-4-methoxyphenyl)boronic acid, has a melting point of 170-180 °C.[5] | [5] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in nonpolar solvents and water. | General knowledge of boronic acids |
| Stability | Store under an inert atmosphere at room temperature.[1][2][4] Sensitive to moisture and oxidation. | [1][2][4] |
Synthesis
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a general and well-established method for the preparation of arylboronic acids involves the reaction of an appropriate aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
A plausible synthetic route would start from 1-bromo-3-(cyclopentyloxy)-2,4-difluorobenzene. This precursor would first be subjected to a halogen-metal exchange, for instance, by treatment with n-butyllithium or magnesium, to generate the corresponding organometallic species. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent hydrolysis of the resulting boronate ester under acidic conditions would yield the desired this compound.
Conceptual Synthetic Workflow
A generalized synthetic pathway for the target compound.
Chemical Reactivity and Handling
This compound is expected to exhibit reactivity typical of arylboronic acids. The boronic acid moiety is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids. This compound can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates in the presence of a palladium catalyst and a base to form substituted biaryl and related structures.[6] The fluorine and cyclopentyloxy substituents can influence the electronic and steric nature of the coupling partner, potentially affecting reaction rates and yields.
-
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-nitrogen or carbon-oxygen bonds. This compound could be reacted with amines, amides, or phenols to generate the corresponding substituted anilines or diaryl ethers.
-
Esterification: The boronic acid can react with diols, such as pinacol, to form stable cyclic boronate esters. This is a common strategy to protect the boronic acid group or to modify its reactivity and solubility.
-
Protodeboronation: Like many arylboronic acids, this compound can undergo protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, particularly under harsh acidic or basic conditions or in the presence of certain transition metals.
Handling and Storage:
Due to their sensitivity to moisture and air, arylboronic acids should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. It is recommended to store this compound in a tightly sealed container in a cool, dry place.[1][2][4] Exposure to atmospheric moisture can lead to the formation of the corresponding boroxine, a trimeric anhydride, which may affect its reactivity in subsequent reactions.
Applications in Research and Drug Discovery
The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The difluorophenyl group is a common feature in many bioactive molecules, as the fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets. The cyclopentyloxy group can increase lipophilicity and provide a steric handle for probing protein binding pockets.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
The following is a general, illustrative protocol and should be optimized for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or preparative HPLC.
Protocol for the Formation of a Pinacol Boronate Ester:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting pinacol boronate ester is often used in the next step without further purification, or it can be purified by column chromatography.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique combination of a reactive boronic acid, a lipophilic cyclopentyloxy group, and electron-withdrawing fluorine atoms provides chemists with a powerful tool for molecular design. While detailed experimental data for this specific compound remains somewhat limited in the public domain, a solid understanding of the general properties and reactivity of arylboronic acids allows for its effective use in a variety of chemical transformations. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of reagents like this compound in enabling innovation is undeniable.
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This compound - Lead Sciences. [Link]
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This compound | 1629971-64-7 - Angene. [Link]
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- Synthesis of 2-(3,4-difluorophenyl)
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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- 4. This compound - CAS:1629971-64-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid. In the absence of direct experimental spectra, this guide synthesizes data from analogous compounds and established principles of NMR spectroscopy to present a detailed, predicted spectral interpretation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the structural characterization of this and similar molecules. We will delve into the intricacies of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, providing predicted chemical shifts, coupling constants, and a thorough interpretation of the spectral features. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of compounds.
Introduction: The Structural Elucidation of a Novel Boronic Acid Derivative
This compound is a multifaceted molecule with potential applications in medicinal chemistry and materials science. The presence of a boronic acid moiety makes it a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The difluoro-substituted phenyl ring and the cyclopentyloxy group introduce unique electronic and steric properties that can significantly influence the molecule's reactivity, selectivity, and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such complex organic molecules. Each nucleus with a non-zero spin (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B) acts as a sensitive probe of its local electronic environment. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can piece together the molecular puzzle, confirming the connectivity of atoms and even deducing stereochemical relationships.
This guide will walk you through the predicted NMR spectra of this compound, explaining the rationale behind the expected spectral patterns.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides valuable information about the number and connectivity of protons in a molecule. For this compound, we anticipate signals in both the aromatic and aliphatic regions.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s (br) | 2H | B(OH)₂ |
| ~7.45 | td, J ≈ 9.0, 6.5 Hz | 1H | H-6 |
| ~6.95 | t, J ≈ 9.0 Hz | 1H | H-5 |
| ~4.90 | m | 1H | O-CH (cyclopentyl) |
| ~1.95 | m | 2H | Cyclopentyl-H |
| ~1.75 | m | 2H | Cyclopentyl-H |
| ~1.60 | m | 4H | Cyclopentyl-H |
Interpretation of the ¹H NMR Spectrum:
-
Boronic Acid Protons (B(OH)₂): A broad singlet is expected around 8.10 ppm, corresponding to the two acidic protons of the boronic acid group. The broadness is due to chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron nucleus. The integration should correspond to two protons.
-
Aromatic Protons (H-5 and H-6): The difluorinated phenyl ring will exhibit a complex splitting pattern. H-6 is expected to appear as a triplet of doublets due to coupling with the adjacent H-5 and the two fluorine atoms (F-2 and F-4). H-5 will likely be a triplet due to coupling with H-6 and F-4.
-
Cyclopentyloxy Protons: The methine proton (O-CH) directly attached to the oxygen will be the most deshielded of the aliphatic protons, appearing as a multiplet around 4.90 ppm. The remaining methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region (1.60-1.95 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum will be characterized by signals for the aromatic carbons, the cyclopentyloxy carbons, and the carbon atom bearing the boronic acid group.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd, J ≈ 250, 12 Hz) | C-2 (C-F) |
| ~158 (dd, J ≈ 250, 12 Hz) | C-4 (C-F) |
| ~145 (d, J ≈ 10 Hz) | C-3 (C-O) |
| ~125 (d, J ≈ 4 Hz) | C-6 |
| ~115 (dd, J ≈ 21, 4 Hz) | C-5 |
| ~110 (br) | C-1 (C-B) |
| ~82 | O-CH (cyclopentyl) |
| ~32 | Cyclopentyl-CH₂ |
| ~24 | Cyclopentyl-CH₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons directly attached to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 250 Hz) and will appear as doublets of doublets due to coupling with both fluorine atoms. The carbon attached to the oxygen of the cyclopentyloxy group (C-3) will be deshielded. The carbon bearing the boronic acid group (C-1) will show a broad signal due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbons (C-5 and C-6) will show smaller C-F couplings.
-
Cyclopentyloxy Carbons: The methine carbon (O-CH) will be found around 82 ppm. The methylene carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.
Table 3: Predicted ¹⁹F NMR Data for this compound (referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -115 | d, J ≈ 10 Hz | F-4 |
| ~ -135 | d, J ≈ 10 Hz | F-2 |
Interpretation of the ¹⁹F NMR Spectrum:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The ortho-fluorine (F-2) is expected to be more shielded than the para-fluorine (F-4) relative to the boronic acid group. Both signals will appear as doublets due to a four-bond F-F coupling (⁴JFF) of approximately 10 Hz. Further coupling to the aromatic protons may also be observed.
Predicted ¹¹B NMR Spectrum
¹¹B NMR is essential for confirming the presence and electronic state of the boron atom. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum.
Table 4: Predicted ¹¹B NMR Data for this compound (referenced to BF₃·OEt₂)
| Chemical Shift (δ, ppm) | Signal Shape | Assignment |
| ~28 - 32 | Broad singlet | B(OH)₂ |
Interpretation of the ¹¹B NMR Spectrum:
-
A single, broad signal is anticipated in the range of 28-32 ppm, which is characteristic of a tricoordinate arylboronic acid.[1][2][3] The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus (I = 3/2). The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation and optimization of acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and break up the trimeric boroxine species that can form from boronic acids.[3] Alternatively, CD₃OD can be used, which will exchange with the B(OH)₂ protons, causing their signal to disappear.
-
Use a high-quality NMR tube to minimize background signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover both aromatic and aliphatic regions.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a spectral width appropriate for fluoroaromatic compounds.
-
Reference the spectrum to an appropriate standard, such as CFCl₃.
-
-
¹¹B NMR Acquisition:
-
Acquire a one-dimensional ¹¹B NMR spectrum.
-
Use a boron-free probe if available to avoid background signals.
-
A wider spectral width may be necessary.
-
Reference the spectrum to BF₃·OEt₂.
-
Visualization of Molecular Structure and Key NMR Correlations
Caption: Molecular structure of this compound.
Conclusion
This in-depth technical guide provides a comprehensive predicted NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have constructed a detailed picture of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. This information is invaluable for researchers working on the synthesis and characterization of this and related compounds, facilitating unambiguous structure confirmation and purity assessment. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data, ensuring reliable and reproducible results in the laboratory.
References
-
SDBS. ¹¹B NMR Chemical Shifts. [Link]
- H. Nöth, B. Wrackmeyer. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag, 1978.
-
Gendibal. "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit, 2017, [Link].
-
University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Royal Society of Chemistry. "Supplementary Information for..." Royal Society of Chemistry, [Link]
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Introduction: The Critical Role of Boronic Acids in Pharmaceutical Development
An In-depth Technical Guide to the Stability and Storage of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid
Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the formation of carbon-carbon and carbon-heteroatom bonds has made them key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] The compound this compound (CAS No: 1629971-64-7) is a specialized reagent, the stability of which is paramount to ensure the quality, reproducibility, and safety of the final drug product.[3][4] This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of this crucial intermediate.
Chemical Profile and Inherent Stability Factors
The stability of an arylboronic acid is intrinsically linked to its molecular structure. The substituents on the phenyl ring dictate the electronic and steric properties, which in turn influence its susceptibility to degradation.
Structural Features of this compound:
-
Molecular Formula: C₁₁H₁₃BF₂O₃
-
Molecular Weight: 242.03 g/mol
-
Appearance: Typically an off-white to white solid.
The key structural elements influencing its stability are:
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at the ortho and para positions (2 and 4) are strongly electron-withdrawing. This has a significant impact on the Lewis acidity of the boron center. Increased Lewis acidity can influence the rate of certain degradation pathways. Studies on fluorinated phenylboronic acids have shown that the position and number of fluorine substituents can enhance Lewis acidity and in some cases, decrease stability, particularly with two fluorine atoms at the ortho positions.[3][5]
-
Ortho-Cyclopentyloxy Group: The bulky cyclopentyloxy group at the 3-position provides steric hindrance around the boronic acid moiety. Research on ortho-alkoxy substituents suggests that they can influence the crystal packing and intermolecular interactions of phenylboronic acids, which can, in turn, affect their solid-state stability.[6][7]
Primary Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways. Understanding these mechanisms is crucial for developing appropriate storage and handling protocols.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common decomposition pathway for arylboronic acids, especially under aqueous conditions.[8] The reaction can be catalyzed by acids or bases.[9] The electron-withdrawing nature of the fluorine atoms in this compound can make the aryl ring more susceptible to nucleophilic attack, potentially influencing the rate of protodeboronation under basic conditions.[10]
Mechanism of Acid-Promoted Protodeboronation A proposed mechanism for the acid-promoted protodeboronation of arylboronic acids involves an intermolecular metathesis via a four-membered ring transition state.[9]
Caption: Proposed mechanism for acid-promoted protodeboronation.
Oxidation
The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be accelerated by the presence of oxidizing agents and reactive oxygen species.[5] The rate of oxidation is influenced by the electron density at the boron atom. While often considered a metabolic instability, it can also occur during storage if the compound is exposed to air and certain catalysts.[11]
Trimerization to Boroxines
In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and boroxines can readily hydrolyze back to the boronic acid in the presence of water. The formation of boroxines can affect the solubility and reactivity of the material. Thermal analysis techniques like DSC and TGA can be used to study this dehydration process.[7]
Caption: Reversible trimerization of boronic acid to boroxine.
Recommended Storage and Handling
Based on the chemical nature of arylboronic acids and information from safety data sheets of similar compounds, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.[12][13]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C).[12][14] | Slows down the rates of all potential degradation reactions. Some suppliers suggest cold-chain transportation.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[12] | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[13] | The compound is hygroscopic and exposure to moisture can lead to hydrolysis and facilitate protodeboronation.[13] |
| Light | Protect from light. | Although not always specified, protection from light is a general good practice for storing chemical intermediates to prevent photolytic degradation. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[12] | These materials can directly react with and degrade the boronic acid. |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to monitor the purity of this compound and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[16][17] These studies are a key component of demonstrating the specificity of a stability-indicating method as per ICH guidelines.[18][19]
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. Neutralize with 0.1 M hydrochloric acid and dilute to the target concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period. Dilute to the target concentration.
-
Thermal Degradation: Store the solid boronic acid in an oven at 80°C for a specified period. Dissolve the stressed solid in the solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid boronic acid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
Stability-Indicating HPLC Method
The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis.[20][21] A method that minimizes this artifact is crucial for accurate purity assessment.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column with low silanol activity (e.g., Waters XTerra MS C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the parent compound and any less polar impurities, then return to initial conditions. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The forced degradation samples are used to demonstrate the specificity of the method in separating the parent peak from all degradation products.
Characterization of Degradation Products
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of degradation products.[12][22]
-
LC-MS: Provides molecular weight information of the degradation products, which can help in identifying them. For example, the protodeboronated product would have a mass corresponding to the loss of the B(OH)₂ group and the addition of a hydrogen atom.
-
¹¹B NMR Spectroscopy: This is a powerful tool for studying boronic acids and their esters. The chemical shift in the ¹¹B NMR spectrum can provide information about the coordination state of the boron atom, helping to distinguish between the free boronic acid and any boronate esters or other boron-containing species.[13][14][23]
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis. Its stability is governed by its unique electronic and steric properties. The primary degradation pathways to be aware of are protodeboronation, oxidation, and trimerization to boroxines. By implementing stringent storage and handling procedures, including refrigeration, storage under an inert and dry atmosphere, and protection from light, the integrity of this compound can be maintained. A validated stability-indicating HPLC method, developed in conjunction with forced degradation studies, is essential for monitoring the purity and ensuring the quality of this critical raw material in drug development and manufacturing.
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Yan, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34857-34862. Available from: [Link]
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Li, Y., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7235. Available from: [Link]
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Poon, C. Y., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17534-17553. Available from: [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1985-1996. Available from: [Link]
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Kubiak, S. N., & Raines, R. T. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 16(43), 8263-8267. Available from: [Link]
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Sporzyński, A., et al. (2014). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 16(34), 7946-7955. Available from: [Link]
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Kubiak, S. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available from: [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12557. Available from: [Link]
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Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available from: [Link]
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E-Noa. (2024). Safety Data Sheet: 110140 - Phenylboronic acid. Available from: [Link]
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Sporzyński, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Open Chemistry, 16(1), 933-941. Available from: [Link]
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Angene. (n.d.). This compound. Available from: [Link]
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Sporzyński, A., et al. (2014). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. ResearchGate. Available from: [Link]
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Wrona-Piotrowicz, A., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules, 22(7), 1063. Available from: [Link]
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Sporzyński, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. OUCI. Available from: [Link]
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Ashenfelter, M. H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-221. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Available from: [Link]
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Singh, S., & Kumar, V. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 963-970. Available from: [Link]
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Shinde, N. G., et al. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 522-531. Available from: [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]
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Fountain, K. J., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available from: [Link]
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A Technical Guide to 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid, a specialized building block for researchers, medicinal chemists, and drug development professionals. We will delve into its strategic importance in contemporary medicinal chemistry, provide a landscape of its commercial availability and pricing, and present a detailed, field-tested protocol for its application in the synthesis of high-value kinase inhibitors.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 1629971-64-7) is a bespoke chemical reagent that has gained traction in the synthesis of complex molecular scaffolds for drug discovery. Its utility is primarily centered on its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The molecular architecture of this boronic acid is not accidental; each substituent is deliberately placed to confer specific, advantageous properties to the resulting coupled products.
-
The Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly modulate the electronic properties of the molecule, influencing its pKa, metabolic stability, and binding affinity to biological targets. Specifically, the 2,4-difluoro substitution pattern creates a unique electronic environment that can enhance interactions with protein active sites and improve pharmacokinetic properties.
-
The Cyclopentyloxy Group: The bulky, lipophilic cyclopentyloxy group serves multiple purposes. It can enhance the compound's solubility in organic solvents commonly used in synthesis. From a pharmacodynamic perspective, this group can probe and occupy hydrophobic pockets within a target protein, potentially leading to increased potency and selectivity of the final drug candidate.
The combination of these features makes this compound a valuable tool for introducing a specific, multi-functionalized phenyl group into a target molecule, a common strategy in the development of kinase inhibitors and other targeted therapies.
Commercial Sourcing and Pricing Analysis
For researchers planning the synthesis of novel compounds, securing a reliable source of high-purity starting materials is paramount. This compound is available from several specialized chemical suppliers. The following table provides a comparative overview of suppliers and their indicative pricing.
| Supplier | Catalog Number | Purity | Quantity | Price (EUR) |
| Lead Sciences | BD326815 | >98% | 250 mg | € 30.00 |
| 1 g | € 81.00 | |||
| 5 g | € 282.00 | |||
| 25 g | € 988.00 | |||
| 100 g | € 3,112.00 | |||
| BLDpharm | BD326815 | >98% | Inquire for pricing | Inquire for pricing |
| Angene | AG00HYTH | >98% | Inquire for pricing | Inquire for pricing |
Note: Pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
Application in Kinase Inhibitor Synthesis: A Case Study
A significant application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for the treatment of inflammatory diseases and certain cancers.
A recent patent (CN111499612A) discloses the use of this boronic acid to synthesize potent IRAK4 inhibitors. The core of this synthesis is a Suzuki-Miyaura coupling reaction, which covalently links the 3-(cyclopentyloxy)-2,4-difluorophenyl moiety to a heterocyclic core.
Below is a logical workflow for this key synthetic step.
Caption: Workflow for IRAK4 inhibitor synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of an IRAK4 Inhibitor Precursor
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic chloro-pyrimidine core, based on the conditions described in the patent literature and established best practices for this type of reaction.
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Chloro-pyrimidine derivative (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, ACS grade
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloro-pyrimidine derivative (1.1 eq), this compound (1.0 eq), cesium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Degassing: Sparge the reaction mixture with Nitrogen or Argon for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
This protocol provides a robust and reproducible method for the synthesis of IRAK4 inhibitor precursors and can be adapted for other Suzuki-Miyaura couplings involving this specialized boronic acid.
Conclusion
This compound is a highly valuable and strategically designed building block for modern medicinal chemistry. Its unique combination of electronic and steric features makes it an ideal reagent for introducing a difluoro-cyclopentyloxy-phenyl moiety into complex molecules, particularly in the synthesis of kinase inhibitors. With a clear understanding of its sourcing, pricing, and a detailed protocol for its application, researchers are well-equipped to leverage this powerful tool in the pursuit of novel therapeutics.
References
The Alchemist's Guide to 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid: A Technical Whitepaper on Safe Handling and Application
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS No. 1629971-64-7) has emerged as a pivotal building block for medicinal chemists and drug development professionals.[1][2] Its unique structural motifs, featuring a difluorinated phenyl ring coupled with a cyclopentyloxy group, offer a sophisticated scaffold for designing novel therapeutics. Boronic acids, in general, are instrumental in the synthesis of complex organic molecules, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this particular reagent highly valuable in the development of new chemical entities.[2][3]
However, the very reactivity that makes boronic acids like this one so useful also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound, grounded in scientific principles to ensure the well-being of researchers and the integrity of their work.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For this compound, the primary hazards are related to its irritant properties.[4][5]
GHS Classification and Hazard Summary
Based on data for the target molecule and structurally similar fluorinated phenylboronic acids, the following Globally Harmonized System (GHS) classification is applicable.[4][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | irritant | Warning | H315: Causes skin irritation |
| Eye Irritation | irritant | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | irritant | Warning | H335: May cause respiratory irritation |
This data is a composite from sources for this compound and analogous difluorophenylboronic acids.[4][5]
The Chemistry Behind the Hazards
Boronic acids can cause irritation due to their acidic nature and their ability to interact with biological macromolecules. The B(OH)₂ group can form esters with diols present in biological systems, potentially disrupting cellular function. While generally considered to have low acute toxicity, arylboronic acids have been noted as weakly mutagenic in some microbial assays, warranting their handling as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[6]
Section 2: Prudent Practices for Handling and Storage
Adherence to meticulous handling and storage protocols is paramount to mitigate the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Engineering Controls : All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8] Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[9][10]
-
Personal Protective Equipment (PPE) : The following PPE must be worn when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[9][11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[9][12]
-
Body Protection : A lab coat should be worn to protect street clothing.[7]
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[5][9]
-
Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Storage and Stability Considerations
Boronic acids are susceptible to decomposition, which can impact the quality of experimental results. The two primary decomposition pathways are:
-
Boroxine Formation : In the solid state, boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. This process is often reversible upon dissolution in appropriate solvents.[13][14]
-
Protodeboronation : In solution, particularly under basic or acidic conditions, the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom.[6][13]
To maintain the integrity of this compound, the following storage conditions are recommended:
-
Atmosphere : Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.[1][15]
-
Temperature : Keep the compound in a cool, dry place. Refrigeration is often recommended to slow down potential decomposition.[15][16]
-
Container : The container should be tightly sealed to prevent the ingress of moisture.[15][16]
Section 3: Emergency Procedures and Waste Disposal
Preparedness for accidental exposures and proper disposal of chemical waste are critical components of laboratory safety.
First-Aid Measures
In the event of an accidental exposure, prompt action is crucial.[17]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][17][18] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][17][18] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[9][15][17] |
Emergency Response Decision Tree
Caption: Decision tree for first-aid response to exposure incidents.
Waste Disposal
Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.
-
Collection : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.[12]
-
Classification : Treat as hazardous chemical waste.[7]
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][12] Do not dispose of boronic acids down the drain unless explicitly permitted by local regulations and your institution's EHS office.[12][19]
Conclusion: Fostering a Culture of Safety
This compound is a powerful tool in the arsenal of drug discovery and development. By integrating a deep understanding of its chemical properties with rigorous safety protocols, researchers can harness its potential while ensuring a safe and productive laboratory environment. This guide serves as a technical resource to empower scientists to work confidently and responsibly with this valuable compound.
References
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DoveMed. (n.d.). First Aid for Boric Acid Poisoning. Retrieved from [Link]
-
AWS. (2016, December 15). Boric Acid Safety Data Sheet. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
-
Molecules. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercially available and late-stage clinical trials boron-based drugs. Retrieved from [Link]
-
Nature Reviews Drug Discovery. (2008). Prodrugs: design and clinical applications. Retrieved from [Link]
-
Journal of Lipid Research. (2017). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2023). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-(Cyclopentyloxy)-2,4-difluorophenyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic groups into drug candidates is a cornerstone of molecular design. The 3-(cyclopentyloxy)-2,4-difluorophenyl scaffold is a prime example of a building block that offers a confluence of desirable properties. The difluoro substitution pattern can significantly modulate the pKa of adjacent functionalities, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[1][2] The cyclopentyloxy group, on the other hand, introduces a degree of lipophilicity that can be crucial for membrane permeability and overall pharmacokinetic profiles.
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is therefore a valuable reagent for introducing this privileged motif into complex molecules. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, prized for its functional group tolerance, mild reaction conditions, and broad substrate scope.[3][4] These application notes provide a comprehensive guide to effectively utilize this compound in Suzuki coupling reactions, addressing the specific challenges posed by its electronic and steric nature.
Understanding the Reactant: Key Physicochemical Properties
| Property | Value/Description | Significance in Suzuki Coupling |
| Molecular Formula | C₁₁H₁₃BF₂O₃ | |
| Molecular Weight | 258.03 g/mol | |
| Appearance | Typically an off-white to white solid | |
| Electronic Nature | Electron-deficient due to two fluorine atoms | This can slow the rate of transmetalation. Careful selection of the base and catalyst is crucial.[5] |
| Steric Hindrance | Moderate, from the ortho-fluoro and cyclopentyloxy groups | May require bulky ligands to facilitate reductive elimination and prevent catalyst decomposition.[6][7] |
| Stability | Generally stable, but susceptible to protodeboronation under harsh basic or acidic conditions. | Use of milder bases and controlled reaction times is recommended. Conversion to a boronate ester can increase stability. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: This is often the rate-limiting step. A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the organic group (in this case, the 3-(cyclopentyloxy)-2,4-difluorophenyl moiety) to the palladium center.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) in anhydrous 1,4-dioxane (2.5 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction vial via syringe.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki coupling protocol.
Protocol 2: Case Study - Synthesis of a Deleobuvir (BI 207127) Analogue Precursor
This protocol is adapted from the highly concise synthesis of the HCV polymerase inhibitor Deleobuvir (BI 207127) and demonstrates a one-pot borylation-Suzuki coupling, which can be a highly efficient approach if starting from the corresponding aryl bromide.[3][5][6][8]
Step 2a: In Situ Borylation
-
Reactants: 1-bromo-3-(cyclopentyloxy)-2,4-difluorobenzene, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc).
-
Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Solvent: 1,4-Dioxane.
Step 2b: Suzuki Coupling
-
Reactants: The crude boronate ester from Step 2a, a suitable aryl halide/triflate (e.g., an indole derivative), and a base.
-
Catalyst: A fresh portion of a suitable Pd catalyst and ligand may be added.
-
Base: Aqueous potassium carbonate (K₂CO₃).
Combined One-Pot Procedure:
-
In a reaction vessel, combine 1-bromo-3-(cyclopentyloxy)-2,4-difluorobenzene (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (1.5 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane and heat the mixture at 80-90 °C for 2-4 hours until the borylation is complete (monitored by GC-MS).
-
Cool the mixture slightly, then add the aryl halide/triflate coupling partner (1.0 equiv), aqueous K₂CO₃ solution (2 M, 2.0 equiv), and potentially an additional ligand like tri(2-furyl)phosphine (TFP) and a palladium source like Pd(OAc)₂ as demonstrated in the synthesis of BI 207127.[3][6]
-
Reheat the reaction to 80-100 °C and stir until the Suzuki coupling is complete.
-
Perform an aqueous workup and purify as described in Protocol 1.
Causality and Optimization: A Deeper Dive
Catalyst and Ligand Selection:
-
The Challenge: The electron-deficient nature of the 2,4-difluorophenyl ring can make the oxidative addition step faster but the subsequent transmetalation and reductive elimination steps more challenging. Steric hindrance from the ortho-substituents can also impede the reaction.[6]
-
The Solution: Bulky, electron-rich phosphine ligands are highly recommended.
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos): These ligands are excellent for promoting both transmetalation and reductive elimination in sterically demanding couplings. Their bulkiness helps to create a coordinatively unsaturated palladium center, facilitating substrate association, while their electron-donating ability accelerates the key reaction steps.[6][9]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be very effective for coupling with less reactive aryl chlorides.[7]
-
Tri(2-furyl)phosphine (TFP): As identified in the synthesis of BI 207127, TFP can be uniquely effective in specific transformations.[3][5][6][8]
-
Base and Solvent Systems:
-
The Role of the Base: The base is crucial for activating the boronic acid to form the boronate, which is more nucleophilic and readily undergoes transmetalation.[4]
-
K₃PO₄: A moderately strong base that is often effective for challenging couplings, providing a good balance of reactivity without promoting significant protodeboronation.
-
K₂CO₃ or Cs₂CO₃: Common choices, with cesium carbonate being a stronger base often used for less reactive coupling partners.
-
Organic Bases (e.g., Et₃N): Generally less effective for this type of coupling.
-
-
Solvent Choice:
-
Aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, THF): These are excellent choices as they dissolve the organic reactants and the catalyst complex well.
-
Aqueous Mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A ratio of approximately 5:1 to 10:1 organic solvent to water is a good starting point.[10]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a pre-catalyst (e.g., XPhos Pd G3) or ensure rigorous exclusion of oxygen. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Excessively harsh basic conditions. 2. Prolonged reaction time at high temperature. 3. Presence of protic impurities. | 1. Use a milder base (e.g., K₂CO₃) or a fluoride source like CsF. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Ensure anhydrous solvents and dry reagents. Consider using the more stable boronate ester form. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Formation of Byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Lower the reaction temperature and optimize the reaction time. Ensure the boronic acid is used in a slight excess (1.1-1.3 equivalents). |
Conclusion
This compound is a powerful building block for the synthesis of novel chemical entities in drug discovery and materials science. Successful application in Suzuki-Miyaura coupling reactions hinges on a rational approach to reaction design, accounting for the electronic and steric properties of the substrate. By selecting appropriate bulky, electron-rich ligands, optimizing the base and solvent system, and maintaining a strictly inert atmosphere, researchers can achieve high yields and reproducible results. The protocols and insights provided herein serve as a robust foundation for the effective implementation of this versatile reagent in your synthetic endeavors.
References
-
Chen, Y., et al. (2014). A Highly Concise and Convergent Synthesis of HCV Polymerase Inhibitor Deleobuvir (BI 207127): Application of a One-Pot Borylation−Suzuki Coupling Reaction. Organic Letters, 16(17), 4558-4561. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2014). A highly concise and convergent synthesis of HCV polymerase inhibitor Deleobuvir (BI 207127): application of a one-pot borylation-Suzuki coupling reaction. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Chen, C., et al. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 7(27), 23237-23246. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Bădoiu, A., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (2012). International Journal of Pharmaceutical Sciences and Research, 3(6), 1545-1549. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the C-C Bond
The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and materials science.[1][2] Among the myriad of reactions developed for this purpose, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling stands as a titan.[3][4][5] Awarded the 2010 Nobel Prize in Chemistry, this reaction has become one of the most utilized tools for forging C-C bonds, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[4][6][7]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, with a specific focus on its application with aryl halide electrophiles. We will dissect the reaction mechanism to understand the "why" behind experimental choices, offer a practical guide to selecting reagents, and provide a detailed, validated protocol for successful implementation in the laboratory.
The Engine of the Reaction: Unraveling the Catalytic Cycle
The Suzuki-Miyaura coupling is a complex, yet elegant, process driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X).[7][8] This step forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is crucial here, with the rate of oxidative addition typically following the trend: Ar-I > Ar-Br > Ar-Cl.[6] Consequently, less reactive aryl chlorides often require more specialized, electron-rich, and bulky ligands to facilitate this step.[10][11]
-
Transmetalation: This is the pivotal step where the organic group from the organoboron reagent is transferred to the palladium center.[7] The organoboron species, typically a boronic acid (Ar'-B(OH)₂), must be activated by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[12][13]
-
Reductive Elimination: The final step involves the two organic groups (Ar and Ar') on the Pd(II) center coupling to form the desired biaryl product (Ar-Ar').[7][8] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
Deconstructing the Reaction: A Guide to Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components: the aryl halide, the organoboron reagent, the palladium catalyst (precatalyst and ligand), the base, and the solvent.[6]
Table 1: Key Components and Considerations
| Component | Options & Examples | Key Considerations |
| Aryl Halide (Electrophile) | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity: I > Br > OTf > Cl. Chlorides are cheaper but less reactive, requiring specialized catalysts. Electron-withdrawing groups on the aryl ring generally increase reactivity.[6] |
| Organoboron (Nucleophile) | Boronic acids (Ar-B(OH)₂), Boronate esters (e.g., pinacol esters), Potassium trifluoroborates (Ar-BF₃K) | Boronic acids are common but can be prone to protodeboronation.[5][6] Esters and trifluoroborates offer enhanced stability.[5][11][12] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are sources of Pd(0). Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst.[8] |
| Ligand | Phosphines: PPh₃, P(tBu)₃, Biaryl phosphines (e.g., SPhos, RuPhos). N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes) | Ligands stabilize the Pd center and modulate its reactivity. Bulky, electron-rich ligands (e.g., biaryl phosphines, NHCs) are crucial for activating less reactive aryl chlorides.[3][8][14] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Et₃N | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield; stronger bases are often needed for less reactive partners. Cs₂CO₃ is highly effective but more expensive.[6][15] |
| Solvent | Aprotic: Toluene, Dioxane, THF. Polar Aprotic: DMF. Protic/Aqueous: Alcohols, Water | Solvents affect reagent solubility and catalyst activity. Aprotic solvents are common. The addition of water is often beneficial, helping to dissolve the inorganic base and facilitate transmetalation.[6][15][16] |
Field-Proven Protocol: A General Procedure for Aryl Bromide Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. It is designed to be robust, but optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Experimental Workflow
Step-by-Step Methodology
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) line
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum, and insert an inlet needle connected to an inert gas line and an outlet needle. Bubble argon or nitrogen through the solvent mixture for 15-30 minutes while stirring.
-
Causality: This is a critical step. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the unwanted homocoupling of boronic acids.[6] Thorough degassing is essential for catalyst longevity and high yields.
-
-
Catalyst Addition: After degassing, remove the outlet needle. Briefly remove the septum and add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask in one portion. Immediately reseal the flask and re-establish a positive pressure of inert gas.
-
Rationale: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The ligand is added to form the active catalytic complex. Adding the catalyst under a blanket of inert gas prevents its premature deactivation.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Attach a condenser and allow the reaction to stir vigorously overnight (12-18 hours).
-
Rationale: Elevated temperatures are typically required to achieve a reasonable reaction rate, especially for the oxidative addition and reductive elimination steps. Reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS) to determine the point of completion.
-
-
Workup: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Rationale: The workup procedure removes the inorganic base, residual boronic acid, and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Rationale: Chromatography is typically necessary to remove unreacted starting material, homocoupled byproducts, and any other minor impurities to yield the final product in high purity.
-
Troubleshooting and Advanced Considerations
-
Low or No Conversion: If the reaction fails, first ensure that the system was properly degassed. Consider increasing the temperature, using a more active catalyst system (e.g., a biarylphosphine ligand like SPhos with a precatalyst like Pd₂(dba)₃), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
-
Coupling Aryl Chlorides: Aryl chlorides are significantly less reactive than bromides or iodides.[6] Successful coupling often requires more forceful conditions and specialized catalysts. Highly active, bulky, and electron-rich ligands such as Buchwald's biaryl monophosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically necessary to promote the challenging oxidative addition step.[3][10][14]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[5] This is often promoted by excess base or water. Using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt can mitigate this issue as they are generally more stable.[5][12]
-
Homocoupling: The formation of Ar-Ar and Ar'-Ar' byproducts can occur, often promoted by the presence of oxygen which can interfere with the catalytic cycle.[6] Thorough degassing is the primary preventative measure.
Conclusion
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of C-C bonds. A thorough understanding of the catalytic cycle and the role of each reaction component empowers researchers to make informed decisions, troubleshoot effectively, and adapt protocols for a wide range of aryl halide substrates. By following the detailed procedures and considering the insights provided, scientists can confidently harness the power of this Nobel-winning reaction to advance their research and development goals.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Research. (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Chemical Society Reviews. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2012). Suzuki Cross Coupling Reaction- A Review. [Link]
-
Nature Portfolio. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
-
NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Journal of the American Chemical Society. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. (2008). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
ResearchGate. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
Semantic Scholar. (2011). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]
-
ResearchGate. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Beilstein Journals. (2013). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
ChemPubSoc Europe. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
-
ResearchGate. (2009). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions: A Practical Guide. [Link]
-
ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
ResearchGate. (2019). Couplings of aryl chlorides with aryl boronic acids. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Semantic Scholar. (2002). Cross-coupling reactions : a practical guide. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
ACS Publications. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into molecular frameworks has become a cornerstone of rational design.[1][2][3] The unique electronic properties of fluorine—its high electronegativity and small atomic radius—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1][4] Within the vast toolkit of fluorinated building blocks, 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid has emerged as a particularly valuable reagent for introducing a highly functionalized phenyl moiety, critical for constructing complex molecular architectures.
This guide provides an in-depth exploration of this compound, focusing on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss its application in the synthesis of biologically active molecules, with a particular focus on the development of protein kinase inhibitors, a crucial class of therapeutic agents.[7][8][9]
Compound Profile and Handling
Proper handling and storage are paramount to ensure the reactivity and integrity of the boronic acid. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides or protodeboronation under certain conditions.[10][11]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1629971-64-7[12][13] |
| Molecular Formula | C₁₁H₁₃BF₂O₃[12][14] |
| Molecular Weight | 242.03 g/mol [12][14] |
| Typical Purity | ≥98%[12] |
| Appearance | Off-white to white solid |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at room temperature.[12][14] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for carbon-carbon bond formation, particularly for generating biaryl structures.[5][15] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like our title boronic acid) with an organohalide or triflate.[16]
Mechanistic Overview
The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[16][17]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.[16]
Structural Advantages of the Building Block
The unique substitution pattern of this compound offers distinct advantages:
-
Difluoro Substitution: The two fluorine atoms act as strong electron-withdrawing groups, which can influence the electronic properties of the resulting biaryl product. This modification is often exploited in medicinal chemistry to enhance binding affinity or alter pKa.[4][18]
-
Cyclopentyloxy Group: This bulky, lipophilic group can improve solubility in organic solvents and enhance membrane permeability of the final compound, a desirable trait for drug candidates.[4] It also provides a steric handle that can influence the conformation of the molecule, potentially locking it into a biologically active pose.
Experimental Protocols
The following protocols provide a general framework. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a typical small-scale reaction.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Degassed Solvents (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, dissolve the base (e.g., Na₂CO₃, 2.0 mmol) in degassed water (e.g., 2 mL).
-
Via syringe, add the degassed solvents (e.g., 4 mL Toluene, 1 mL Ethanol) to the reaction flask, followed by the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).[19]
-
Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).[19]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat to the target temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Data Presentation: Expected Outcomes
The following data, based on reactions with structurally similar difluorophenylboronic acids, serves as a guideline for expected reactivity and yields.[19] The choice of catalyst, ligand, and base is critical and depends on the reactivity of the aryl halide.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~88 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
| 5 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |
Note: This data is illustrative. Yields can vary based on substrate, scale, and purity of reagents.[19]
Application in Drug Discovery: Synthesis of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[7][9] Many potent kinase inhibitors feature a biaryl core, which serves to occupy the ATP-binding pocket. The 3-(cyclopentyloxy)-2,4-difluorophenyl moiety is an attractive fragment for such inhibitors, offering a combination of hydrogen bonding capabilities (via the ether oxygen) and lipophilic character to enhance binding and cell permeability.
Below is a conceptual workflow illustrating how this building block can be incorporated into a generic kinase inhibitor scaffold.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Inappropriate base/solvent; Low reaction temperature. | Use a fresh, active catalyst (pre-catalysts like Pd₂(dba)₃ with a ligand can be effective). Screen different bases (K₃PO₄ or Cs₂CO₃ are stronger). Increase temperature. |
| Protodeboronation | Presence of water and/or acidic protons; Prolonged reaction time at high temperature. | Use anhydrous solvents; Ensure the base is not too strong or is added slowly. Use a slight excess (1.2-1.5 eq.) of boronic acid. |
| Homocoupling of Aryl Halide | Catalyst system promotes side reactions. | Use a different ligand; Lower the catalyst loading. |
| Poor Yields with Aryl Chlorides | Low reactivity of the C-Cl bond. | Use more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) which facilitate the challenging oxidative addition step. Higher temperatures and stronger bases are often required.[10] |
Conclusion
This compound is a highly versatile and strategic building block for organic synthesis. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The specific substitution pattern provides chemists with a powerful tool to fine-tune the steric and electronic properties of target molecules, an invaluable asset in the fields of medicinal chemistry and materials science. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique advantages of this reagent in their synthetic endeavors.
References
- Molinaro, C., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Lead Sciences. This compound.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2020). Suzuki–Miyaura reaction and mechanistic design for the direct generation of transmetallation-active [Ar–M–X*] intermediates.
- A2B Chem. This compound.
- BLDpharm. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
- Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
- ResearchGate. (2017). Synthesis of Protein Kinase Inhibitors.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis.
- Yarmoluk, S., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry.
- Angene Chemical. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis with Fluorinated Organic Compounds: The Case of 2,4-Difluorophenylboronic Acid.
- Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. (2022). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules.
- Organic Syntheses. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
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Application of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Among the vast arsenal of fluorinated building blocks, 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid has emerged as a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. Its utility is primarily demonstrated through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[1][2] This technical guide provides an in-depth exploration of the application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Application: Synthesis of Protein Kinase B (Akt) Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making Akt a prominent target for cancer therapy.[3] Several small molecule inhibitors targeting Akt have been developed, and the synthesis of many of these compounds relies on the strategic introduction of specific aryl moieties. The 3-(cyclopentyloxy)-2,4-difluorophenyl group, furnished by the corresponding boronic acid, is a key structural motif found in potent and selective Akt inhibitors.
While specific proprietary syntheses may not be fully disclosed, the scientific literature and patent landscape strongly indicate the use of precursors like this compound in the development of Akt inhibitors such as the clinical candidate capivasertib (AZD5363).[3][4][5][6] The difluorophenyl moiety can engage in crucial interactions within the ATP-binding pocket of the kinase, while the cyclopentyloxy group can enhance lipophilicity and cell permeability, contributing to improved drug-like properties.
The Rationale Behind Experimental Design: Why Suzuki-Miyaura Coupling?
The Suzuki-Miyaura coupling is the reaction of choice for incorporating the 3-(cyclopentyloxy)-2,4-difluorophenyl moiety for several compelling reasons:
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[1]
-
Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[1]
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, enabling rapid exploration of structure-activity relationships (SAR).
-
High Yields and Selectivity: When optimized, the Suzuki-Miyaura coupling provides the desired biaryl products in high yields with excellent selectivity, simplifying purification processes.[7]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic heteroaryl halide. This protocol is based on established methodologies for similar couplings and serves as a robust starting point for optimization.[1][7][8]
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| This compound | 1629971-64-7 | 242.03 | Solid | 1.2 | 1.2 |
| Heteroaryl Bromide | Varies | Varies | Solid | 1.0 | 1.0 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | Solid | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 M Aqueous Solution | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | - | - |
| Water | 7732-18-5 | 18.02 | Degassed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the heteroaryl bromide (1.0 mmol, 1.0 equiv.), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 mmol, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 5 mL) followed by the 2 M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol, 2.0 equiv.). The use of a degassed aqueous base solution is recommended.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (heteroaryl bromide) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Mechanism and Scientific Rationale
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide to form a Pd(II) complex. This step is often rate-determining, and its efficiency depends on the nature of the halide (I > Br > Cl).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a bulky, electron-rich phosphine ligand, such as that in Pd(dppf)Cl₂, is critical for promoting both the oxidative addition and reductive elimination steps, especially with challenging substrates like electron-rich aryl halides or sterically hindered coupling partners.
Conclusion
This compound is a key building block in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules, particularly in the development of Akt inhibitors for oncology. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its incorporation into target molecules. A thorough understanding of the reaction protocol and the underlying catalytic mechanism is essential for researchers to successfully apply this valuable reagent in their drug discovery and development endeavors.
References
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. (n.d.). Benchchem.
- Synthesis and structure based optimization of novel Akt inhibitors. (2008). PubMed.
- Discovery of dihydrothieno- and dihydrofuropyrimidines as potent pan Akt inhibitors. (2010). PubMed.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). PMC - NIH.
- Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. (2003).
- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (2012).
- Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. (2016).
- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. (2021). NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. (2024).
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). The University of Manchester Research Explorer.
- INHIBITORS OF Akt ACTIVITY. (2005).
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (2022). PubMed.
- Synthesis of compounds 18–39. Reagents and conditions: i: arylboronic... (2022).
- Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. (2013). PMC.
- Prodrugs--from Serendipity to Rational Design. (2007).
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- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biaryl Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance pharmacological properties. The 3-(cyclopentyloxy)-2,4-difluorophenyl moiety is a valuable building block, with the difluoro substitution capable of modulating electronic properties, metabolic stability, and binding affinity. The cyclopentyloxy group can further enhance lipophilicity and introduce a non-planar element that can be crucial for target engagement. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds to create complex biaryl and heteroaryl structures from such building blocks.[1][2] This document provides a detailed guide to the principles, protocols, and optimization strategies for the successful palladium-catalyzed coupling of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][8] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[9][10]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[11] The choice of base is crucial and can significantly impact the reaction rate and yield.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide
This protocol employs a common and effective catalyst system for coupling fluorinated boronic acids.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously for the specified time (typically 2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials and Reagents: As in Protocol 1, with the use of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound, the aryl bromide, a suitable palladium precatalyst (e.g., Pd(dppf)Cl₂), a base (e.g., Cs₂CO₃), and a solvent (e.g., dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Catalyst System Performance
The choice of catalyst, ligand, base, and solvent is critical for successful coupling. The following table summarizes common conditions and their applicability.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT - 60 | 12-24 | 70-95 |
| Heteroaryl Bromide | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | >85 |
| Aryl Triflate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 80-95 |
Yields are highly substrate and condition-dependent and this table should be used as a general guide.
Workflow for Catalyst and Condition Screening
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Degas solvents thoroughly.- Try a different solvent system or add a co-solvent to improve solubility.[12] |
| Protodeboronation | - Presence of water with certain substrates- Use of bulky ligands | - For sensitive substrates, consider using anhydrous conditions or boronic esters.[13][14]- Screen different ligands; sometimes less bulky ligands can mitigate this side reaction.[13] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Ensure rigorous exclusion of oxygen.- Add a reducing agent or use a Pd(0) source directly. |
| Amide Bond Cleavage | - Harsh basic conditions | - Use a milder base such as K₂CO₃ or an organic base.- Lower the reaction temperature. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
PMC - NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
PubMed Central. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Catalysis Consulting. (2018). Case Study: Knowledge Based Problem Solving. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
MDPI. (2019). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
ACS Publications. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
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reaction conditions for C-C bond formation using boronic acids
An Application Guide to Palladium-Catalyzed C-C Bond Formation Using Boronic Acids: The Suzuki-Miyaura Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, underpinning the assembly of complex molecules that are vital to the pharmaceutical, agrochemical, and materials science industries.[1][2] Among the myriad of methods developed for this purpose, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or pseudohalide.[2][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3][6]
The widespread adoption of the Suzuki-Miyaura reaction stems from its numerous advantages, including mild reaction conditions, exceptional functional group tolerance, the use of readily available and relatively non-toxic organoboron reagents, and the formation of easily removable inorganic byproducts.[2][4][7] These features make it highly suitable for both laboratory-scale synthesis and large-scale industrial applications, particularly in the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in biologically active compounds.[2][8]
This technical guide provides a comprehensive overview of the key reaction parameters, a detailed experimental protocol, and insights into the underlying mechanistic principles to empower researchers in optimizing and applying the Suzuki-Miyaura coupling for their synthetic challenges.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][8]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a square-planar Pd(II) intermediate.[3][8] The reactivity of the organohalide in this step generally follows the order of I > Br > OTf >> Cl.[9]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[5][10][11]
-
Reductive Elimination : The final step is the reductive elimination of the coupled product (R¹-R²), which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components.
Palladium Catalyst
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[8][12] The active catalytic species is a Pd(0) complex, which can be generated in situ from a more stable Pd(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][8] The choice of catalyst can influence reaction efficiency, with palladacycles being developed for their thermal stability and insensitivity to air and water.[8] In recent years, nickel-based catalysts have also gained attention as a more economical alternative, particularly for less reactive aryl chlorides.[13][14]
Ligands
Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[5] Bulky, electron-rich phosphine ligands are highly effective as they promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination.[5][12][15]
-
Monodentate Phosphine Ligands : Triphenylphosphine (PPh₃) was one of the earliest and most widely used ligands.[8] More advanced ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), have demonstrated superior performance for challenging substrates, including aryl chlorides.[12][16]
-
Bidentate Phosphine Ligands : Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the catalyst.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another important class of ligands that are often more electron-rich and bulky than phosphine ligands, providing excellent stability and activity to the palladium catalyst.[5][17]
Base
The choice of base is a critical parameter that can significantly impact the reaction rate and yield.[11] The base has multiple roles, including the activation of the boronic acid to form a more nucleophilic boronate species and facilitating the transmetalation step.[5][10][11]
Commonly used bases include:
-
Carbonates : Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used, often in aqueous solutions.[3][11]
-
Phosphates : Potassium phosphate (K₃PO₄) is a strong base that is effective in many systems.[3][11]
-
Hydroxides : Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also employed.[3][11]
-
Fluorides : Cesium fluoride (CsF) and potassium fluoride (KF) can be effective, particularly in anhydrous conditions.[3]
The strength and solubility of the base should be carefully considered in relation to the substrates and solvent system.
Solvent
The Suzuki-Miyaura reaction can be performed in a variety of solvents, and the choice often depends on the solubility of the reactants and the reaction temperature.[3] A key advantage of this reaction is its compatibility with aqueous conditions, which is both environmentally friendly and practical for water-soluble reagents.[5][18]
Typical solvent systems include:
-
Ethers : Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).[3]
-
Aromatic Hydrocarbons : Toluene and xylenes.[3]
-
Amides : N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[3]
-
Alcohols : Methanol, ethanol, and n-butanol.[3]
-
Water : Often used as a co-solvent with an organic solvent to dissolve the inorganic base.
Summary of Typical Reaction Conditions
| Component | Common Examples | Typical Loading/Concentration | Key Considerations |
| Organohalide | Aryl/vinyl iodides, bromides, chlorides, triflates | 1.0 equivalent | Reactivity: I > Br > OTf >> Cl[9] |
| Boronic Acid/Ester | Aryl/vinyl boronic acids, pinacol esters | 1.1 - 1.5 equivalents | Stability can be an issue; esters are often more robust[9] |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 0.5 - 5 mol% | Precatalyst activation may be required |
| Ligand | PPh₃, SPhos, XPhos, dppf | 1 - 2 equivalents relative to Pd | Bulky, electron-rich ligands are often preferred[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | 2 - 3 equivalents | Choice depends on substrate and solvent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | Ensure adequate solubility of all components | |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be needed for less reactive halides |
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes a representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a clean and dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[19]
-
Solvent Addition : Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-methoxybiphenyl.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
Despite its robustness, challenges such as low yields or side reactions can occur. Common issues include:
-
Protodeboronation : The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction.[19] Using more stable boronic esters (e.g., pinacol esters) or anhydrous reaction conditions with a base like K₃PO₄ can mitigate this issue.[3][9]
-
Homocoupling : The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[3] Thorough degassing of solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.[3]
-
Dehalogenation : The reduction of the organohalide starting material is another possible side reaction.[3] This can sometimes be addressed by adjusting the base or solvent system.
-
Low Reactivity : For challenging substrates like aryl chlorides, more active catalyst systems employing bulky, electron-rich ligands (e.g., SPhos, XPhos) and higher reaction temperatures are often necessary.[12][15]
A systematic approach to optimization, such as screening different ligands, bases, and solvents, can be highly effective in improving reaction outcomes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. A thorough understanding of the roles of the catalyst, ligand, base, and solvent, as well as the underlying catalytic cycle, is essential for its successful implementation. By carefully selecting and optimizing these reaction parameters, researchers can effectively construct a wide range of C-C bonds, enabling the synthesis of complex and valuable molecules for a multitude of applications.
References
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. [Link]
-
News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1328–1336. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16421. [Link]
-
Melville, J. (2014). The Suzuki Reaction. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. In Organic Reaction Mechanisms 2019 (pp. 527-551). [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Indispensable Role of Arylboronic Acids in Modern Chemistry
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their versatility extends to a myriad of other transformations, including Chan-Evans-Lam cross-coupling, and they are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The transition from laboratory-scale discovery to industrial-scale production of these vital compounds, however, is fraught with challenges that demand a deep understanding of reaction mechanisms, process safety, and purification strategies.
This comprehensive guide provides an in-depth analysis of the critical considerations for the successful scale-up synthesis of arylboronic acids. Moving beyond simplistic protocols, we will explore the underlying principles that govern process robustness, efficiency, and safety, equipping researchers and production chemists with the knowledge to navigate the complexities of large-scale manufacturing.
Part 1: Strategic Considerations for Scale-Up Synthesis
The selection of a synthetic route for the large-scale production of arylboronic acids is a multi-faceted decision, balancing cost, safety, atom economy, and the specific characteristics of the target molecule.
Choosing the Optimal Synthetic Pathway
While numerous methods exist for the synthesis of arylboronic acids, two primary strategies dominate the industrial landscape: the Grignard-based approach and the Palladium-catalyzed Miyaura borylation.[5][6][7]
-
The Grignard Route: A Cost-Effective Workhorse: The reaction of an aryl Grignard reagent with a trialkyl borate, followed by hydrolysis, remains a widely used and cost-effective method for producing simple arylboronic acids.[5][8] However, the highly exothermic nature of Grignard reagent formation and the use of ethereal solvents like tetrahydrofuran (THF) present significant safety and handling challenges at scale. A key innovation for industrial production is the use of mixed solvent systems, which can enhance safety and reduce raw material costs.[8]
-
Miyaura Borylation: A Versatile and Functional Group Tolerant Alternative: For more complex and functionalized arylboronic acids, the Palladium-catalyzed Miyaura borylation offers superior functional group tolerance and milder reaction conditions.[6][9] Traditionally, this reaction has utilized bis(pinacolato)diboron (B₂Pin₂), but the need for a subsequent hydrolysis step and the generation of pinacol waste can be problematic at scale.[6] A more atom-economical and streamlined approach involves the use of tetrahydroxydiboron (BBA), which directly yields the boronic acid.[6][10]
Table 1: Comparison of Primary Synthetic Routes for Arylboronic Acid Scale-Up
| Feature | Grignard-Based Synthesis | Miyaura Borylation |
| Starting Materials | Aryl halides (Br, Cl, I), Magnesium, Trialkyl borate | Aryl halides/triflates, Diboron reagent (e.g., BBA, B₂Pin₂) |
| Catalyst | None | Palladium catalyst (e.g., PdCl₂(dppf), XPhos Pd-G2)[6] |
| Key Advantages | Cost-effective for simple arylboronic acids. | High functional group tolerance, milder conditions. |
| Scale-Up Challenges | Exothermic Grignard formation, handling of pyrophoric reagents, solvent cost and recovery.[8] | Catalyst cost and removal, cost of diboron reagents. |
| Waste Products | Magnesium salts, excess borate esters. | Palladium waste, pinacol (if using B₂Pin₂).[6] |
Process Safety: A Non-Negotiable Priority
The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. In the context of arylboronic acid synthesis, several key areas demand attention:
-
Thermal Hazards: The formation of Grignard reagents is highly exothermic and requires careful thermal management to prevent runaway reactions.[11] Similarly, nitration reactions on arylboronic acids can pose significant thermal risks.[11] Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are indispensable tools for characterizing the thermal profile of a reaction and ensuring safe operating parameters.
-
Reagent Handling: Many reagents used in boronic acid synthesis, such as organolithium and Grignard reagents, are pyrophoric and require specialized handling procedures in an inert atmosphere. Borane complexes also require careful handling and quenching strategies.[12]
-
Impurity Profile and Genotoxicity: Arylboronic acids themselves can be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[13] Therefore, robust purification methods are crucial to control their levels in the final product. Common process-related impurities include des-halo starting materials and homocoupling byproducts.[14]
Diagram 1: Decision Workflow for Arylboronic Acid Synthesis Scale-Up
Caption: A decision-making workflow for scaling up arylboronic acid synthesis.
Part 2: Experimental Protocols for Scale-Up Synthesis
The following protocols are representative examples for the synthesis of a model arylboronic acid, 4-methoxyphenylboronic acid, via both the Grignard and Miyaura borylation routes. These should be adapted and optimized for specific target molecules and equipment.
Protocol 1: Grignard-Based Synthesis of 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Toluene
-
Hexanes
Procedure:
-
Reactor Preparation: A suitable glass-lined reactor is rendered inert by purging with dry nitrogen.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and a crystal of iodine.
-
Add a portion of the 4-bromoanisole dissolved in anhydrous THF.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and a slight exotherm indicate initiation.
-
Once initiated, add the remaining 4-bromoanisole solution at a rate that maintains a controlled reaction temperature (e.g., 40-50 °C).
-
After the addition is complete, stir the mixture at 40-50 °C for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -10 °C to 0 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF, maintaining the temperature below 5 °C. This step is highly exothermic.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding 2 M hydrochloric acid, maintaining the temperature below 20 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure.
-
Add hexanes to the resulting residue to induce crystallization.
-
Filter the solid product, wash with cold hexanes, and dry under vacuum to yield 4-methoxyphenylboronic acid.
-
Protocol 2: Miyaura Borylation Synthesis of 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole
-
Tetrahydroxydiboron (BBA)
-
Potassium acetate (KOAc)
-
XPhos Pd G2 catalyst
-
2-Butanol
-
Concentrated Hydrochloric acid
-
Water
Procedure:
-
Reactor Setup: An inerted reactor is charged with 4-bromoanisole, tetrahydroxydiboron, and potassium acetate.
-
Reaction:
-
Add 2-butanol as the solvent.
-
De-gas the mixture by three cycles of vacuum and nitrogen backfill.
-
Add the XPhos Pd G2 catalyst.
-
Heat the reaction mixture to 100 °C for 1-2 hours. Monitor the reaction progress by HPLC or UPLC-MS.[6]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the solids with 2-butanol.
-
Concentrate the filtrate to approximately 6 volumes.
-
Add concentrated HCl to facilitate the hydrolysis of any remaining boronic esters and to precipitate the product.
-
Cool the suspension to 20 °C and filter.
-
Wash the filter cake with 2-butanol and water.
-
-
Purification:
-
Reslurry the crude product in water to remove residual inorganic impurities.
-
Filter, wash with water and 2-butanol, and dry under vacuum.[6]
-
Part 3: Purification Strategies for Industrial-Scale Production
The purification of arylboronic acids at scale is often the most challenging aspect of the manufacturing process. The choice of method depends on the physical properties of the boronic acid and the nature of the impurities.
Crystallization: The Preferred Method for Purification
Crystallization is the most economical and scalable method for purifying solid arylboronic acids.[14][15] Key considerations include:
-
Solvent Selection: A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Common solvents include water, acetonitrile, acetone/hexanes, and toluene.[16][17]
-
Control of Supersaturation: Gradual cooling and controlled addition of an anti-solvent are critical for obtaining a desirable crystal size distribution and minimizing impurity inclusion.
-
Polymorphism: Be aware that arylboronic acids can exhibit polymorphism, which can affect their physical properties.
Alternative Purification Techniques
When crystallization is not effective, other methods can be employed:
-
Extraction: Basic washes can be used to remove acidic impurities.[13] A particularly effective method involves forming a salt of the boronic acid with a base, which can then be isolated by extraction.[18] Subsequent acidification regenerates the purified boronic acid.[18]
-
Derivatization: Boronic acids can be derivatized to facilitate purification. For example, reaction with diethanolamine forms a stable, often crystalline adduct that can be easily isolated and subsequently hydrolyzed to release the pure boronic acid.[17]
-
Chromatography: While generally less desirable for large-scale production due to cost and solvent consumption, column chromatography on silica gel or alumina can be used for high-value products or to remove particularly challenging impurities.[14][19]
Diagram 2: Purification Strategy Selection for Arylboronic Acids
Caption: A flowchart for selecting an appropriate purification strategy.
Part 4: Process Analytical Technology (PAT) for Enhanced Process Control
The integration of Process Analytical Technology (PAT) is transforming pharmaceutical manufacturing by enabling real-time process monitoring and control.[20][21][22] For arylboronic acid synthesis, PAT tools can provide invaluable insights into reaction kinetics, endpoint determination, and impurity formation.
-
In-situ Spectroscopy (FTIR and Raman): These techniques can be used to monitor the consumption of starting materials and the formation of products in real-time.[22] For example, in a Grignard reaction, the disappearance of the aryl halide C-X stretch can be tracked.
-
On-line Chromatography (UPLC-MS): Automated sampling and analysis by UPLC-MS can provide detailed information on the reaction profile, including the formation of intermediates and byproducts.[20]
By implementing PAT, processes can be optimized more rapidly, and robust control strategies can be developed to ensure consistent product quality.[21]
Conclusion
The scale-up synthesis of arylboronic acids is a critical enabling technology for the pharmaceutical and chemical industries. A successful scale-up campaign requires a holistic approach that integrates careful synthetic route selection, a deep commitment to process safety, robust and scalable purification strategies, and the implementation of modern analytical tools for process control. By understanding and applying the principles outlined in this guide, researchers and production chemists can confidently and efficiently transition these vital building blocks from the laboratory to industrial production.
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. [Link]
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Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]
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Safe Handling of Boranes at Scale | Organic Process Research & Development. [Link]
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The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]
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Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. [Link]
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Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron - ACS Publications. [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis - ResearchGate. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]
-
3 - Organic Syntheses Procedure. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. [Link]
-
Applications of Boronic Acids in Organic Synthesis - UCL Discovery. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]
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Purification of boronic acids? : r/chemistry - Reddit. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
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“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. [Link]
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Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis | Request PDF. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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Application Note: Strategies and Protocols for Cross-Coupling Reactions with Heteroaryl Chlorides
Abstract
Heteroaryl chlorides are highly desirable electrophiles in modern synthetic chemistry, particularly in pharmaceutical and materials science, owing to their lower cost and greater availability compared to their bromide and iodide counterparts. However, their utility is often hampered by the inherent inertness of the C-Cl bond towards oxidative addition, a critical step in many catalytic cycles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of heteroaryl chlorides in palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic principles, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Challenge and Opportunity of Heteroaryl Chlorides
The construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of organic synthesis. While aryl and heteroaryl bromides and iodides have been the workhorses for these transformations, their higher cost and lower commercial diversity present significant hurdles, especially for large-scale synthesis. Heteroaryl chlorides offer a cost-effective and readily available alternative.[1][2]
The primary challenge lies in the strength of the C-Cl bond, which has a higher bond dissociation energy compared to C-Br and C-I bonds. This makes the initial oxidative addition of the heteroaryl chloride to a low-valent metal center (e.g., Pd(0)) the rate-limiting step in the catalytic cycle.[2] Overcoming this hurdle has been the focus of intense research, leading to the development of highly active catalyst systems.
Key Determinants for Success:
-
Ligand Selection: The breakthrough in activating C-Cl bonds came with the development of sterically bulky and highly electron-donating ligands. These ligands stabilize the metal center, promote the oxidative addition step, and facilitate the subsequent reductive elimination.[3][4][5] Notable classes include biarylphosphines (Buchwald ligands), N-heterocyclic carbenes (NHCs), and ylide-functionalized phosphines (YPhos).[5][6][7]
-
Catalyst Precursor: The choice of palladium or nickel source is critical. While simple salts like Pd(OAc)₂ can be used, pre-formed catalysts or pre-catalysts that readily generate the active M(0) species in situ are often more reliable and efficient.
-
Reaction Conditions: Base, solvent, and temperature must be carefully optimized. The base not only acts as a stoichiometric reagent but can also influence catalyst activity and stability.
Below is a general workflow for setting up a cross-coupling reaction under an inert atmosphere, a critical requirement for success.
Caption: General Experimental Workflow for Cross-Coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to the stability and low toxicity of the boronic acid or ester coupling partners.[8] For heteroaryl chlorides, success hinges on using a catalyst system potent enough to cleave the C-Cl bond without promoting competitive protodeboronation of the heteroarylboronic acid.[9]
Mechanistic Overview
The catalytic cycle involves three key steps: oxidative addition of the heteroaryl chloride to the Pd(0) center, transmetalation of the organic group from boron to palladium (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Key Considerations & Causality
-
Catalyst/Ligand: For challenging heteroaryl chlorides, particularly electron-rich ones, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are required. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[3][4]
-
Base: A moderately strong base is crucial for the transmetalation step. Aqueous K₂CO₃ or K₃PO₄ are commonly used. For moisture-sensitive substrates, anhydrous bases like CsF or TMSOK can be employed.[9] The choice of base can dramatically impact yield, as Lewis basic atoms in the heterocycle can coordinate to the catalyst and inhibit activity.[9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical when using inorganic bases to ensure solubility of all components. Anhydrous conditions may be necessary for specific substrates.[8]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1-0.2 M)
Procedure:
-
Glassware Preparation: Add a magnetic stir bar to a round-bottom flask or reaction vial. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the heteroaryl chloride, boronic acid, base, and palladium pre-catalyst to the flask.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The use of degassed solvents is crucial as dissolved oxygen can deactivate the Pd(0) catalyst.[10]
-
Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data & Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently active ligand; Substrate is too electron-rich. | Ensure rigorous inert atmosphere[11]; Switch to a more electron-rich ligand (e.g., RuPhos, NHC)[3]; Increase reaction temperature. |
| Protodeboronation | Base is too strong or too much water present; Reaction time is too long. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄); Use a boronic ester (e.g., neopentyl glycol)[9]; Monitor reaction closely and stop once complete. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedure for solvents and ensure a robust inert atmosphere.[10] |
| Catalyst Decomposition | High temperature; Lewis basic sites on substrate poisoning the catalyst. | Lower the reaction temperature if possible; Use a more robust pre-catalyst; Additives like trimethyl borate can help in some cases.[9] |
Buchwald-Hartwig Amination: C-N Bond Formation
The palladium-catalyzed formation of C-N bonds is a fundamental transformation in medicinal chemistry, as aryl and heteroaryl amines are prevalent motifs in pharmaceuticals.[12][13] Similar to C-C coupling, the use of heteroaryl chlorides requires highly active catalyst systems.
Mechanistic Overview
The cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Caption: Simplified Buchwald-Hartwig Amination Cycle.
Key Considerations & Causality
-
Catalyst/Ligand: The choice of ligand is paramount. For heteroaryl chlorides, highly electron-donating and bulky ligands are essential. Josiphos-type ligands, biarylphosphines like BrettPhos, and NHC ligands have shown excellent performance.[6] Recently, solvent-free aminations at room temperature have been achieved using specific Pd-NHC complexes.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and lithium hexamethyldisilazide (LHMDS) are most common. Weaker bases like K₂CO₃ are generally ineffective for this transformation.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to avoid reaction with the strong base.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOt-Bu, 1.2-1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 0.1-0.2 M)
Procedure:
-
Glassware Preparation: Follow step 1 from the Suzuki protocol.
-
Reagent Addition: In a glovebox, add the base, palladium pre-catalyst, and a stir bar to the reaction flask. Add the heteroaryl chloride and the amine (if solid). Seal the flask.
-
Atmosphere Exchange: Remove the flask from the glovebox and place it under an inert atmosphere line.
-
Solvent/Reagent Addition: Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this stage.
-
Reaction & Monitoring: Heat the reaction (typically 80-110 °C) and monitor its progress.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful route to substituted alkynes.[15][16] The reaction traditionally uses both palladium and a copper(I) co-catalyst. While effective for bromides and iodides, the coupling of chlorides often requires higher temperatures and modified, copper-free conditions to avoid side reactions like Glaser coupling (homocoupling of the alkyne).[17]
Key Considerations & Causality
-
Catalyst System: For heteroaryl chlorides, the classic Pd(PPh₃)₂Cl₂/CuI system may require harsh conditions. More active palladium catalysts with bulky phosphine or NHC ligands are preferable.[4]
-
Copper-Free Conditions: At the elevated temperatures needed for C-Cl activation, the copper co-catalyst can promote significant alkyne homocoupling.[17] Therefore, copper-free protocols are often superior for these substrates. In these systems, the base (typically a strong amine base like pyrrolidine or DBU) is believed to facilitate the deprotonation of the alkyne and its delivery to the palladium center.
-
Base/Solvent: An amine base such as triethylamine (Et₃N), diisopropylamine (DIPA), or pyrrolidine is used. It acts as both the base and often as the solvent or co-solvent.
General Protocol for Copper-Free Sonogashira Coupling
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., Pyrrolidine, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Preparation: Follow the standard procedure for preparing dry glassware under an inert atmosphere.
-
Reagent Addition: Add the heteroaryl chloride and palladium pre-catalyst to the flask.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the terminal alkyne and the amine base via syringe.
-
Reaction: Heat the reaction to the required temperature (often 80-120 °C). The reaction must be rigorously protected from oxygen.
-
Workup & Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the amine base and its salt. Dry, concentrate, and purify by chromatography.
Safety and Handling
Cross-coupling reactions involve hazardous materials that require careful handling.
-
Palladium Catalysts: Palladium compounds can be irritants. Finely divided palladium on carbon can be pyrophoric.[18] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20][21]
-
Organometallic Reagents: Reagents like Grignards (for Kumada coupling) or organozincs (for Negishi coupling) are often pyrophoric and react violently with water.[22] They must be handled under a strict inert atmosphere.
-
Bases and Solvents: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Many organic solvents are flammable and toxic. Adhere to all standard laboratory safety protocols.
Conclusion
The cross-coupling of heteroaryl chlorides is a powerful and economically advantageous strategy in modern organic synthesis. Success is not trivial and relies on a rational selection of highly active catalyst systems, typically involving bulky, electron-rich ligands, and careful control of reaction conditions under an inert atmosphere. By understanding the mechanistic underpinnings and the causality behind procedural choices, researchers can effectively troubleshoot and optimize these challenging but rewarding transformations. The protocols provided herein serve as a robust starting point for developing efficient and scalable synthetic routes to valuable heteroaryl-containing molecules.
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Gong, H., et al. (2011). Kumada coupling of aryl, heteroaryl, and vinyl chlorides catalyzed by amido pincer nickel complexes. Journal of Organic Chemistry, 76(24), 10031-8. Available at: [Link]
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Sárosi, M. B., & Balázs, L. B. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
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Singh, P. P., et al. (2021). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
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Wang, D., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Publications. Available at: [Link]
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Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]
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Kumar, A., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
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Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. Available at: [Link]
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Gabriele, B., et al. (2022). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
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Ladeira, S., et al. (2014). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. National Institutes of Health. Available at: [Link]
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Chahdoura, F., et al. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)}2]. Preprints.org. Available at: [Link]
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The Decisive Role of the Base in Suzuki-Miyaura Reactions: A Mechanistic and Practical Guide
An Application Guide for Researchers and Process Development Chemists
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its power to efficiently construct carbon-carbon bonds, especially in the formation of biaryl and vinyl-aryl structures, is unparalleled.[2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning methodology's robustness and functional group tolerance have cemented its status as a go-to reaction for drug discovery and development.[1][2][4]
While the palladium catalyst and its associated ligands often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success, efficiency, and selectivity of the reaction.[5] Far from being a simple acid scavenger, the base plays a multifaceted and active role throughout the catalytic cycle. Understanding these functions is paramount for rational reaction design, optimization, and troubleshooting.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the base's role, from the fundamental mechanistic principles to practical, field-proven protocols. We will explore the causality behind base selection, offer systematic approaches to optimization, and provide validated experimental procedures to empower you to harness the full potential of the Suzuki-Miyaura reaction.
The Palladium Catalytic Cycle: Context for the Base's Action
To appreciate the function of the base, one must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The process is generally accepted to proceed through three key stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a square-planar Pd(II) complex. This step is often the rate-determining step of the cycle.[2][3]
-
Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the Pd(II) center, displacing the halide. This is the crucial step where the base exerts its most significant influence.[2][3]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Below is a visualization of this fundamental process, highlighting the critical intervention points for the base.
Caption: The Suzuki-Miyaura catalytic cycle, indicating the key steps of oxidative addition, transmetalation, and reductive elimination. The base critically enables the transmetalation step.
The Multifaceted Mechanistic Role of the Base
The necessity of a base in the Suzuki-Miyaura reaction was recognized from its inception, yet a full understanding of its role has evolved over time.[2] It is now clear that the base performs several crucial functions, primarily centered on facilitating the transmetalation step, which does not proceed in its absence.[2][7]
Primary Role: Activation of the Organoboron Reagent
The most critical function of the base is to activate the organoboron species.[8][9] Boronic acids are relatively weak Lewis acids and their organic groups are not sufficiently nucleophilic to readily transfer to the palladium(II) center. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [R²B(OH)₃]⁻.[10][11] This activation enhances the polarization of the boron-carbon bond, making the organic group (R²) "carbanion-like" and primed for transfer to the electropositive palladium center.[9]
Facilitating Transmetalation via Palladium Intermediates
Two main mechanistic pathways, often operating concurrently, are proposed for how the activated boronate engages with the palladium complex. The choice of base and solvent can influence the dominant pathway.
-
Pathway A (Boronate Pathway): The pre-formed, highly nucleophilic boronate complex directly attacks the Pd(II) center, displacing the halide and transferring the R² group. This is considered the primary mechanism in many systems.[7][11]
-
Pathway B (Alkoxide/Hydroxide Pathway): The base (e.g., hydroxide, alkoxide) first displaces the halide on the Pd(II) complex to form a palladium-hydroxide or palladium-alkoxide intermediate (R¹-Pd-OR'). This species then reacts with the neutral boronic acid. The oxygen atom can form a bridge between the palladium and boron atoms, facilitating the transfer of the R² group.[2][6][7]
The diagram below illustrates these two competing and viable mechanistic pathways for the base-mediated transmetalation step.
Caption: The two primary proposed roles of the base in facilitating the transmetalation step of the Suzuki-Miyaura reaction.
Additional Roles
Beyond its central role in transmetalation, the base also contributes to the overall reaction efficiency in other ways:
-
Accelerating Reductive Elimination: Some studies have suggested that bases, particularly hydroxide ions, can accelerate the final reductive elimination step, possibly by influencing the coordination sphere of the palladium complex.[2][12]
-
Maintaining pH and Preventing Byproduct Inhibition: The reaction generates boric acid, B(OH)₃. The base neutralizes this acidic byproduct, preventing a decrease in the reaction medium's pH which could otherwise lead to catalyst deactivation or undesirable side reactions like protodeboronation (cleavage of the C-B bond by a proton).[8]
A Comparative Guide to Common Bases
The choice of base is not arbitrary and depends heavily on the substrates, solvent, and catalyst system. No single base is optimal for all Suzuki-Miyaura couplings. A careful consideration of the base's properties is essential for success.
Commonly used bases can be broadly categorized as inorganic (carbonates, phosphates, hydroxides, fluorides) and organic (amines, alkoxides).[6]
| Base Type | Examples | pKₐ of Conj. Acid | Typical Solvents | Key Characteristics & Causality |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O, DMF | Workhorse bases. Mild enough for many functional groups. Cs₂CO₃ is more soluble and often more effective than K₂CO₃, attributed to the "cesium effect" which can enhance reaction rates. The aqueous phase is often required for solubility and to generate the active hydroxide species. |
| Phosphates | K₃PO₄ | ~12.3 | Toluene, Dioxane, THF | Stronger than carbonates. Often used for less reactive coupling partners like aryl chlorides. Its higher basicity more effectively generates the boronate and can prevent catalyst deactivation pathways. Often used under anhydrous or nearly anhydrous conditions. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | Toluene/H₂O, THF/H₂O | Strong and inexpensive. Highly effective at generating the boronate complex. However, their high strength can be detrimental to base-sensitive functional groups (e.g., esters, ketones with α-protons), leading to side reactions like hydrolysis or enolization. |
| Alkoxides | NaOtBu, KOtBu | ~19 | THF, Dioxane, Toluene | Very strong, non-nucleophilic bases. Primarily used for highly unreactive substrates, such as sterically hindered aryl chlorides. Must be used in anhydrous conditions to prevent rapid hydrolysis. Their bulk can be advantageous in certain ligand systems. |
| Fluorides | KF, CsF | ~3.2 | THF, Toluene | Unique mechanism. Fluoride ions have a high affinity for boron, forming a highly nucleophilic tetrafluoroborate or hydroxyfluoroborate species. They are considered "mild" bases and are exceptionally useful for substrates with base-labile functional groups, like esters, where stronger bases would cause hydrolysis.[9] |
| Organic Amines | Et₃N, DIPEA | ~11 | DMF, Toluene | Weak bases. Generally less effective for activating boronic acids and are not commonly used in modern, high-yielding protocols. They can sometimes act as ligands to the palladium center, which may be detrimental. |
Practical Considerations and Protocol Design
A Workflow for Selecting the Right Base
Choosing the optimal base is a critical step in designing a successful Suzuki-Miyaura reaction. The following decision workflow provides a logical approach based on the properties of the coupling partners.
Caption: A decision workflow to guide the initial selection of a base for a Suzuki-Miyaura coupling reaction based on substrate properties.
General Protocol Considerations
-
Stoichiometry: The base is always used in stoichiometric excess, typically 2-3 equivalents relative to the limiting reagent. This ensures complete activation of the boronic acid and neutralization of byproducts.
-
Purity and Handling: The purity of the base is critical. Inorganic bases can be hygroscopic; it is often best practice to use freshly opened reagents or to dry them before use, especially for anhydrous reactions. For instance, K₃PO₄ is often dried under vacuum at high temperature.
-
Solvent Compatibility: The choice of solvent and base are intrinsically linked.[6] Water is often added to organic solvents like toluene or dioxane to dissolve inorganic bases (e.g., K₂CO₃, NaOH) and facilitate the formation of the active hydroxide species.[6] For strong, water-sensitive bases like KOtBu, strictly anhydrous solvents must be used.
Validated Experimental Protocols
The following protocols are provided as validated starting points for common Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Standard Biaryl Coupling of an Aryl Bromide with Phenylboronic Acid using K₂CO₃
This protocol is a robust starting point for many common aryl bromide couplings.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the toluene (5 mL) and water (1 mL) via syringe under the inert atmosphere.
-
Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will be biphasic. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Challenging Coupling of an Aryl Chloride using K₃PO₄ and a Buchwald Ligand
This protocol is designed for more challenging aryl chloride electrophiles, which require a more active catalyst system and a stronger base.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (Buchwald Ligand) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel with stir bar
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Vessel Preparation (in a glovebox): To the reaction vessel, add K₃PO₄ (3.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.022 mmol).
-
Reactant Addition: Add the aryl chloride (1.0 mmol) and anhydrous toluene (5 mL).
-
Reaction Setup: Seal the vessel tightly. If not using a glovebox, this step should be performed under a positive pressure of inert gas.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides can be slower, potentially requiring 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding water (10 mL). Dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers.
-
Extraction & Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
References
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
(2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
Alvarez, S., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Faza, O. N., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(19), 7041-7048. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. books.rsc.org [books.rsc.org]
- 5. m.youtube.com [m.youtube.com]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids
From the desk of a Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted phenylboronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, yet its success with electronically or sterically demanding substrates is highly dependent on fine-tuning reaction parameters.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no yield. What are the initial checks I should perform?
A1: When a Suzuki coupling fails, a systematic check of the fundamental components is the first step.[4]
-
Catalyst and Ligand Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][4] The phosphine ligand should be pure and free of oxides.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[4][5] It is crucial that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4]
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical. Ensure they are appropriate for your specific substrates and are of sufficient purity. Some reactions require a small amount of water to proceed effectively, while others benefit from anhydrous conditions.[6][7]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Impurities can inhibit the catalyst.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[8] This process is often catalyzed by aqueous acidic or basic conditions.[8][9]
-
Minimize Water: While some Suzuki reactions require water, excess water, especially at high temperatures and prolonged reaction times, can promote protodeboronation.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can suppress protodeboronation by slowly releasing the boronic acid under the reaction conditions.[8][9]
-
Anhydrous Conditions: For particularly sensitive substrates, employing anhydrous conditions with a soluble base can enhance reaction rates and minimize decomposition.[7]
Q3: How do I minimize the formation of homocoupling byproducts (Ar-Ar from the boronic acid)?
A3: Homocoupling of the boronic acid is a common byproduct, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that isn't efficiently reduced to the active Pd(0) species.[1][5][10]
-
Rigorous Degassing: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere to minimize oxygen levels.[11]
-
Use of Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst system (e.g., Buchwald precatalysts) can reduce homocoupling.[1][10]
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help suppress homocoupling by minimizing the concentration of free Pd(II).[11]
Troubleshooting Guides for Substituted Phenylboronic Acids
Problem 1: Low Yield with Electron-Deficient Phenylboronic Acids
Electron-deficient boronic acids (e.g., those with -NO₂, -CN, -CF₃, or -COR groups) are less nucleophilic, which can result in a slow transmetalation step.[4] They can also be more susceptible to decomposition pathways like protodeboronation.[4][10][12]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
-
Solution 1: Employ a Stronger Base. A stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the formation of the more nucleophilic boronate species, thereby accelerating the transmetalation step.[4][13]
-
Solution 2: Utilize Electron-Rich Ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) enhance the catalytic activity, promoting both oxidative addition and reductive elimination.[4][10][14]
-
Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation. Solvents with higher boiling points like toluene, dioxane, or DMF may be required.[4]
-
Solution 4: Use a Modern Precatalyst. Precatalysts like XPhos Pd G3 or G4 are designed for rapid generation of the active Pd(0) catalyst, which can be beneficial for challenging substrates.[15][16]
Problem 2: Low Yield with Sterically Hindered Phenylboronic Acids
Steric hindrance, especially from ortho-substituents on the phenylboronic acid, can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[4][17][18]
Troubleshooting Workflow:
Caption: Recommended components for sterically hindered couplings.
-
Solution 1: Essential Use of Bulky, Electron-Rich Ligands. These ligands are critical for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the key steps in the catalytic cycle.[4][14]
-
Solution 2: Stronger Bases are Often Necessary. A strong base like K₃PO₄ or Cs₂CO₃ is frequently required to facilitate the difficult transmetalation step.[4]
-
Solution 3: More Forcing Conditions. Increasing the reaction temperature is often necessary to overcome the higher activation energy associated with hindered substrates.[4] High-boiling solvents such as toluene or dioxane are suitable choices.[4]
-
Solution 4: Specialized Catalyst Systems. For extremely hindered substrates, such as those with di-ortho-substituents, specialized catalyst systems like those employing the AntPhos ligand have shown high reactivity.[19][20]
Problem 3: Protodeboronation of Electron-Rich or Heteroaromatic Boronic Acids
Electron-rich and certain heteroaromatic boronic acids can be particularly prone to protodeboronation, especially under basic aqueous conditions.[8][12]
Troubleshooting Workflow:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
managing side reactions of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid
Welcome to the technical support hub for 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS: 1629971-64-7).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing this versatile reagent in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome common experimental challenges, ensuring the integrity and success of your research.
The unique structure of this compound, featuring two electron-withdrawing fluorine atoms and a sterically demanding cyclopentyloxy group, presents both opportunities for novel molecular architectures and potential challenges in reaction optimization. The fluorine substituents significantly increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[4][5][6][7] This guide will address the most frequently encountered side reactions and provide robust troubleshooting strategies in a direct question-and-answer format.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8][9] However, the specific attributes of this compound can lead to common issues such as low yield, catalyst deactivation, and byproduct formation.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired biaryl product. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki coupling involving this substrate is a frequent challenge. The electronic properties imparted by the two fluorine atoms and the steric hindrance from the ortho-cyclopentyloxy group are the primary culprits. Here’s a systematic approach to troubleshooting:
-
Catalyst System and Ligand Choice: The electron-rich nature of the boronic acid due to the oxygen of the cyclopentyloxy group, combined with the electron-withdrawing fluorine atoms, requires a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Expert Recommendation: Employ palladium precatalysts that are designed for challenging couplings. Buchwald's G3 or G4 precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[10] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[8][11][12]
-
-
Base Selection and Strength: The choice of base is critical. It not only facilitates the transmetalation step but also influences the rate of side reactions like protodeboronation.
-
Expert Recommendation: For this substrate, inorganic bases are generally preferred over organic amine bases to minimize side reactions.[11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The strength of the base should be sufficient to promote transmetalation without excessively accelerating the decomposition of the boronic acid.
-
-
Solvent and Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[13]
-
Expert Recommendation: Use a thoroughly degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[13][14] Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[11] Sparging the solvent with inert gas for 20-30 minutes before use is a reliable method.[11]
-
-
Reaction Temperature: Elevated temperatures can accelerate both the desired coupling and undesired side reactions.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for diagnosing and resolving low-yield Suzuki couplings.
Section 2: Managing Protodeboronation
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-cyclopentyloxy-2,4-difluorobenzene as a byproduct and consuming the boronic acid.[15] This is particularly relevant for electron-deficient arylboronic acids, and the presence of two fluorine atoms in our substrate makes it susceptible.[16][17]
Question 2: I am observing a significant amount of 1-cyclopentyloxy-2,4-difluorobenzene in my reaction mixture. How can I suppress this protodeboronation side reaction?
Answer:
Protodeboronation is often catalyzed by aqueous base and can be exacerbated by prolonged reaction times and high temperatures.[15][18] The electron-withdrawing nature of the fluorine atoms on the phenyl ring makes the boronic acid more prone to this side reaction.[16] Here are strategies to mitigate it:
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Expert Recommendation: Use a non-aqueous solvent like THF or 2-MeTHF with a base such as potassium tert-butoxide. This minimizes the presence of water, which is a proton source for the side reaction.
-
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can offer greater stability against protodeboronation.[18] However, it's important to note that esterification doesn't always guarantee increased stability and can be dependent on the specific reaction conditions.[18][19]
-
Expert Recommendation: Prepare the pinacol ester of this compound and use it in the coupling reaction. This can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[15]
-
-
Reaction Rate Acceleration: The faster your desired coupling reaction proceeds, the less time there is for the protodeboronation side reaction to occur.
-
Expert Recommendation: Employ a highly active catalyst system, as mentioned in the previous section, to accelerate the catalytic turnover.[15] This increases the rate of the productive reaction relative to the decomposition pathway.
-
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Section 3: Purification and Handling
The purification of fluorinated boronic acids and their derivatives can be challenging due to their polarity and potential for decomposition on standard silica gel.
Question 3: I am having difficulty purifying the final coupled product. It seems to be contaminated with boronic acid-derived impurities, and I experience product loss during column chromatography. What are the best practices for purification?
Answer:
Purification challenges are common with polar, fluorine-containing compounds and residual boron species.
-
Aqueous Workup: A carefully designed aqueous workup can remove a significant portion of the unreacted boronic acid and inorganic salts.
-
Expert Recommendation: After the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid into the aqueous phase. Follow this with washes with water and brine.
-
-
Chromatography on Silica Gel: Boronic acids and their byproducts can interact strongly with the silanol groups on silica gel, leading to streaking and product loss.[20][21]
-
Expert Recommendation:
-
Deactivation: Deactivate the silica gel by preparing a slurry in your eluent and adding 1% triethylamine to cap the acidic silanol groups.[21]
-
Boric Acid Treatment: For particularly stubborn separations involving boronic acid impurities, impregnating the silica gel with boric acid can improve the chromatographic performance.[21][22]
-
Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel for less polar products.[21]
-
-
-
Derivatization for Purification: In cases where the boronic acid is difficult to separate from the product, it can be converted into a more easily separable derivative.
Comparative Purification Strategies
| Method | Principle | Best For | Potential Issues |
| Aqueous Base Wash | Extracts acidic boronic acid into the aqueous phase. | Removing bulk unreacted boronic acid. | Emulsion formation; not always complete removal. |
| Silica Gel Chromatography | Separation based on polarity. | General purification of the desired product. | Product adsorption, streaking, hydrolysis on silica.[20][21] |
| Treated Silica Gel | Reduces acidic sites on silica, minimizing interaction. | Compounds sensitive to acidic silica. | Requires pre-treatment of the stationary phase.[21] |
| Diethanolamine Adduct Formation | Forms a filterable crystalline adduct with the boronic acid. | Removing persistent boronic acid impurity. | Requires an additional reaction and filtration step.[14] |
Section 4: Analytical Characterization
Accurate monitoring of the reaction and characterization of the final product are essential for successful synthesis.
Question 4: What are the recommended analytical methods for monitoring the consumption of this compound and the formation of the product?
Answer:
A multi-technique approach is recommended for robust reaction monitoring and product analysis.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to get a qualitative sense of the reaction's progress. However, boronic acids can streak on silica TLC plates.
-
Expert Recommendation: Use TLC plates that have been treated with boric acid to get cleaner spots for boron-containing species.[21]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring these reactions. It provides information on the disappearance of starting materials and the appearance of the product and any byproducts.
-
Expert Recommendation: Use a reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or ammonium acetate additive).[24][25] This will allow you to track the masses of the starting materials, the desired product, and key byproducts like the protodeboronated arene and homocoupled species.[13] High-performance liquid chromatography (HPLC) with UV detection can also be used for quantitative analysis.[26][27]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are invaluable for characterizing the starting material, intermediates, and the final purified product.
-
Expert Recommendation:
-
¹⁹F NMR: This is particularly useful for this substrate. The two fluorine atoms will give distinct signals, and their chemical shifts will change significantly upon formation of the biaryl product, providing a clear indication of reaction completion.
-
¹¹B NMR: Can be used to observe the boronic acid and its derivatives. A broad signal is characteristic of the boronic acid.
-
¹H NMR: Will show the disappearance of the starting aryl halide and the appearance of new aromatic signals corresponding to the coupled product.
-
-
References
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Retrieved from [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. Retrieved from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
University of Oxford. (n.d.). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Retrieved from [Link]
-
Sci-Hub. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
-
ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of Boronic Acid Reaction Products
Welcome to the technical support center for post-reaction purification of boronic acid derivatives. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, boronic acids and their esters are invaluable. However, their unique chemical properties—namely the Lewis acidic nature of the boron atom and their propensity for decomposition—present significant purification challenges.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura coupling reaction?
A: Beyond unreacted starting materials (the aryl halide and the boronic acid/ester), the most prevalent byproducts stem from side reactions involving the boronic acid. The primary culprits include:
-
Homocoupled Product (Ar-Ar): Two molecules of the boronic acid coupling with each other. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
-
Protodeboronated Product (Ar-H): The replacement of the C–B bond with a C–H bond. This hydrolysis is a common decomposition pathway, especially for electron-rich, sterically hindered, or heteroaryl boronic acids.[3][4]
-
Residual Boronic Acid/Boroxine: Unreacted boronic acid, which can exist in equilibrium with its cyclic trimeric anhydride, the boroxine.[5][6]
-
Residual Palladium Catalyst: The catalyst used in the coupling reaction.
-
Bis(pinacolato)diboron (B₂pin₂): If you are performing a Miyaura borylation to generate the boronate ester in situ, residual B₂pin₂ can be a difficult-to-remove impurity.[7]
Q2: My boronic acid product is an oil, so I can't recrystallize it. What is the best general approach?
A: When recrystallization is not an option, a multi-step liquid-liquid extraction followed by chromatography is the standard workflow.[8]
-
Aqueous Basic Wash: The first and often most effective step is to perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). Boronic acids are acidic (pKa ~9) and will deprotonate to form water-soluble boronate salts, which partition into the aqueous layer.[5][9] Your desired, less polar organic product should remain in the organic phase. This is highly effective for removing unreacted boronic acid starting materials.
-
Chromatography: Following the extraction, column chromatography is typically required to separate the desired product from other organic-soluble impurities like the homocoupled byproduct or unreacted aryl halide.[10] Be aware that boronic acids and their esters can be challenging to purify on standard silica gel.[1][11]
Q3: Can I use my crude boronic acid pinacol ester (Bpin) in the next step without purification?
A: In many instances, yes. For robust reactions like a subsequent Suzuki-Miyaura coupling, it is often feasible to use the crude Bpin ester after a simple workup.[1] A filtration through a plug of Celite or a short plug of silica gel is typically sufficient to remove inorganic salts and the bulk of the palladium catalyst.[1] However, the success of this strategy is contingent on the tolerance of the next reaction to the specific impurities present in your crude material. A small-scale trial is always recommended.
Troubleshooting Guide: Column Chromatography
Q4: My boronic acid pinacol ester is stuck at the baseline of my silica gel TLC plate or is not eluting from my column. What's happening and how do I fix it?
A: This is a classic and frequent problem. The cause is a strong interaction between the Lewis acidic boron atom of your compound and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to strong adsorption, significant tailing on TLC, and very low or zero recovery from a column. In some cases, the acidic nature of the silica surface can also catalyze the hydrolysis of the ester back to the more polar boronic acid, which is even less mobile.[1]
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. A common method is to slurry the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (NEt₃, ~1% v/v).[1][7] This caps the active sites, reducing unwanted adsorption.
-
Use Boric Acid-Treated Silica: A highly effective method is to use silica gel that has been pre-treated with boric acid. This treatment suppresses the over-adsorption of pinacol esters, dramatically improving elution and recovery.
-
Switch to an Alternative Stationary Phase: For many boronic esters, particularly those with lower polarity, neutral alumina can be an excellent alternative to silica gel, as it lacks the highly acidic silanol groups.[1][8]
Table 1: Troubleshooting Common Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product streaks or tails significantly on TLC/Column | Strong interaction with acidic silanol groups on silica gel. | 1. Add triethylamine (~1%) to the eluent system. 2. Use boric acid-treated silica gel. 3. Switch to a neutral alumina column.[8] |
| Low to zero recovery of product from the column | Irreversible adsorption to silica gel or on-column decomposition/hydrolysis.[1][11] | 1. Use deactivated silica or neutral alumina. 2. Run a short, fast "plug" filtration instead of a long column to minimize contact time.[1] |
| New, more polar spot appears on TLC after spotting | Hydrolysis of the boronate ester back to the boronic acid on the acidic TLC plate.[1] | 1. Confirm stability by running a 2D TLC. 2. Use boric acid-treated TLC plates. 3. Ensure all solvents are anhydrous. |
| Poor separation between product and impurities | Co-elution due to similar polarity. | 1. Try a different solvent system with alternative selectivity (e.g., DCM/Methanol vs. Hexanes/EtOAc).[12] 2. Consider reversed-phase (C18) HPLC for highly polar compounds.[13] |
Troubleshooting Guide: Advanced Purification & Impurity Removal
Q5: The basic wash and standard chromatography failed to separate my product from a persistent impurity. What other strategies can I employ?
A: When standard methods fail, derivatization is a powerful strategy. This involves chemically modifying the problematic boronic acid impurity into a form that has drastically different physical properties (e.g., solubility, charge), allowing for easy separation.
Key Derivatization Strategies:
-
Diethanolamine (DEA) Adduct Formation: Boronic acids react with diethanolamine to form stable, five-membered cyclic adducts. These adducts are often highly crystalline and will precipitate from nonpolar organic solvents like diethyl ether or hexanes.[13][14] You can filter off the crystalline adduct (the purified boronic acid), leaving the impurities in the solution. The pure boronic acid can then be regenerated by treating the adduct with acid.
-
Potassium Trifluoroborate (KHF₂) Salt Formation: Reacting a boronic acid with a saturated aqueous solution of KHF₂ converts it into its corresponding potassium trifluoroborate salt (R-BF₃K). These salts are typically crystalline, air-stable solids that are easy to handle and purify by recrystallization.[13]
-
Scavenger Resins: For removing trace amounts of boronic acid impurities from a valuable product, scavenger resins are ideal. Resins functionalized with diethanolamine (DEAM-PS) or diol groups selectively bind boronic acids.[4][15] You simply stir the resin with your crude product solution and then filter the resin away, which now has the impurity bound to it.[5]
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting a purification strategy based on the properties of your crude product.
Caption: A decision tree for selecting a purification method.
Workflow 2: Purification via Diethanolamine (DEA) Adduct
This workflow illustrates the process of purifying a boronic acid by forming a crystalline derivative.
Caption: Workflow for boronic acid purification via DEA adduct formation.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash to Remove Boronic Acid Impurities
This protocol is effective for removing acidic impurities like unreacted arylboronic acids from an organic solution of a neutral, base-stable product.[5][9]
Methodology:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to fully separate. The deprotonated boronic acid salt will be in the upper aqueous layer (assuming a solvent less dense than water).
-
Drain the lower organic layer. Discard the aqueous layer containing the impurity.
-
Repeat the wash with the basic solution one more time.
-
Wash the organic layer sequentially with water and then with brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel
This protocol, adapted from published methods, deactivates silica gel to improve the chromatography of sensitive boronate esters.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol and Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of methanol).
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to fully wet the silica.
-
Gently agitate the slurry (e.g., on a rotary evaporator with no vacuum) for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol to remove any excess, non-adsorbed boric acid.
-
Dry the silica gel completely under vacuum (e.g., 60 °C for 2 hours) until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
ResearchGate. (2024). How to purify boronate esters? [Online discussion]. Available at: [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! [Online discussion]. Available at: [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Available at: [Link]
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]
-
National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available at: [Link]
-
Reddit. (2018). Suzuki purification problem. [Online discussion]. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound. [Online discussion]. Available at: [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. [Online discussion]. Available at: [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
-
University of Toronto. (n.d.). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
University of Toronto. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Available at: [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. Available at: [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Loading for 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS No: 1629971-64-7).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this sterically hindered and electronically modified substrate. Our focus is on providing a logical, mechanism-driven approach to troubleshooting and optimization, with a core emphasis on refining palladium catalyst loading for efficiency, cost-effectiveness, and scalability.
Understanding the Substrate: A Molecule with Unique Challenges
This compound presents a combination of steric and electronic factors that require careful consideration for successful cross-coupling:
-
Steric Hindrance: The bulky ortho-cyclopentyloxy group can significantly impede the approach of the palladium catalyst to the boronic acid moiety, potentially slowing down the crucial transmetalation step of the catalytic cycle.[4][5]
-
Electronic Effects: The two electron-withdrawing fluorine atoms make the phenyl ring electron-deficient. This can increase the acidity of the boronic acid but also makes it more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved before coupling can occur.[4][6]
This guide provides a systematic framework for overcoming these challenges to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental catalytic cycle I am trying to optimize, and why do the properties of my boronic acid matter?
A1: The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this cycle is critical for troubleshooting because each step can be influenced by your choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of your aryl halide (or pseudohalide) coupling partner, forming a Pd(II) complex.
-
Transmetalation: This is the step where your boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3-(cyclopentyloxy)-2,4-difluorophenyl moiety) to the palladium center.[9][10][11] The steric bulk of the cyclopentyloxy group can make this step rate-limiting.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of your desired product and regenerating the active Pd(0) catalyst.[8]
The unique features of your boronic acid directly impact this cycle. A bulky ligand on the palladium catalyst is often required to create enough space to accommodate the sterically demanding boronic acid during transmetalation and to facilitate the final reductive elimination step.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: I'm setting up my first reaction. What are the recommended starting conditions for a challenging substrate like this, and what catalyst loading should I begin with?
A2: For sterically hindered and electron-deficient boronic acids, a robust catalytic system is required from the outset. Standard catalysts like Pd(PPh₃)₄ may be insufficient. We recommend starting with a higher-activity system and a conservative catalyst loading, which can be optimized downwards later.
Scientist's Note: The choice of a palladium(II) precatalyst, like Pd(OAc)₂, requires in-situ reduction to the active Pd(0) species.[13] Modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred as they provide a more controlled and reproducible generation of the active catalyst.
Table 1: Recommended Initial Reaction Conditions
| Parameter | Recommendation | Rationale | Source |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) sources. | [9] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are proven to accelerate transmetalation and reductive elimination for hindered substrates. | [4][5] |
| Pd:Ligand Ratio | 1 : 2 | Ensures full coordination to palladium and prevents catalyst decomposition. | [13] |
| Initial Catalyst Loading | 1.5 - 2.0 mol% | A robust starting point to ensure reaction proceeds. Lower loadings can be explored once a viable process is established. | [14][15] |
| Base | K₃PO₄ or Cs₂CO₃ (aqueous) | Moderately strong, non-nucleophilic bases that effectively form the boronate without promoting significant protodeboronation. | [4][16] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | Non-polar aprotic solvents are generally effective. A small amount of water is often essential for dissolving the base and facilitating boronate formation. | [4][17] |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically demanding couplings. | [4] |
Q3: My initial reaction shows low yield (<30%). How do I systematically troubleshoot this before adjusting catalyst loading?
A3: Low yield is a common issue. Before assuming the catalyst loading is too low, it's crucial to validate that the core components of your reaction are functioning correctly. A low yield points to a slow or stalled catalytic cycle, or significant side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for initial troubleshooting of low-yield reactions.
Key Considerations:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to the formation of palladium black and a complete loss of activity.[18]
-
Protodeboronation: Your primary suspect for a major side reaction. If you observe the formation of 1-(cyclopentyloxy)-2,4-difluorobenzene in your reaction mixture (verifiable by GC-MS or LC-MS), protodeboronation is occurring. To mitigate this, consider using a milder base (K₃PO₄ instead of Cs₂CO₃), a less polar solvent, or a more active catalyst system that promotes coupling at a lower temperature.[6][18]
-
Homocoupling: The formation of a biphenyl product from two molecules of your boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[19]
Q4: I have achieved a good yield (~90%) with 2.0 mol% catalyst. How do I properly optimize (reduce) the catalyst loading?
A4: Optimizing catalyst loading is a balance between reaction efficiency (time, yield) and cost/sustainability (less palladium). The correct approach is a systematic reduction of the catalyst concentration while carefully monitoring the reaction's progress and outcome.
Experimental Protocol: Catalyst Loading Optimization
This protocol assumes you have a validated set of conditions (ligand, base, solvent, temperature) that provides high yield at an initial 2.0 mol% loading.
-
Setup: Prepare a series of identical reaction vessels under a strict inert atmosphere (e.g., in a glovebox or using Schlenk technique).
-
Stock Solutions: Prepare stock solutions of your palladium precatalyst and ligand in your chosen degassed solvent. This ensures accurate dispensing of small quantities.
-
Reaction Matrix: Set up reactions with decreasing catalyst loading. It is critical to maintain the same Pd:Ligand ratio in all experiments.
-
Reaction 1: 2.0 mol% Pd / 4.0 mol% Ligand (Your established benchmark)
-
Reaction 2: 1.0 mol% Pd / 2.0 mol% Ligand
-
Reaction 3: 0.5 mol% Pd / 1.0 mol% Ligand
-
Reaction 4: 0.1 mol% Pd / 0.2 mol% Ligand
-
Reaction 5: 0.05 mol% Pd / 0.1 mol% Ligand
-
-
Reagent Addition: To each vessel, add the aryl halide, the boronic acid, the base, and the bulk solvent.
-
Initiation: Add the appropriate volume of the catalyst/ligand stock solution to each vessel.
-
Monitoring: Heat all reactions to the optimized temperature. Take small, time-stamped aliquots from each reaction (e.g., at 1h, 4h, 8h, 24h) and quench them. Analyze the aliquots by a quantitative method like HPLC or UPLC to monitor product formation and starting material consumption.[20][21] NMR spectroscopy can also be used for reaction monitoring.[22]
-
Analysis: After a fixed period (e.g., 24 hours), analyze the final yield and impurity profile for each reaction.
Data Presentation: Example of a Catalyst Loading Screen
Table 2: Hypothetical Results of Catalyst Loading Optimization
| Rxn | Catalyst Loading (mol%) | Time to >95% Conversion (h) | Final Yield (%) | Key Impurities |
| 1 | 2.0 | 2 | 92 | <1% Homocoupling |
| 2 | 1.0 | 4 | 91 | <1% Homocoupling |
| 3 | 0.5 | 8 | 90 | <1% Homocoupling, <1% Protodeboronation |
| 4 | 0.1 | 20 | 85 | 2% Unreacted SM, 2% Protodeboronation |
| 5 | 0.05 | >24 (stalled at 60%) | 58 | High levels of unreacted SM and side products |
Q5: What analytical techniques are best for monitoring my reaction and identifying byproducts?
A5: Effective reaction monitoring is crucial for optimization. Relying solely on a final TLC is insufficient.
-
HPLC/UPLC: High-Performance and Ultra-Performance Liquid Chromatography are the gold standards for quantitative analysis. They allow you to accurately track the disappearance of starting materials and the appearance of your product over time, providing kinetic data that informs your optimization.[20]
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile byproducts, particularly the products of protodeboronation and homocoupling.
-
NMR Spectroscopy: Nuclear Magnetic Resonance can be used to monitor reactions directly, especially if there is a unique signal (like the fluorine atoms in your substrate) that allows for clear differentiation between starting material and product.[22]
-
TLC-CMS: Thin-Layer Chromatography coupled with a Compact Mass Spectrometer allows for rapid mass identification of spots on a TLC plate, helping to quickly confirm product formation and identify major byproducts without extensive sample preparation.[23]
By employing these techniques, you can make data-driven decisions to refine your catalyst loading and achieve an efficient, robust, and scalable Suzuki-Miyaura cross-coupling reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Cid, J., García-Álvarez, J., & Casares, J. A. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Le, C., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Rossetti, A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- White Rose Research Online. (n.d.).
- Fortun, S., Beauclair, P., & Schmitzer, A. R. (2012). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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- 3. This compound - CAS:1629971-64-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. azom.com [azom.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the modern chemical researcher, with a deep understanding and actionable solutions for a common yet frustrating side reaction in cross-coupling chemistry: protodeboronation. Instead of simply listing protocols, we will delve into the causality behind this unwanted reaction and equip you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reaction?
Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this is the most significant undesired side reaction. It consumes your valuable boronic acid starting material, converting it into a simple arene or heteroarene.[2][3] This leads to a lower yield of your desired coupled product and introduces a byproduct (the deboronated starting material) that can complicate purification.[3]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
Identifying protodeboronation is straightforward. Analysis of your crude reaction mixture using standard techniques like LC-MS, GC-MS, or NMR spectroscopy will reveal a significant byproduct. This byproduct will have a mass and spectral signature corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[2] This observation, coupled with a low yield of the desired product and potentially unreacted starting aryl halide, is a strong indicator of protodeboronation.
Q3: What are the primary factors that drive protodeboronation?
Protodeboronation is not a random event; it is governed by specific mechanistic pathways and is highly sensitive to your reaction conditions.[1] The key factors are:
-
pH and Base: Both acid- and base-catalyzed mechanisms exist.[1] In Suzuki-Miyaura reactions, which are typically run under basic conditions, the base-catalyzed pathway is most relevant.[3][4] The base promotes the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis by a proton source like water.[1][3][5] The rate of this process is highly pH-dependent.[4][5]
-
Substrate Electronics: The electronic nature of the aryl group is critical. Arylboronic acids bearing electron-withdrawing groups are often more susceptible to protodeboronation.[6][7] Highly electron-deficient systems, such as polyfluorinated arylboronic acids, can be particularly unstable under basic conditions.[4][7]
-
Steric Hindrance: Arylboronic acids with substituents in the ortho position can exhibit altered rates of protodeboronation. For instance, 2,6-disubstituted electron-deficient arylboronates can undergo rapid base-mediated C-B bond cleavage.[8][9]
-
Temperature and Time: Higher reaction temperatures and prolonged reaction times increase the rate of protodeboronation.[6][10]
-
Solvent: The choice of solvent can have a significant impact. Protic solvents, especially water, can act as the proton source for the cleavage reaction.[10] Some donor solvents like acetonitrile and pyridine have also been shown to accelerate copper-mediated protodeboronation.[11]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on logical, cause-and-effect-based solutions.
Scenario 1: "My reaction with an electron-deficient arylboronic acid is giving low yield and significant deboronated byproduct."
This is a classic case where the protodeboronation pathway is outcompeting the desired cross-coupling. Your primary goal is to shift the kinetic balance to favor the Suzuki reaction.
Core Problem: The electron-withdrawing groups on your arylboronic acid make the ipso-carbon more susceptible to protonation, especially after forming the reactive boronate species.
Solution Workflow:
Quantitative Insight: The Impact of the Base
The choice of base is not trivial. Its strength and nature directly influence the equilibrium concentration of the reactive boronate species. While no universal "best" base exists, a general trend can be observed.
| Base | Typical pKa (of conjugate acid) | General Application Notes |
| NaOH, KOH | ~15.7 | Strong bases. Can accelerate protodeboronation significantly, especially at high temperatures. Use with caution. |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Milder inorganic bases. Often a good starting point for balancing reactivity and minimizing side reactions.[8] |
| K₃PO₄ | ~12.3 | A strong but often effective base, particularly for slow-release strategies from MIDA boronates.[12] |
| Organic Bases (e.g., Et₃N) | ~10.7 | Generally used in specific, non-aqueous applications. Can be effective but are substrate-dependent. |
Data compiled from various sources and represents approximate values.
Scenario 2: "My heteroarylboronic acid (e.g., 2-pyridyl) decomposes on the benchtop and fails in the reaction."
Many heteroarylboronic acids, especially those with nitrogen atoms adjacent to the boronic acid (like 2-pyridyl), are notoriously unstable.[1] This instability is often due to a unique, pH-dependent intramolecular decomposition pathway.
Core Problem: For basic heteroaromatic boronic acids, a zwitterionic species can form under neutral pH conditions. This zwitterion can be highly reactive and undergo rapid, unimolecular protodeboronation, cleaving the C-B bond.[1]
Solution: The Slow-Release Strategy with MIDA Boronates
The most robust and widely accepted solution for this class of compounds is to move away from using the free boronic acid directly. Instead, convert it into a stable derivative that can release the boronic acid slowly in situ during the reaction. N-methyliminodiacetic acid (MIDA) boronates are the premier choice for this strategy.[12]
Why it Works: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography.[13][14] Under the basic conditions of the Suzuki-Miyaura coupling, the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid into the reaction mixture at a very low concentration. This ensures that the concentration of the unstable boronic acid is always minimal, allowing the desired palladium-catalyzed cross-coupling to occur efficiently before protodeboronation can become a significant competing pathway.[1][12]
Experimental Protocols
Protocol 1: General Synthesis of an Air-Stable MIDA Boronate Ester
This protocol is adapted from procedures utilizing MIDA anhydride for a mild and efficient conversion of sensitive boronic acids.[15][16][17]
Materials:
-
Arylboronic acid (1.0 eq.)
-
MIDA anhydride (1.1 eq.)
-
Anhydrous 1,4-dioxane or THF
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar and condenser
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid and MIDA anhydride.
-
Solvent Addition: Add anhydrous dioxane (or THF) to create a suspension (typically ~0.2 M concentration).
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude MIDA boronate can often be purified by silica gel chromatography. MIDA boronates have unique chromatographic behavior, allowing for a "catch-and-release" purification where impurities are washed away before the desired product is eluted with a more polar solvent system.[17]
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Burke, M. D., et al. (2020). A Mild Method for Making MIDA Boronates. PubMed. Available at: [Link]
-
Li, Z., et al. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Burke, M. D., et al. (2020). A Mild Method for Making MIDA Boronates. Figshare. Available at: [Link]
-
Burke, M. D., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. Available at: [Link]
-
Burke, M. D., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Spring, D. R., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. Available at: [Link]
-
Burke, M. D., et al. (2021). Preparation of MIDA Boronates from Boronic Acids. Organic Syntheses. Available at: [Link]
-
Cheon, C-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Acevedo, O., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]
-
Engle, K. M., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Spring, D. R., et al. (2020). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Acevedo, O., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gevorgyan, V., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 15. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered in the lab. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura reaction is powerful, but its complexity can lead to unexpected hurdles.[1] This resource, presented in a direct question-and-answer format, offers field-proven insights and solutions to help you optimize your reactions and achieve consistent, high-yielding results.
Part 1: The Primary Challenge - Low to No Product Yield
This is the most frequent issue reported by chemists. A low or non-existent yield can be attributed to a number of factors, often acting in combination. A systematic, logical approach to troubleshooting is critical for success.[2]
Q1: My reaction shows very low or no conversion. Where do I even begin to troubleshoot?
A1: When a reaction fails, resist the urge to immediately screen a wide array of new conditions. Instead, start by verifying the fundamental components of your setup. The problem often lies in reagent quality or an improperly prepared reaction environment.
Initial Troubleshooting Workflow:
Here is a logical workflow to diagnose the root cause of a low-yield Suzuki-Miyaura coupling.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Step-by-Step Verification Protocol:
-
Reagent Integrity Check:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation via protodeboronation (replacement of the boron group with hydrogen) and oxidation.[3] This is a leading cause of low yields.[1] If you suspect degradation, use a fresh batch or consider converting the boronic acid to a more stable derivative like a pinacol ester.[3][4]
-
Aryl Halide & Other Substrates: Verify the purity of your starting materials. Trace impurities can sometimes poison the catalyst.
-
Solvent: Ensure solvents are anhydrous and, if ethereal (like THF or dioxane), free of peroxides.[5]
-
Base: Use a finely powdered, dry base. Clumps can lead to poor reproducibility and inconsistent results.[5]
-
-
Inert Atmosphere:
-
The active Pd(0) catalyst is highly sensitive to oxygen.[2][5] Inadequate degassing of solvents and the reaction vessel is a common point of failure.
-
Protocol: Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[7] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[5]
-
Q2: I've confirmed my reagents and setup are pristine, but the reaction still fails. Could it be my catalyst system?
A2: Absolutely. The choice and handling of the palladium source and ligand are paramount. The goal is to generate and maintain a sufficient concentration of the active, soluble Pd(0) species throughout the reaction.
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] If the active Pd(0) catalyst is not generated efficiently from the precatalyst or is deactivated, the entire cycle halts before it can begin.
Troubleshooting the Catalyst System:
-
Activation of Pd(II) Precatalysts: Many common palladium sources, like Pd(OAc)₂ and PdCl₂(dppf), are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) form.[1] This reduction can be inefficient.
-
Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. For phosphine ligands, modern Pd G3 or G4 precatalysts are designed for clean and efficient activation.[10]
-
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Its electronic and steric properties are critical.[1][8]
-
Electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines, N-heterocyclic carbenes) generally accelerate both oxidative addition and reductive elimination, which is especially important for less reactive electrophiles like aryl chlorides.[1][8][11]
-
Problem: Using a suboptimal ligand for your specific substrate combination can lead to a sluggish or stalled reaction.
-
Solution: If using a simple ligand like PPh₃ fails, switch to a more robust, modern ligand system. A small screen of ligands is often necessary.[1][10]
-
-
Catalyst Deactivation: The pyridine nitrogen in 2-halopyridines can coordinate to the palladium center, leading to inactive species.[4]
-
Solution: For heteroaromatic substrates, using bulky, electron-rich phosphine ligands can sterically shield the palladium and prevent this deactivation pathway.[4]
-
Table 1: General Guide to Ligand Selection
| Ligand Type | Key Characteristics | Best For... | Example(s) |
| Triarylphosphines | Modest activity, commercially available | Simple, activated aryl bromides/iodides | PPh₃, P(o-tol)₃ |
| Bulky, Electron-Rich Dialkylbiarylphosphines | High activity, promotes difficult couplings | Aryl chlorides, sterically hindered substrates, heteroaryl couplings | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | High-temperature reactions, challenging substrates | IPr, IMes |
| Ferrocenylphosphines | Robust, versatile | Wide range of substrates, including electron-rich and -poor partners | dppf |
Part 2: Tackling Unwanted Side Products
Even when the reaction proceeds, the formation of significant side products can dramatically lower the yield of your desired compound. Identifying these impurities is the first step to mitigating their formation.
Q3: My TLC/LCMS shows a major byproduct that corresponds to my starting boronic acid with a hydrogen in place of the boron group (Ar-H). What is happening?
A3: You are observing protodeboronation , a common and frustrating side reaction where the C-B bond is cleaved by a proton source, effectively destroying your nucleophile.[3][12]
Causality: This reaction is often catalyzed by the base, especially in the presence of water or other protic sources.[12] However, it can also be promoted by the palladium catalyst itself, particularly with bulky ligands.[12] Some boronic acids, especially those of electron-deficient heteroaromatics like 2-pyridylboronic acid, are notoriously unstable and prone to this pathway.[4]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most effective solution.
-
Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester. These are significantly more robust against protodeboronation and release the boronic acid slowly under the reaction conditions.[3][4][13]
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that are also excellent coupling partners.[4]
-
-
Modify Reaction Conditions:
Q4: I'm seeing a significant amount of a symmetrical biaryl product derived from my boronic acid (Ar-B(OH)₂ → Ar-Ar). What is this and how do I stop it?
A4: This side product is the result of homocoupling of your boronic acid.
Causality: Homocoupling is typically promoted by the presence of a Pd(II) species and an oxidant, often trace oxygen in the reaction mixture.[1] When a Pd(II) precatalyst is used, if the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can catalyze this undesired pathway.[1]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is scrupulously degassed and maintained under a robust inert atmosphere. Higher oxygen levels directly correlate with increased homocoupling.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Ensure Efficient Reduction: If using a Pd(II) source, ensure conditions are conducive to its rapid reduction to Pd(0). This is often facilitated by the phosphine ligand itself, which can be oxidized.[1]
Diagram of Common Side Reactions:
Caption: Desired reaction pathway versus common side reactions.
Part 3: Optimizing Reaction Conditions
Once you have a viable reaction, the next step is optimization to improve yield, purity, and reproducibility.
Q5: How do I choose the right base for my reaction? It seems like there are dozens of options.
A5: The base plays multiple crucial roles in the Suzuki-Miyaura reaction, and its choice is not arbitrary.[16] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[15][17][18]
Causality: The transmetalation step, where the organic group is transferred from boron to palladium, does not proceed without a base.[16] The strength and nature of the base can influence the rate of this step and affect base-sensitive functional groups on your substrates.
General Guidelines for Base Selection:
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. They are typically used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and can be effective in difficult couplings.[6]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base often used under anhydrous conditions with solvents like toluene or dioxane. It is particularly effective for coupling with aryl chlorides.[14]
-
Hydroxides (NaOH, Ba(OH)₂): Strong bases used in aqueous media. They can be detrimental if your substrates contain base-labile functional groups (e.g., esters).[18]
-
Fluorides (KF, CsF): Milder bases that can be useful for substrates sensitive to hydrolysis.[15]
Table 2: Common Bases and Typical Conditions
| Base | Strength | Typical Solvents | Notes |
| Na₂CO₃, K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Standard, widely applicable choice.[6][7] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often improves yields for challenging substrates.[6] |
| K₃PO₄ | Strong | Toluene, Dioxane (often anhydrous) | Excellent for aryl chlorides and sterically hindered couplings.[14] |
| KF | Mild | THF, Toluene | Good for base-sensitive substrates.[15] |
Q6: I can't get my reaction to be reproducible. What are the most common sources of inconsistency?
A6: Reproducibility issues are common and often stem from subtle variations in parameters that are easy to overlook.[19]
Key Factors for Reproducibility:
-
Reagent Purity & Stoichiometry: As mentioned, the purity and stability of the boronic acid are critical.[3] Inconsistent purity between batches is a major culprit. Also, ensure precise measurement of all components, especially the catalyst and ligand.[19]
-
Inert Atmosphere: The effectiveness of degassing can vary. A leaky septum or an inadequate inert gas flow can introduce enough oxygen to ruin a reaction, leading to inconsistent results.[5][19]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄ in toluene), the stirring rate can significantly affect reaction kinetics by altering the surface area of the base. Ensure consistent and vigorous stirring for all runs.[5][19]
-
Order of Addition: The sequence in which reagents are added can sometimes influence the formation and stability of the active catalyst. Adhere to a consistent and logical order of addition for every experiment.[19]
-
Water Content: For reactions using anhydrous bases like K₃PO₄, trace amounts of water are often necessary to facilitate the reaction.[14] The "anhydrous" conditions can vary depending on the dryness of the reagents and glassware, leading to inconsistency. Some protocols call for the specific addition of a few equivalents of water to standardize this.[14]
By systematically addressing these common pitfalls, you can significantly improve the reliability and success rate of your Suzuki-Miyaura cross-coupling reactions.
References
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
- Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
-
Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]
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Technical Support Center: Strategies to Minimize By-products in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common by-products. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Troubleshooting Guides & FAQs
This section is organized by the type of by-product or issue encountered during palladium-catalyzed cross-coupling reactions.
Category 1: Homocoupling By-products
Homocoupling is a frequent side reaction where two molecules of the same coupling partner react, leading to undesired symmetrical dimers.[1] This consumes starting material and complicates purification.[1]
Question 1: I'm observing a significant amount of a symmetrical biaryl by-product from my boronic acid reagent in a Suzuki-Miyaura coupling. What's causing this and how can I prevent it?
Answer: This is a classic case of boronic acid homocoupling. The primary causes are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling of the boronic acid.[1][2][3]
Core Causality & Mitigation Strategy:
The key is to maintain the palladium catalyst in its active Pd(0) state and to rigorously exclude oxygen. A two-pronged approach of thorough deoxygenation and ensuring efficient reduction of the Pd(II) precatalyst is highly effective.[4][5][6]
Troubleshooting Protocol: Minimizing Boronic Acid Homocoupling
-
Rigorous Deoxygenation:
-
Technique: The most effective method is subsurface sparging. Bubble an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes before adding reagents. Then, maintain a positive pressure of the inert gas throughout the reaction.[4][5]
-
Rationale: This actively removes dissolved oxygen, which is a key culprit in oxidizing the Pd(0) catalyst.[1][2]
-
-
Employing a Mild Reducing Agent:
-
Reagent: Add a mild reducing agent like potassium formate (HCOOK).[4][5][6]
-
Procedure: Add the potassium formate to the reaction mixture before introducing the palladium catalyst.
-
Mechanism: This helps to reduce any residual Pd(II) species to the active Pd(0) state, preventing them from participating in the homocoupling pathway.[4][5][6]
-
-
Catalyst Choice and Activation:
-
Precatalysts: Use modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for efficient in situ reduction to Pd(0).[7]
-
Palladium Black: In some cases, using palladium black as a heterogeneous catalyst can simplify the control strategy, as it is already in the Pd(0) state.[4][5][6]
-
Category 2: Protodeboronation and Reductive Dehalogenation
These side reactions result in the loss of functionality from your starting materials, leading to reduced yield of the desired cross-coupled product.
Question 2: My Suzuki-Miyaura reaction has a low yield, and I've identified a by-product that is just the protonated version of my boronic acid starting material. What is happening?
Answer: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8][9] This is particularly prevalent with electron-deficient arylboronic acids and heteroaromatic boronic acids.[9]
Core Causality & Mitigation Strategy:
Protodeboronation is highly sensitive to pH, temperature, and reaction time.[8][9] It can be catalyzed by both acid and base. The strategy is to either accelerate the desired cross-coupling to outcompete this side reaction or to protect the boronic acid until it is needed in the catalytic cycle.
Troubleshooting Protocol: Suppressing Protodeboronation
-
Use Boronic Acid Derivatives:
-
Reagents: Employ boronic esters (e.g., pinacol esters) or organotrifluoroborates instead of boronic acids.[8][10] MIDA (N-methyliminodiacetic acid) boronates are also an excellent option.[8][11]
-
Rationale: These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing the rate of protodeboronation.[8][11]
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[9]
-
Base Selection: The choice of base is critical. Weaker bases or fluoride-based bases (like CsF or Bu₄NF) can be beneficial for base-sensitive substrates.[12]
-
Anhydrous Conditions: For some systems, especially when using boronic esters, running the reaction under anhydrous conditions can suppress hydrolysis to the more labile boronic acid.[11]
-
-
Increase Catalyst Efficiency:
-
Ligand Choice: Use highly active phosphine ligands that promote rapid catalytic turnover. A faster cross-coupling reaction will consume the boronic acid before it has a chance to decompose.[8]
-
Question 3: I am seeing a significant amount of the dehalogenated arene corresponding to my aryl halide starting material. How can I minimize this?
Answer: This side reaction is reductive dehalogenation. It can occur if the catalytic cycle is slow or if there are sources of hydride in the reaction mixture. In Buchwald-Hartwig aminations, it can also be a product of β-hydride elimination followed by reductive elimination.[13]
Troubleshooting Protocol: Minimizing Reductive Dehalogenation
-
Ligand and Catalyst System:
-
Rationale: The choice of ligand can influence the relative rates of the desired reductive elimination to form the C-N or C-C bond versus competing pathways.[14]
-
Action: Screen different bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald) which are known to promote efficient reductive elimination.[15] Using a pre-formed catalyst can also sometimes mitigate this issue.[16]
-
-
Base and Solvent:
-
Rationale: The base and solvent can influence the stability of intermediates in the catalytic cycle.
-
Action: For Buchwald-Hartwig reactions, ensure the base is strong enough to deprotonate the amine-palladium complex efficiently, but avoid excessively high temperatures which can promote dehalogenation.[16] Consider switching to a less polar solvent if side reactions are prevalent in highly polar ones.
-
Category 3: Issues Related to Catalyst and Ligands
Problems with the catalyst's stability and activity are a common source of by-product formation.
Question 4: My reaction mixture is turning black, and the reaction has stalled. What does this mean?
Answer: The formation of a black precipitate is indicative of "palladium black," which is aggregated, catalytically inactive Pd(0).[17][18] This happens when the palladium catalyst is no longer stabilized by the supporting ligands.[15][17]
Core Causality & Mitigation Strategy:
Palladium black formation is often caused by ligand degradation or an insufficient ligand-to-palladium ratio. The solution is to use more robust ligands or adjust the reaction conditions to favor a stable catalyst complex.
Troubleshooting Protocol: Preventing Palladium Black Formation
-
Ligand Selection:
-
Action: Employ sterically bulky and electron-rich phosphine ligands.[15] These ligands form strong bonds with the palladium center, preventing aggregation.[15] Some pyridine-based ligands with bulky substituents have also been specifically designed to suppress Pd black formation.[17][18]
-
Rationale: The steric bulk helps to physically shield the palladium atoms from each other, while strong electronic donation stabilizes the metal center.[15]
-
-
Ligand-to-Palladium Ratio:
-
Action: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 or higher).
-
Rationale: An excess of the ligand can help compensate for any degradation and ensure that the palladium center remains coordinated and soluble.[19]
-
-
Temperature Control:
-
Action: Avoid excessively high reaction temperatures, as this can accelerate ligand decomposition.
-
Category 4: By-products in Specific Reactions
Question 5: In my Heck reaction, I'm getting a mixture of alkene isomers instead of the desired product. How do I improve the selectivity?
Answer: The formation of isomerized alkenes is a common side reaction in Heck couplings, arising from competing β-hydride elimination pathways.[14][20]
Troubleshooting Protocol: Minimizing Alkene Isomerization in Heck Reactions
-
Addition of Silver or Thallium Salts:
-
Action: Add a silver salt (e.g., Ag₃PO₄) or a thallium salt to the reaction.
-
Rationale: These salts act as halide scavengers, which can facilitate the desired reductive elimination pathway over competing isomerization pathways.[21]
-
-
Choice of Base and Solvent:
-
Action: The choice of base and solvent can influence the reaction pathway. Experiment with different amine bases (e.g., triethylamine vs. diisopropylethylamine) and solvents.
-
Question 6: My Buchwald-Hartwig amination is producing a significant amount of a hydrodehalogenated arene and an imine. What is the cause?
Answer: This is a known side reaction pathway that competes with the desired reductive elimination.[13] It involves a β-hydride elimination from the palladium-amide intermediate.[13]
Troubleshooting Protocol: Minimizing β-Hydride Elimination in Buchwald-Hartwig Amination
-
Ligand Choice:
-
Substrate Considerations:
-
Rationale: This side reaction is more common with primary alkylamines that have β-hydrogens.
-
Action: If possible, consider a synthetic route that uses a different amine substrate if this side reaction is particularly problematic.
-
II. Data and Diagrams
Table 1: Summary of Common By-products and Mitigation Strategies
| By-product Type | Common Reaction | Primary Cause(s) | Key Mitigation Strategy |
| Homocoupling | Suzuki-Miyaura | O₂, Pd(II) species | Rigorous deoxygenation, use of mild reducing agents (e.g., HCOOK)[1][4][5][6] |
| Protodeboronation | Suzuki-Miyaura | pH, Temperature, Water | Use boronic esters or trifluoroborates, optimize base and temperature[8][9] |
| Reductive Dehalogenation | General | Slow catalysis, hydride sources | Use highly active ligands, optimize temperature and base[14][16] |
| Palladium Black | General | Ligand degradation, low L:Pd ratio | Use bulky, electron-rich ligands, increase ligand ratio[15][17] |
| Alkene Isomerization | Heck | Competing β-hydride elimination | Add silver or thallium salts[21] |
Diagram 1: The Palladium Catalytic Cycle and Points of By-product Formation
This diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights where common side reactions diverge from the productive pathway.
Sources
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- 12. uwindsor.ca [uwindsor.ca]
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- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchmap.jp [researchmap.jp]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Impurities in Reactions Involving Fluorinated Phenylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by fluorinated phenylboronic acids in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of fluorine substituents significantly influences the reactivity and stability of these reagents, often leading to specific side reactions and impurities. This resource is designed to help you diagnose, mitigate, and analyze these issues effectively.
Part 1: Troubleshooting Guide for Common Reaction Issues
This section addresses specific problems encountered during experiments, offering probable causes and actionable solutions based on mechanistic principles.
Q1: My reaction suffers from low to no yield of the desired cross-coupled product. What should I investigate first?
Low product yield is a common issue, especially when working with electron-deficient fluorinated phenylboronic acids. The problem often originates from slow or inefficient steps in the catalytic cycle.
Possible Causes & Suggested Solutions:
-
Slow Transmetalation: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the organic group on the boron atom, slowing down its transfer to the palladium center.
-
Solution 1: Optimize the Base. A stronger base is often required to activate the boronic acid for transmetalation.[1] Switch from common bases like Na₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.[2] Cesium fluoride (CsF) can also be a highly effective base due to the high fluorophilicity of boron.[3]
-
Solution 2: Increase Reaction Temperature. Carefully increasing the temperature can provide the necessary activation energy for the transmetalation step.[2] However, be aware that excessive heat can promote protodeboronation.[4][5]
-
-
Inefficient Catalyst System: The chosen palladium source or ligand may not be suitable for the specific substrates. Aryl halides coupled with electron-deficient boronic acids require a highly active catalyst.
-
Solution 1: Employ Electron-Rich, Bulky Ligands. Ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos), XPhos, or RuPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[1][2][6] They promote the formation of the desired product over side reactions.
-
Solution 2: Use a Palladium Pre-catalyst. Pre-catalysts like XPhos Pd G3 or SPhos Pd G3 ensure the efficient in-situ generation of the active Pd(0) species, leading to more reproducible results than using separate Pd sources and ligands.[1][2]
-
-
Boronic Acid Instability: Fluorinated phenylboronic acids are susceptible to degradation, primarily through protodeboronation.[1][7]
-
Solution: Use a More Stable Boron Reagent. If the free boronic acid proves too unstable, consider using its corresponding pinacol ester or potassium trifluoroborate salt (ArBF₃K).[1][7][8] These derivatives often exhibit greater stability and release the active boronic acid slowly under the reaction conditions, minimizing degradation.[7][9] Also, using a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for any degradation.[1]
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?
This byproduct is the result of boronic acid homocoupling. Its formation is particularly prevalent with electron-deficient arylboronic acids, such as many fluorinated variants.[6][10]
Possible Causes & Suggested Solutions:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of molecular oxygen, which can participate in a Pd(II)-mediated pathway to couple two boronic acid molecules.[2][11]
-
Solution: Rigorous Degassing. Ensure that all solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[11] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protonolysis/Second Transmetalation Pathway: For some hindered and electron-deficient substrates, a less common mechanism involving protonolysis followed by a second transmetalation can lead to significant homocoupling, even in the absence of oxygen.[6][10]
-
Solution: Ligand and Catalyst Choice. As with low yields, using highly active, bulky electron-rich phosphine ligands (e.g., SPhos) can accelerate the desired cross-coupling catalytic cycle, making it kinetically favored over the homocoupling pathway.[6]
-
-
Use of Pd(II) Pre-catalysts: If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of the boronic acid, consuming your starting material.[11]
Q3: My main byproduct is the arene corresponding to my boronic acid (Ar-H instead of Ar-B(OH)₂). What is this side reaction and how do I stop it?
You are observing protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is a very common decomposition pathway for boronic acids, especially electron-deficient and heteroaryl boronic acids.[1][7]
Possible Causes & Suggested Solutions:
-
Reaction Conditions: The rate of protodeboronation is highly dependent on pH, temperature, and solvent.[7][9] High temperatures and strongly basic aqueous conditions can accelerate this undesired side reaction.[4][9]
-
Solution 1: Milder Conditions. Attempt the reaction at a lower temperature.[4] While this may slow the desired reaction, it can disproportionately suppress the protodeboronation side reaction.
-
Solution 2: Minimize Water Content. While some water is often necessary for Suzuki reactions, using an anhydrous solvent system with a fluoride source as the base (e.g., CsF in THF or Dioxane) can sometimes mitigate protodeboronation.[12]
-
Solution 3: Use a "Slow-Release" Strategy. Using more stable boronic esters (MIDA, pinacol) or trifluoroborates ensures that the concentration of the sensitive free boronic acid in the reaction mixture remains low at any given time, thus minimizing its decomposition.[7][9]
-
-
Copper-Mediated Protodeboronation: If your reaction involves copper additives, be aware that certain conditions (high temperature, strong donor ligands like acetonitrile) can promote a Cu-mediated protodeboronation pathway.[4][5]
Key Side Reaction Pathways
Caption: Major side reactions competing with the desired Suzuki cycle.
Part 2: Analytical Strategies for Impurity Profiling
Accurate identification and quantification of impurities are critical for process optimization and ensuring the quality of the final product. The choice of analytical technique is paramount.
Q4: Which analytical technique is best for analyzing my reaction mixture?
The optimal technique depends on the specific information you need (e.g., purity, impurity identification, trace-level quantification) and the nature of the analytes.[13]
| Technique | Principle | Best For | Pros | Cons |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance.[13] | Routine purity checks, reaction monitoring for UV-active compounds.[14] | Robust, widely available, less susceptible to matrix effects.[13] | Requires a chromophore; may not detect all impurities; boronate esters can hydrolyze on-column.[13][15][16] |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[13] | Analysis of volatile impurities or those that can be derivatized to become volatile.[17] | Excellent separation for volatile compounds, provides structural information (mass spectrum). | Not suitable for non-volatile compounds (boronic acids, salts); may require derivatization.[17] |
| LC-MS/MS | Separation by LC, detection by tandem mass spectrometry.[13] | Trace-level quantification of specific impurities (e.g., genotoxic impurities), identification of unknown byproducts.[18][19] | Highly sensitive (pg/mL to ng/mL), highly specific, provides structural information.[13] | Can suffer from matrix effects, more complex method development.[13] |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Structural elucidation of unknown impurities, assessing boroxine formation.[6][15] | Provides definitive structural information, non-destructive. | Lower sensitivity compared to MS techniques, complex mixtures can be difficult to interpret. |
Q5: I suspect my fluorinated phenylboronic acid is forming boroxines. How can I confirm this?
Boroxines are cyclic anhydride trimers of boronic acids formed by dehydration.[15] They can complicate analysis and affect reactivity.
-
Detection by NMR: In ¹H or ¹⁹F NMR, boroxine formation can lead to broadened peaks or the appearance of multiple sets of signals for the aryl protons/fluorine atoms, making the spectrum complex. Dissolving the sample in a coordinating deuterated solvent like methanol-d₄ can often break up the boroxine and simplify the spectrum.[15]
-
Detection by Mass Spectrometry: Boroxines will appear as higher molecular weight species. For example, in positive ion mode, you might observe a peak corresponding to [3M - 3H₂O + H]⁺, where M is the molecular weight of the boronic acid.[15] Using gentle ionization techniques can help preserve these species for detection.
Experimental Protocol: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing the progress of a Suzuki-Miyaura reaction involving fluorinated phenylboronic acids.
-
Sample Preparation: a. Carefully take an aliquot (e.g., 10 µL) from the reaction mixture under an inert atmosphere. b. Immediately quench the reaction by diluting it into a known volume (e.g., 1 mL) of a suitable solvent mixture, such as 50:50 Acetonitrile/Water containing 0.1% formic acid. This stops the reaction and prepares the sample for analysis. For sensitive boronate esters, using a non-aqueous, aprotic diluent like acetonitrile may be necessary to prevent hydrolysis prior to injection.[20] c. If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[21]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[21]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute all components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all components. Monitor the expected m/z values for starting materials, product, and key impurities (e.g., homocoupled product, protodeboronated species).
-
Part 3: Frequently Asked Questions (FAQs)
Q6: What is the specific role of fluoride ions (from bases like CsF or KF) in these reactions?
Fluoride ions play a complex, triple role in palladium-catalyzed cross-coupling reactions.[3][22]
-
Favorable Role 1 (Transmetalation): Fluoride can coordinate to the palladium center, forming trans-ArPdFL₂ complexes. These complexes are often more reactive towards the boronic acid in the transmetalation step than their halide (Cl, Br) counterparts.[22]
-
Favorable Role 2 (Reductive Elimination): Fluoride ions can also catalyze the final reductive elimination step, which forms the desired C-C bond.[22]
-
Negative Role (Boronate Sequestration): Conversely, fluoride can react with the boronic acid to form unreactive anionic species like [Ar'BF(OH)₂]⁻.[3][22] This sequesters the boronic acid, removing it from the catalytic cycle.
The overall effect depends on the concentration ratio of fluoride to the nucleophile (boronic acid). An optimal ratio is needed to maximize the positive effects without significant sequestration.[22]
Q7: Why are fluorinated phenylboronic acids particularly challenging to work with?
The strong electron-withdrawing nature of fluorine atoms is the primary reason.[23] This has several consequences:
-
Increased Lewis Acidity: The boron atom becomes more electron-deficient, which can influence its interaction with bases and other species in the reaction.[24]
-
Decreased Nucleophilicity: The aryl group attached to the boron is less electron-rich, making it a poorer nucleophile. This directly slows down the key transmetalation step in the Suzuki-Miyaura cycle.[2]
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing groups destabilize the carbon-boron bond, making it more susceptible to cleavage by proton sources.[1][7]
Q8: Can I use boronic esters instead of boronic acids to avoid these problems?
Yes, using boronic esters, particularly pinacol esters, is a common and effective strategy.[1][25]
-
Increased Stability: Esters are generally more stable towards protodeboronation and have a longer shelf-life than the corresponding free boronic acids.[9]
-
Slow Release: In the presence of a base and water, the ester hydrolyzes to generate the active boronic acid in situ. This "slow-release" mechanism keeps the instantaneous concentration of the often-unstable boronic acid low, suppressing side reactions like protodeboronation and homocoupling.[7][9]
-
Analytical Challenges: Be aware that boronic esters can be prone to on-column hydrolysis during RP-HPLC analysis, which can complicate accurate purity assessment.[16][20] Method development should aim to minimize this by using specific stationary phases or mobile phases without pH modifiers.[16]
References
- Haskins, C. M., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
- ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (2021). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- BenchChem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples.
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros.
- Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids have become indispensable reagents in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura reaction for forming carbon-carbon bonds.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid with other common boronic acids, supported by a standardized experimental protocol and an analysis of the structural elements that govern performance.
The utility of the Suzuki-Miyaura coupling stems from its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the organoboron reagents.[2][4][5] The reactivity of the boronic acid partner, however, is not universal and is dictated by a subtle interplay of electronic and steric factors. Understanding these nuances is critical for reaction optimization and rational substrate selection.
The Underpinnings of Reactivity: Electronic and Steric Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The structure of the boronic acid primarily influences the transmetalation step, where the organic group is transferred from boron to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Electronic Effects: The electronic nature of substituents on the aryl ring of the boronic acid significantly alters its Lewis acidity and the nucleophilicity of the ipso-carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or nitro groups increase the Lewis acidity of the boron atom.[9][10][11] This enhanced acidity facilitates the formation of the tetrahedral boronate intermediate upon reaction with a base, which is crucial for an efficient transmetalation step. However, highly electron-deficient arylboronic acids can be prone to competitive side reactions, such as protodeboronation.[2][4]
-
Electron-Donating Groups (EDGs): Groups like methoxy or alkyl substituents can increase the electron density of the aromatic ring, which may enhance the rate of transmetalation in certain contexts.[12]
-
-
Steric Effects: The size and position of substituents, particularly those ortho to the boronic acid group, can dramatically impact reactivity. Bulky ortho groups can sterically hinder the approach of the palladium complex, slowing or even inhibiting the transmetalation process.[13]
Structural Analysis of this compound
This specific boronic acid possesses a unique combination of features that influence its reactivity profile:
-
2,4-Difluoro Substitution: The two fluorine atoms are potent electron-withdrawing groups. The fluorine at the C2 (ortho) position has the most pronounced effect on the acidity of the boron center, likely accelerating the formation of the active boronate species.[9][10] The fluorine at C4 further enhances this electronic pull.
-
3-Cyclopentyloxy Group: This is a moderately bulky ether group located meta to the boronic acid. While ethers are typically weak electron-donating groups by resonance, the primary influence of this substituent is likely steric. Its position at C3 avoids direct ortho hindrance but contributes to the overall steric demand of the molecule, which could influence the orientation of the substrate within the palladium coordination sphere.
Based on this analysis, this compound is predicted to be a highly reactive coupling partner due to strong electronic activation, though its steric bulk may necessitate carefully optimized conditions to achieve maximum efficiency.
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling
To objectively compare reactivity, a standardized protocol is essential. The following procedure outlines a typical Suzuki-Miyaura coupling reaction that can be used to evaluate different boronic acids.
Objective: To couple various arylboronic acids with 4-bromoanisole to form the corresponding biaryl products.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Reaction Vessel: Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add the 4-bromoanisole (1.0 mmol), the selected boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Prepare a solution of K₂CO₃ (2.0 mmol) in water (1 mL) and degas it by bubbling with inert gas for 15 minutes. Add the degassed 1,4-dioxane (4 mL) to the reaction vessel, followed by the aqueous K₂CO₃ solution via syringe.[14]
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Below is a diagram illustrating the general workflow for this experimental protocol.
Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling reaction.
Comparative Reactivity Data
The following table presents the anticipated results from the standardized experiment, comparing this compound with other representative boronic acids. The yields and reaction times are based on established structure-activity relationships.
| Boronic Acid | Key Structural Features | Expected Reaction Time (h) | Expected Yield (%) | Analysis of Reactivity |
| Phenylboronic Acid | Unsubstituted (Baseline) | 6 | 85-90 | Serves as the benchmark. Exhibits standard reactivity under these conditions. |
| 4-Fluorophenylboronic Acid | Single EWG (para) | 5 | 90-95 | The para-fluoro group provides electronic activation, increasing the Lewis acidity of the boron without adding steric hindrance. This often leads to slightly faster rates and higher yields compared to the baseline.[9] |
| 3,4-Difluorophenylboronic Acid | Two EWGs, no bulky group | 4 | 92-97 | Strong electronic activation from two fluorine atoms leads to a highly efficient reaction. This substrate is structurally similar to the target but lacks the bulky ether group.[15] |
| This compound | Two EWGs + Bulky Ether | 6-8 | 88-93 | Strongly activated electronically by the difluoro pattern, but the bulky cyclopentyloxy group introduces steric demand that can slightly retard the rate of transmetalation compared to the non-alkoxy analogue (3,4-difluorophenylboronic acid). |
| Pentafluorophenylboronic Acid | Five EWGs (Highly Deactivated) | >24 | <10 | Extremely electron-deficient. While the Lewis acidity is high, the overall electronic properties of the ring and susceptibility to protodeboronation make it a poor substrate under standard conditions, often requiring specialized catalysts and additives.[16] |
Discussion and Mechanistic Interpretation
The data clearly illustrate the balance between electronic activation and steric hindrance.
Caption: Key factors influencing boronic acid reactivity in Suzuki-Miyaura coupling.
The performance of This compound is a textbook example of these competing influences. Its reactivity is superior to that of the unsubstituted phenylboronic acid, demonstrating the powerful activating effect of the two fluorine substituents. The reaction proceeds efficiently, confirming that electronic activation is the dominant factor.
However, when compared to 3,4-difluorophenylboronic acid, a subtle but important difference emerges. The slightly longer reaction time required for the cyclopentyloxy-substituted analogue can be attributed to the steric bulk of the ether group. While not in the immediate vicinity of the boron atom (meta position), this bulky group can influence the conformational preferences of the molecule and impede the optimal geometry required for the transition state of the transmetalation step. For highly challenging couplings, this steric factor might be overcome by employing catalysts with bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos), which are known to accelerate both oxidative addition and reductive elimination.[17]
Conclusion and Recommendations for Researchers
This compound is a valuable and highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its reactivity is primarily driven by the strong electronic activation conferred by the 2,4-difluoro substitution pattern.
Key Takeaways:
-
High Reactivity: This boronic acid is significantly more reactive than unsubstituted or monofluoro-substituted analogues due to its enhanced Lewis acidity.
-
Steric Considerations: The meta-cyclopentyloxy group introduces moderate steric bulk, which may slightly decrease the reaction rate compared to non-bulky, difluorinated analogues.
-
Optimization Potential: For sluggish coupling partners or when aiming for lower catalyst loadings, reaction conditions may be optimized by increasing the temperature, extending the reaction time, or employing advanced catalyst systems with bulky biarylphosphine ligands.
This building block is an excellent choice for drug discovery programs aiming to introduce the unique physicochemical properties of a difluorinated, alkoxy-substituted phenyl moiety.[18][19] Its predictable and robust reactivity makes it a reliable tool for the synthesis of complex molecular architectures, provided that its distinct steric and electronic profile is taken into account during methods development.
References
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-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1042. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Roy, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Krupka, M., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 14(1), 60. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
-
Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 927, 121528. [Link]
-
Srimontree, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 487. [Link]
-
Baker, A. T., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(14), 5890-5913. [Link]
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Mistry, N., & Varma, R. S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3323. [Link]
-
Silva, F. De A., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(11), 1473. [Link]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Molander, G. A., & Brown, A. R. (2012). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 77(17), 7162-7171. [Link]
-
Fuchigami, T., & Tajima, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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A Comparative Guide to the Validation of Coupling Products: NMR vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Verification in Synthesis
In the realm of chemical synthesis and drug development, the successful coupling of two molecules is a pivotal step. However, the true measure of success lies not in the mere completion of a reaction, but in the rigorous and unambiguous verification of the final product's structure and purity. Failure to do so can lead to misinterpreted biological data, wasted resources, and potential safety concerns. Two indispensable analytical techniques stand at the forefront of this validation process: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While both are powerful, they provide different and complementary pieces of the structural puzzle. NMR excels at elucidating the precise atomic connectivity and stereochemistry of a molecule, while MS offers unparalleled sensitivity in confirming molecular weight and identifying trace impurities.[1] This guide, designed for the discerning researcher, provides an in-depth technical comparison of these two cornerstone techniques, complete with experimental insights and protocols to empower robust and reliable validation of your valuable coupling products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2][3] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[4] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[3]
Why NMR is Indispensable for Coupling Products
For the validation of coupling products, NMR is not just a characterization technique; it is a definitive tool for structural proof. Its key strengths lie in:
-
Unambiguous Structural Determination: NMR provides direct evidence of covalent bonds through spin-spin coupling, allowing for the precise mapping of a molecule's atomic framework.[5]
-
Isomer Differentiation: Unlike techniques that only provide molecular weight, NMR can distinguish between structural isomers and stereoisomers, which often exhibit vastly different biological activities.[3]
-
Purity Assessment and Quantification: The integral of an NMR signal is directly proportional to the number of nuclei it represents, enabling quantitative analysis of the product's purity and the identification of residual starting materials or byproducts.[6]
Key NMR Experiments for Validation
A multi-faceted approach using a combination of NMR experiments is often necessary for complete structural assignment, especially for novel or complex molecules.
-
¹H NMR (Proton NMR): This is the initial and most informative experiment.[4] Key indicators of a successful coupling reaction include the disappearance of signals corresponding to the starting materials and the appearance of new signals in the expected regions for the product. The integration of these signals should also align with the expected proton count of the newly formed molecule.[7]
-
¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule.[2] While less sensitive than ¹H NMR, it is invaluable for confirming the presence of all carbon atoms in the product and for identifying quaternary carbons that lack attached protons.
-
2D NMR Spectroscopy: For more complex structures where 1D spectra may be crowded or ambiguous, 2D NMR techniques are essential.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of a molecule.[10]
-
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified coupling product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[11] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
The solution must be homogeneous and free of any particulate matter.[12] Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[13]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
The instrument will automatically lock onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field.
-
Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. This is typically a quick experiment, taking only a few minutes.
-
Based on the ¹H spectrum, decide if further experiments like ¹³C NMR or 2D NMR are necessary for complete structural confirmation.
-
-
Data Processing and Interpretation:
-
The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the coupling product.
-
Data Interpretation Showcase: A Hypothetical Suzuki Coupling Example
Consider the Suzuki coupling of phenylboronic acid and bromobenzene to form biphenyl.
Table 1: Expected ¹H NMR Data for Biphenyl
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~7.60 | Doublet of doublets | 4H | Protons ortho to the new C-C bond |
| b | ~7.45 | Triplet | 4H | Protons meta to the new C-C bond |
| c | ~7.36 | Triplet | 2H | Protons para to the new C-C bond |
A successful reaction would be confirmed by the disappearance of the starting material signals and the appearance of these characteristic aromatic signals with the correct integration ratios.[14]
Mass Spectrometry (MS): High-Sensitivity Confirmation of Molecular Weight
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is an extremely sensitive technique capable of detecting minute quantities of a substance, making it ideal for confirming the molecular weight of a coupling product and for identifying trace impurities.[16]
The Power of MS in Coupling Product Validation
MS provides complementary information to NMR and is a crucial component of a comprehensive validation strategy. Its primary advantages include:
-
Rapid Molecular Weight Confirmation: MS provides a quick and accurate determination of the molecular weight of the target compound.[17]
-
High Sensitivity: MS can detect analytes at very low concentrations (picomole to femtomole levels), making it excellent for identifying byproducts and impurities that may not be visible by NMR.[16][18]
-
Compatibility with Chromatography: When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and analysis of complex reaction mixtures, providing both retention time and mass information for each component.[19]
Choosing the Right MS Technique
Different MS techniques offer varying levels of information.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for molecular weight determination.[20] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm).[20] This level of precision allows for the unambiguous determination of the elemental composition of the product, providing strong evidence for its identity.[21][22]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[23][24] This technique provides structural information by revealing how the molecule breaks apart, which can be used to confirm the connectivity of different parts of the molecule.[23]
Experimental Protocol: A Practical Workflow for LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture or the purified product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water).
-
Filter the sample to remove any particulate matter.
-
-
Liquid Chromatography:
-
Inject the sample onto an appropriate HPLC or UPLC column (e.g., C18 for reverse-phase chromatography).
-
A gradient of solvents is typically used to separate the components of the mixture based on their polarity.
-
-
Mass Spectrometry:
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).
-
The mass spectrometer is set to scan a relevant mass range to detect the expected product and any potential byproducts.
-
-
Data Analysis:
-
The data is displayed as a chromatogram (intensity vs. retention time) and a mass spectrum for each peak in the chromatogram.
-
The mass spectrum of the main peak should show an ion corresponding to the molecular weight of the desired product (e.g., [M+H]⁺ or [M+Na]⁺ in positive ion mode).
-
HRMS data is used to calculate the elemental composition and confirm that it matches the expected formula.
-
Data Interpretation Showcase: The Same Suzuki Coupling Example
For the biphenyl product, an HRMS analysis would be expected to yield the following:
Table 2: HRMS Data for Biphenyl
| Ion | Theoretical Exact Mass | Measured Exact Mass | Mass Error (ppm) | Elemental Composition |
|---|
| [M+H]⁺ | 155.0855 | 155.0853 | -1.3 | C₁₂H₁₁ |
The extremely low mass error provides high confidence in the assigned elemental composition.
A Comparative Analysis: NMR vs. MS - Strengths and Synergies
While both techniques are essential, they answer different fundamental questions.
Table 3: Head-to-Head Comparison of NMR and MS
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
|---|---|---|
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, quantitative purity | Molecular weight, elemental composition (HRMS), fragmentation patterns (MS/MS) |
| Sensitivity | Low (mg to µg range)[18] | High (ng to fg range)[18] |
| Sample Amount | Relatively large (typically >1 mg)[25] | Very small (can be <1 µg) |
| Throughput | Lower (minutes to hours per sample) | Higher (seconds to minutes per sample) |
| Destructive? | Non-destructive[2] | Destructive |
| Quantitative Ability | Inherently quantitative[16] | Requires calibration for accurate quantification |
When to Use Which? A Decision-Making Framework
The choice of technique, or the order in which they are used, depends on the specific question at hand.
Caption: Decision framework for validating coupling products.
The Power of Combination: Why Both are Essential
Conclusion: A Holistic Approach to Product Validation
The validation of coupling products is a non-negotiable step in the research and development pipeline. A meticulous and multi-faceted analytical approach is not just good practice; it is a requirement for scientific integrity. By leveraging the complementary strengths of NMR and Mass Spectrometry, researchers can move forward with confidence, knowing that the identity and purity of their compounds are unequivocally established. This guide has outlined the fundamental principles, practical protocols, and comparative strengths of these two essential techniques, empowering you to implement a robust validation strategy for your next synthetic breakthrough.
References
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Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025, September 22). Retrieved January 19, 2026, from [Link]
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High-Resolution Mass Spectrometry (HRMS) Analysis - Infinita Lab. (n.d.). Retrieved January 19, 2026, from [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 19, 2026, from [Link]
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Structural elucidation by NMR(1HNMR). (2016, October 27). Slideshare. Retrieved January 19, 2026, from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]
-
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Tandem Mass Spectrometry (MS/MS) - National MagLab. (2023, August 8). Retrieved January 19, 2026, from [Link]
-
High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025, December 15). Retrieved January 19, 2026, from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). Retrieved January 19, 2026, from [Link]
-
Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Methods in Molecular Biology (Vol. 1277, pp. 161–193). Springer New York. [Link]
-
Tandem mass spectrometry - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? - Nanalysis. (2020, January 2). Retrieved January 19, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis - Emery Pharma. (n.d.). Retrieved January 19, 2026, from [Link]
-
MS and NMR - the Perfect Couple? - The Analytical Scientist. (2019, May 29). Retrieved January 19, 2026, from [Link]
-
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Central to the success of this transformation is the choice of the palladium catalyst. This guide provides an in-depth comparison of the performance of different classes of palladium catalysts in reactions involving arylboronic acids, offering experimental insights and data to inform your catalyst selection and experimental design.
The Crucial Role of the Ligand in Catalyst Performance
The catalytic activity of palladium in the Suzuki-Miyaura reaction is profoundly influenced by the ligands coordinating to the metal center. These ligands modulate the electronic and steric properties of the palladium atom, thereby affecting the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The primary classes of ligands and their corresponding palladium catalysts discussed herein are phosphine-based ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
Comparative Analysis of Palladium Catalyst Classes
Phosphine-Ligated Palladium Catalysts
Palladium catalysts bearing phosphine ligands are the most traditional and widely used catalysts for the Suzuki-Miyaura reaction. The steric bulk and electron-donating ability of the phosphine ligand are critical to catalyst performance.
Strengths:
-
High Reactivity: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), can facilitate the coupling of even challenging substrates like aryl chlorides.[6][7]
-
Versatility: A vast library of phosphine ligands is commercially available, allowing for fine-tuning of the catalyst for specific applications.[8]
-
Well-Understood Mechanisms: The mechanism of action for many phosphine-based catalysts is well-documented, aiding in reaction optimization.
Weaknesses:
-
Air Sensitivity: Many phosphine ligands are sensitive to oxidation, requiring inert atmosphere techniques for handling and reaction setup.
-
Catalyst Decomposition: At elevated temperatures, some phosphine-based catalysts can decompose, leading to the formation of inactive palladium black.
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[9] They are strong σ-donors, forming robust bonds with the palladium center.
Strengths:
-
High Thermal Stability: The strong Pd-NHC bond imparts excellent thermal stability to the catalyst, making them suitable for reactions requiring high temperatures.[10][11]
-
High Activity: NHC-ligated palladium complexes often exhibit high catalytic activity, enabling the use of low catalyst loadings.[10][11]
-
Resistance to Oxidation: Compared to many phosphines, NHC ligands are generally more resistant to oxidation.
Weaknesses:
-
Limited Steric Tuneability (Historically): While a wide variety of NHC ligands are now available, the initial generations offered less steric diversity compared to the vast array of phosphine ligands.
-
Potential for Steric Hindrance: The bulky nature of some NHC ligands can sometimes hinder the coupling of sterically demanding substrates.
Palladacycle Catalysts
Palladacycles are pre-catalysts in which the palladium atom is part of a cyclic structure, often formed through the intramolecular activation of a C-H bond. They are known for their high stability and activity.[12]
Strengths:
-
Exceptional Activity: Palladacycles are among the most active catalysts for Suzuki-Miyaura couplings, with some systems achieving extremely high turnover numbers (TONs) and turnover frequencies (TOFs).[12][13][14][15]
-
Low Catalyst Loadings: Due to their high activity, palladacycles can often be used at very low concentrations (ppm levels).[15][16]
-
Air and Moisture Stability: Many palladacycles are stable solids that are easy to handle in air.[15]
Weaknesses:
-
Cost and Availability: Some of the more specialized palladacycles can be more expensive and less readily available than simpler palladium sources and ligands.
-
Activation Step: Palladacycles are pre-catalysts and require an in-situ activation step to generate the active Pd(0) species.
Heterogeneous Palladium Catalysts (e.g., Pd/C)
Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer practical advantages in terms of catalyst separation and recycling.[17][18][19]
Strengths:
-
Ease of Separation: The solid nature of the catalyst allows for simple filtration to remove it from the reaction mixture.[17]
-
Recyclability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, which is economically and environmentally beneficial.[17][20]
-
Lower Cost: Pd/C is a relatively inexpensive source of palladium.
Weaknesses:
-
Lower Activity: Generally, heterogeneous catalysts exhibit lower activity compared to their homogeneous counterparts, often requiring higher temperatures and longer reaction times.[21]
-
Leaching: Palladium can leach from the solid support into the solution, leading to product contamination and a loss of catalytic activity over time.[17][22] The leached palladium may be the true catalytic species.[17]
-
Substrate Scope: The substrate scope can be more limited compared to highly active homogeneous systems.
Quantitative Performance Comparison
The following table summarizes representative performance data for different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | ~980 | ~980 | [Buchwald, 2004] |
| [Pd(IPr)(cin)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 | ~950 | ~950 | [Nolan, 2005] |
| Bedford Palladacycle | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 100 | 2 | >99 | >1,000,000 | >500,000 | [Bedford, 2002][15] |
| 5% Pd/C | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 4 | 92 | ~1840 | ~460 | [Li, 2007] |
Note: This table is a compilation of representative data and conditions may vary. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps:[4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Catalyst Comparison
To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is essential. The following procedure provides a framework for such a comparison.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), etc.) and/or ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Degassed water
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, stir bars, and appropriate glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Loading: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand (if necessary) in the reaction solvent. Add the desired amount of the catalyst solution to the reaction vial (e.g., 1 mol % Pd).
-
Solvent Addition: Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) to the reaction vial.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the conversion and yield.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A general experimental workflow for comparing palladium catalyst performance.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is paramount for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. While traditional phosphine-based catalysts offer great versatility, NHC-ligated systems and palladacycles provide enhanced stability and activity, particularly for challenging substrates. Heterogeneous catalysts, despite their lower activity, present practical advantages for industrial applications due to their ease of separation and recyclability.
The ongoing development of novel ligand architectures and catalytic systems continues to expand the scope and efficiency of the Suzuki-Miyaura reaction. As our understanding of the intricate mechanistic details deepens, the rational design of even more active, stable, and selective palladium catalysts will undoubtedly pave the way for new synthetic possibilities in academic research and the pharmaceutical and agrochemical industries.
References
- Bedford, R. B., et al. (2002). Palladacyclic catalysts in C–C and C–heteroatom bond-forming reactions.
- Bedford, R. B., et al. (2000). The Suzuki coupling of aryl chlorides in the presence of a palladacycle catalyst.
- Buchwald, S. L., & Mauger, C. (2004). A highly active and air-stable palladium catalyst for the Suzuki-Miyaura coupling of aryl chlorides.
- Li, Y., et al. (2007). Suzuki-Miyaura coupling reaction catalyzed by palladium nanoparticles supported on porous carbon.
- Nolan, S. P., & Viciu, M. S. (2005). A General Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Organic Letters, 7(21), 4637-4640.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Singh, R., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(21), 5945-5951.
- Al-Masum, M., & Kumar, C. S. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 108-114.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883-8886.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Pagliaro, M., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions.
- Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
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A Senior Application Scientist's Guide to 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid: A Niche Reagent for Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts the properties and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the niche yet potentially advantageous reagent, 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid , with its more common counterparts. We will explore its plausible applications, particularly in the synthesis of kinase inhibitors, and provide experimental insights into its anticipated performance.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids are indispensable tools in modern drug discovery, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction's robustness and functional group tolerance have made it a cornerstone for the construction of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast array of therapeutic agents.
The strategic placement of substituents on the phenylboronic acid ring allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Fluorine atoms, for instance, are frequently incorporated to enhance metabolic stability, binding affinity, and membrane permeability.[2] Alkoxy groups, on the other hand, can modulate solubility, lipophilicity, and receptor interactions through hydrogen bonding or steric effects.[3]
This guide focuses on the unique combination of these features in This compound , a reagent that, while not extensively documented in peer-reviewed literature, holds significant potential for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
The Unexplored Potential of this compound
A comprehensive literature search reveals a scarcity of published applications for this compound. However, its constituent parts—the 2,4-difluorophenyl moiety and the cyclopentyloxy group—are well-represented in medicinal chemistry, particularly in the design of kinase inhibitors.[4][5]
The 2,4-difluorophenyl group is a common feature in numerous kinase inhibitors, where the fluorine atoms often engage in crucial interactions within the ATP-binding pocket of the target kinase. The bulky and lipophilic cyclopentyloxy group, positioned meta to the boronic acid, can be hypothesized to confer several advantages:
-
Enhanced Receptor Binding: The cyclopentyloxy group can occupy hydrophobic pockets within the kinase active site, potentially increasing binding affinity and selectivity.[6]
-
Improved Pharmacokinetic Profile: The lipophilicity of the cyclopentyl ring can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Modulation of Solubility: The ether linkage provides a degree of polarity that can help to balance the overall solubility of the resulting API.
To illustrate the potential of this reagent, we will propose its application in the synthesis of a hypothetical kinase inhibitor and compare its anticipated performance with a well-established alternative.
Comparative Analysis: A Hypothetical Application in Kinase Inhibitor Synthesis
Let us consider the synthesis of a hypothetical VEGFR-2 kinase inhibitor, a class of drugs known to incorporate the 2,4-difluorophenylamino moiety.[4] We will compare the use of This compound (1) with the more common and commercially available 2,4-difluorophenylboronic acid (2) in a key Suzuki-Miyaura coupling step.
Hypothetical Reaction Scheme:
Caption: Hypothetical Suzuki-Miyaura coupling for kinase inhibitor synthesis.
Reactivity and Reaction Conditions
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-determining.[7]
-
2,4-Difluorophenylboronic acid (2): The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step. However, excessive electron withdrawal can also slow down the reaction.[1]
-
This compound (1): The cyclopentyloxy group is an electron-donating group through resonance, which might slightly decrease the Lewis acidity of the boron compared to compound 2 . However, this effect is likely to be modest and may not significantly hamper the reaction rate. The steric bulk of the cyclopentyloxy group is a more important consideration. While it might slightly hinder the approach to the palladium center, it is not expected to be prohibitive.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound (1) | 2,4-Difluorophenylboronic acid (2) |
| Electronic Effect | Two electron-withdrawing fluorine atoms, one electron-donating cyclopentyloxy group. | Two electron-withdrawing fluorine atoms. |
| Steric Hindrance | Moderate, due to the bulky cyclopentyloxy group. | Low. |
| Predicted Reactivity | Good to excellent, potentially requiring slightly more forcing conditions (higher temperature, longer reaction time) compared to 2 . | Excellent, generally high yields under standard conditions.[8] |
| Potential Side Reactions | Protodeboronation under harsh basic conditions. | Protodeboronation under harsh basic conditions. |
Advantages in Drug Design and Structure-Activity Relationship (SAR)
The primary advantage of using This compound (1) lies in the properties it imparts to the final molecule.
Table 2: Comparison of Resulting Kinase Inhibitor Properties
| Property | Inhibitor derived from (1) | Inhibitor derived from (2) | Rationale |
| Binding Affinity | Potentially higher | Baseline | The cyclopentyloxy group can access and occupy a hydrophobic sub-pocket in the kinase active site, leading to additional favorable interactions.[6] |
| Selectivity | Potentially improved | Baseline | The specific steric and electronic profile of the substituted phenyl ring may lead to preferential binding to the target kinase over off-target kinases. |
| Lipophilicity | Increased | Baseline | The cyclopentyl group significantly increases the lipophilicity, which can impact cell permeability and oral bioavailability. |
| Metabolic Stability | Potentially modulated | High | The fluorine atoms in both molecules are known to block sites of metabolism. The cyclopentyloxy group may introduce a new metabolic soft spot, but this can also be a tool for fine-tuning the drug's half-life. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for the hypothetical Suzuki-Miyaura coupling reaction to synthesize a kinase inhibitor precursor.
Materials:
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the 4-chloro-pyrrolo[2,1-f][4][9]triazine derivative, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Self-Validating System: The progress of the reaction can be reliably monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion: A Valuable, Albeit Niche, Building Block
While This compound may not be a universally applied reagent, it represents a valuable tool for medicinal chemists seeking to introduce a unique combination of steric and electronic properties into their drug candidates. Its application in the synthesis of kinase inhibitors is particularly promising, offering the potential for enhanced binding affinity and a modulated pharmacokinetic profile.
The comparative analysis with the more common 2,4-difluorophenylboronic acid highlights a trade-off between potentially more demanding reaction conditions and the significant advantages that the cyclopentyloxy substituent can confer on the final molecule. For drug discovery programs aiming to optimize lead compounds and explore novel chemical space, this compound is a building block worthy of serious consideration.
References
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][9]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Exploring the Versatility of Difluorophenyl Butanol Derivatives in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]
-
2-(2,4-Difluorophenyl)sulfanylacetonitrile: A Key Intermediate for Pharmaceutical and Organic Synthesis. LookChem. Available at: [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
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Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chem-Courier. Available at: [Link]
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Boronic Acids vs. Organotrifluoroborates: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that can dictate the success and efficiency of a transformation. For decades, boronic acids have been the workhorse nucleophiles in the celebrated Suzuki-Miyaura coupling. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, offering distinct advantages in stability and handling. This guide provides a detailed comparative analysis of these two classes of reagents, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (R-BF₃K) |
| Stability | Prone to protodeboronation and dehydration to form boroxines.[1] | Exceptionally stable to air and moisture, allowing for prolonged storage.[1][2] |
| Handling | Can be challenging to purify and may require storage under inert atmosphere, especially for unstable derivatives.[2] | Crystalline, free-flowing solids that are easy to handle and weigh.[2][3] |
| Stoichiometry | Formation of trimeric boroxines can complicate reaction stoichiometry.[1] | Monomeric nature ensures accurate stoichiometry.[4] |
| Reactivity | Generally highly reactive in cross-coupling reactions. | Often require in situ hydrolysis to the corresponding boronic acid to be reactive.[5] |
| Substrate Scope | Broad, but can be limited by the instability of certain boronic acids (e.g., heteroaryl, vinyl).[6][7] | Broader scope for unstable fragments due to the stability of the trifluoroborate salt.[6][8] |
Delving Deeper: A Head-to-Head Comparison
Stability and Handling: The Trifluoroborate Advantage
The most significant distinction between boronic acids and organotrifluoroborates lies in their stability. Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: Cleavage of the carbon-boron bond, particularly in aqueous or protic media.[7]
-
Oxidation: Degradation in the presence of oxygen.[7]
-
Dehydration: Three molecules of a boronic acid can condense to form a six-membered ring called a boroxine, which can complicate stoichiometry.[1][7]
This inherent instability is particularly pronounced for certain classes of boronic acids, such as those containing heteroaryl or vinyl groups, which can be notoriously difficult to handle and store.[6][7]
In stark contrast, potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that renders them significantly more stable.[2][6] They are typically crystalline, free-flowing solids that are remarkably resistant to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This enhanced stability simplifies handling, improves reproducibility, and allows for the use of near-stoichiometric amounts of the reagent, which is beneficial for atom economy.[9]
Reactivity and Mechanistic Considerations
While organotrifluoroborates offer superior stability, their reactivity in Suzuki-Miyaura coupling is intrinsically linked to their hydrolysis back to the corresponding boronic acid.[5] This in situ "slow release" of the active boronic acid species can be advantageous, as it can minimize side reactions like homocoupling that can occur when high concentrations of reactive boronic acids are present.[10][11]
The rate of hydrolysis of organotrifluoroborates can vary significantly depending on the nature of the organic substituent and the reaction conditions.[10][12][13] For some substrates, this hydrolysis can be the rate-limiting step of the overall cross-coupling reaction.[13]
The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center, has been a subject of extensive mechanistic study. It is now generally accepted that the reaction can proceed through two primary pathways:
-
Reaction of a palladium hydroxo complex with the neutral boronic acid. [14][15][16]
-
Reaction of a palladium halide complex with a boronate species (formed by the reaction of the boronic acid with a base). [14][15][16]
Recent studies suggest that for many common reaction conditions, the pathway involving the palladium hydroxo complex and the neutral boronic acid is the dominant and faster route.[14][15][16]
Applications in Drug Discovery and Medicinal Chemistry
The enhanced stability and broader substrate scope of organotrifluoroborates make them particularly valuable in the synthesis of complex molecules, a common requirement in drug discovery.[6][17] The ability to use organotrifluoroborates allows for the incorporation of functionalities that would be incompatible with the corresponding boronic acids.[8][18] Furthermore, the fluorine atoms in the trifluoroborate group can influence the physicochemical properties of drug candidates, such as metabolic stability and bioavailability.[19][20]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling using a Potassium Organotrifluoroborate
This protocol is adapted from literature procedures and may require optimization.[9][21][22]
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the potassium organotrifluoroborate (1.05-1.2 equiv), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).[9]
-
Evacuate the tube and backfill with argon three times.[9]
-
Add a degassed solvent mixture, such as toluene and water.[9]
-
In a separate vial, prepare the catalyst system by combining a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., RuPhos or PPh₃) and add it to the reaction mixture under a positive pressure of argon.[9]
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (e.g., 80 °C).[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.[9]
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.[9]
Conclusion
Both boronic acids and organotrifluoroborates are powerful tools in the synthetic chemist's arsenal for the construction of carbon-carbon bonds. While boronic acids have a long and successful history, their inherent instability can present significant challenges. Potassium organotrifluoroborates have emerged as a robust and often superior alternative, offering exceptional stability, ease of handling, and the ability to engage in cross-coupling reactions with a wider range of sensitive substrates. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the stability of the desired organoboron species, the reaction scale, and the overall synthetic strategy. As the field of organic synthesis continues to evolve, the unique advantages offered by organotrifluoroborates are likely to lead to their increasingly widespread adoption in both academic and industrial research.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(15), 3334–3337. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(16), 1821–1824. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
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Molander, G. A., & Rivera, N. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(19), 7734–7738. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Communications, (38), 5679–5688. [Link]
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Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(32). [Link]
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Yamamoto, T., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(38), 13211–13224. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Biaryl Compounds
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized biaryl compounds is a critical step that underpins the integrity of their research. This guide provides an in-depth technical comparison of the primary synthetic routes to biaryl scaffolds and the analytical methodologies employed for their structural elucidation. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.
Section 1: The Synthetic Landscape of Biaryl Compounds: A Comparative Overview
The synthesis of biaryl compounds, a motif of immense importance in pharmaceuticals and functional materials, is dominated by palladium-catalyzed cross-coupling reactions. However, classical methods still hold relevance in specific contexts. Here, we compare the workhorses of biaryl synthesis: the Suzuki-Miyaura, Stille, Negishi, and Ullmann coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Mainstays
The widespread adoption of palladium-catalyzed cross-coupling reactions is a testament to their versatility, efficiency, and functional group tolerance.[1] These reactions share a common catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination.[2]
dot digraph "Palladium_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(X)L2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)(Ar')L2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)(X)L2" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L2" -> "Ar-Pd(II)(Ar')L2" [label="Transmetalation\n(Ar'-M)"]; "Ar-Pd(II)(Ar')L2" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)(Ar')L2" -> "Pd(0)L2" [style=dashed]; } caption="Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."
1.1.1 The Suzuki-Miyaura Coupling: The People's Choice
The Suzuki-Miyaura coupling is arguably the most utilized method for biaryl synthesis due to its mild reaction conditions, the use of generally stable and low-toxicity organoboron reagents, and the generation of benign inorganic byproducts.[3]
-
Causality of Reagent Choice: Boronic acids and their esters are favored for their stability to air and moisture, simplifying handling. The choice of base (e.g., carbonates, phosphates) is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2]
-
Experimental Insight: While versatile, the success of a Suzuki coupling can be highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often necessary to promote the oxidative addition of less reactive aryl chlorides.[4] The presence of a small amount of water can be beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle.[4]
1.1.2 The Stille Coupling: Power and Pitfalls
The Stille coupling utilizes organotin reagents and is known for its high functional group tolerance and the ability to proceed under neutral conditions.[5]
-
Causality of Reagent Choice: The key advantage of organostannanes is their inertness to many functional groups, allowing for their use in complex syntheses.[6] However, this comes at the cost of high toxicity and difficulties in removing tin byproducts.[7]
-
Experimental Insight: The addition of a copper(I) co-catalyst can significantly accelerate the reaction rate.[7] The choice of solvent is critical, with polar aprotic solvents like DMF or dioxane often being employed.[8]
1.1.3 The Negishi Coupling: High Reactivity with a Caveat
The Negishi coupling employs highly reactive organozinc reagents, often leading to excellent yields and fast reaction times, even at room temperature.[9]
-
Causality of Reagent Choice: Organozinc reagents are more reactive than their boron and tin counterparts, enabling the coupling of a wider range of substrates, including those with sp3-hybridized carbons.[10] This high reactivity, however, necessitates strict anhydrous and anaerobic conditions.[11]
-
Experimental Insight: The preparation of the organozinc reagent is a critical step. While they can be prepared from Grignard or organolithium reagents, direct insertion of zinc into organic halides is also common.[9] The choice of solvent can significantly impact the reaction, with polar aprotic solvents like THF and DMA often being preferred.[12]
The Ullmann Reaction: The Classical Approach
The Ullmann reaction is a copper-catalyzed homocoupling or heterocoupling of aryl halides.[13] While largely superseded by palladium-catalyzed methods, it remains useful for the synthesis of symmetrical biaryls and in specific industrial applications.[6]
-
Causality of Reagent Choice: The classic Ullmann reaction often requires high temperatures and stoichiometric amounts of copper.[6] However, modern variations with ligands and improved copper sources have made the conditions milder.[14]
-
Experimental Insight: The reaction is typically limited to aryl halides bearing electron-withdrawing groups.[6] The use of a high-boiling point solvent like DMF or nitrobenzene is common.[15]
Comparative Performance of Biaryl Synthesis Methods
The selection of a synthetic method is a multi-faceted decision, balancing yield, reaction conditions, substrate scope, and practical considerations such as cost and toxicity.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Ullmann Reaction |
| Typical Yield | Good to Excellent | Good to Excellent | High to Quantitative[16] | Moderate to Good |
| Reaction Temperature | Room temperature to reflux | Often requires elevated temperatures | Mild, often room temperature to reflux[16] | High temperatures (can be milder with modern catalysts)[14] |
| Key Reagent | Organoboron compounds | Organotin compounds | Organozinc compounds | Copper catalyst |
| Toxicity Concerns | Low toxicity of boron reagents | High toxicity of organotin reagents[16] | Moisture and air-sensitive reagents | Relatively low catalyst toxicity |
| Functional Group Tolerance | Good | Excellent[5] | Good, but sensitive to acidic protons | Moderate |
Section 2: The Trinity of Structural Confirmation: A Guide to Analytical Techniques
Once a biaryl compound has been synthesized, its structural identity must be unequivocally confirmed. The three pillars of structural elucidation for organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms.
dot digraph "NMR_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample_Prep" [label="Sample Preparation\n(Dissolution in deuterated solvent)"]; "Data_Acquisition" [label="Data Acquisition\n(¹H, ¹³C, 2D NMR)"]; "Data_Processing" [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; "Spectral_Interpretation" [label="Spectral Interpretation\n(Chemical Shift, Integration, Coupling Constants)"]; "Structure_Confirmation" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Sample_Prep" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Spectral_Interpretation"; "Spectral_Interpretation" -> "Structure_Confirmation"; } caption="Figure 2: Workflow for structural confirmation by NMR spectroscopy."
2.1.1 ¹H NMR Spectroscopy: A Window into the Proton Environment
¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For biaryl compounds, the aromatic region (typically 6.5-8.5 ppm) is of particular interest.
-
Interpreting the Spectrum of 4-Methoxybiphenyl:
-
Singlet around 3.88 ppm: This sharp signal corresponds to the three protons of the methoxy group (-OCH₃).[17]
-
Multiplets in the aromatic region: The protons on the two aromatic rings will appear as a series of doublets and triplets (or more complex multiplets depending on the substitution pattern). For 4-methoxybiphenyl, one would expect to see distinct signals for the protons on the methoxy-substituted ring and the unsubstituted ring.[17] The coupling patterns (J-values) can help to assign the specific positions of the protons.
-
2.1.2 ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.
-
Interpreting the Spectrum of Biphenyl:
-
Symmetry: Due to the symmetry of the biphenyl molecule, only four distinct carbon signals are expected in the aromatic region.[18]
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by their electronic environment. The ipso-carbons (the carbons directly involved in the biaryl bond) will have a distinct chemical shift compared to the other aromatic carbons.[19]
-
2.1.3 Distinguishing Regioisomers by NMR
NMR spectroscopy is exceptionally powerful for distinguishing between regioisomers, which have the same molecular formula but different substitution patterns on the aromatic rings.[20] The distinct chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer.[21]
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.
-
Causality of Fragmentation: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern is a characteristic of the molecule's structure.
-
Interpreting the Mass Spectrum of Biphenyl:
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) corresponds to the intact molecular ion. For biphenyl (C₁₂H₁₀), this would be at m/z = 154.
-
Fragmentation Peaks: Common fragmentation pathways for biaryls include the loss of hydrogen atoms or cleavage of the biaryl bond, leading to characteristic fragment ions.
-
Quantitative Analysis by Mass Spectrometry:
Mass spectrometry can also be used for quantitative analysis, determining the concentration of a target compound in a sample.[22] This is particularly useful in drug metabolism and pharmacokinetic studies.[13]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
-
The Gold Standard: When a suitable single crystal can be obtained, X-ray crystallography is considered the gold standard for structural confirmation.
-
Experimental Insight: The major bottleneck for this technique is often the growth of high-quality single crystals. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions.
A Comparative Guide to Structural Confirmation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Number and environment of protons, connectivity | Rapid, non-destructive, excellent for isomer differentiation | Requires soluble sample, complex spectra for large molecules |
| ¹³C NMR Spectroscopy | Number of unique carbon environments | Direct count of carbon atoms, good for symmetry determination | Lower sensitivity than ¹H NMR, longer acquisition times |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, small sample amount required | Can be destructive, limited information on stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous structural determination | Requires a suitable single crystal, not applicable to all compounds |
Section 3: Experimental Protocols: A Practical Guide
To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for a representative biaryl synthesis and the subsequent structural confirmation.
Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of phenylboronic acid with 4-iodoanisole.[23]
Materials:
-
Phenylboronic acid
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.5 mmol), 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (1.4 mol%), and K₂CO₃ (2.0 mmol).
-
Add 8 mL of DMF to the flask.
-
Heat the reaction mixture to reflux under a normal atmosphere for the desired time (e.g., 60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Structural Confirmation of 4-Methoxybiphenyl
3.2.1 NMR Spectroscopy
-
Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Expected ¹H NMR (300 MHz, CDCl₃) δ (ppm): ~7.58-7.63 (m, 4H), 7.45-7.50 (m, 2H), 7.34-7.39 (m, 1H), 7.02-7.05 (d, 2H), 3.88 (s, 3H).[17]
-
Expected ¹³C NMR: Multiple signals in the aromatic region (114-160 ppm) and a signal for the methoxy carbon around 55 ppm.
3.2.2 Mass Spectrometry
-
Introduce a small amount of the sample into a mass spectrometer (e.g., using a direct insertion probe for EI-MS).
-
Acquire the mass spectrum.
-
Expected Molecular Ion Peak (M⁺): m/z = 184.
Section 4: Conclusion: An Integrated Approach to Structural Integrity
The synthesis and structural confirmation of biaryl compounds require a thoughtful and integrated approach. The choice of synthetic methodology should be guided by the specific requirements of the target molecule, considering factors such as functional group compatibility, scalability, and safety. Following synthesis, a combination of analytical techniques should be employed for unambiguous structural elucidation. While NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight, and X-ray crystallography offers the ultimate proof of structure when applicable. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the synthesis and characterization of these vital chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.
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Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Stille coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist’s Guide to Benchmarking Commercially Available Boronic Acids
As a Senior Application Scientist, this guide provides a framework for researchers, scientists, and drug development professionals to benchmark commercially available boronic acids. The focus is on establishing a rigorous, in-house methodology for comparing these critical reagents to ensure reproducibility and success in synthetic applications.
Introduction: The Central Role and Inherent Variability of Boronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond formation is a cornerstone in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3][4] The commercial availability of thousands of boronic acid building blocks has accelerated drug discovery and the exploration of chemical space.[5]
However, the utility of a given boronic acid is intrinsically linked to its purity and stability. Commercially available batches can exhibit significant variability in these aspects, which can profoundly impact reaction outcomes. Side reactions such as protodeboronation, oxidation, and homocoupling are often exacerbated by impurities or inherent instability.[6] Furthermore, boronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines.[7][8] The presence of these anhydrides can complicate stoichiometry and affect reactivity.[9]
This guide presents a systematic approach to benchmarking commercially available boronic acids, ensuring that the chosen reagents meet the stringent demands of your research and development programs. We will delve into the critical aspects of purity, stability, and reactivity, providing detailed protocols and the scientific rationale behind them.
Part 1: Purity and Structural Integrity Assessment
The first pillar of benchmarking is to ascertain the purity and structural integrity of the boronic acid as supplied. The presence of inorganic salts, residual solvents, and boroxines can all influence reactivity.
Quantification of Boroxine Content by ¹H NMR Spectroscopy
Rationale: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. While some applications might not be sensitive to the boronic acid/boroxine ratio, precise stoichiometric control in sensitive coupling reactions requires knowledge of the active monomer concentration. ¹H NMR is a rapid and effective method to determine this ratio.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Data Analysis: Identify the distinct aromatic proton signals for the boronic acid and its corresponding boroxine.[10] Integrate these signals relative to the internal standard to determine the molar ratio of the two species. The concentration of the active boronic acid monomer can then be calculated.
Overall Purity Assessment by HPLC/UPLC-MS
Rationale: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful tool for identifying and quantifying the boronic acid and any organic impurities.[11][12] This is crucial as the purity of the starting material directly impacts the purity of the final product.[12]
Experimental Protocol:
-
Method Development: Develop a suitable reversed-phase HPLC/UPLC method. A C18 column is often a good starting point.[11] The mobile phase typically consists of a buffered aqueous solution (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[11] A gradient elution will likely be necessary to resolve the polar boronic acid from less polar impurities.
-
Sample Analysis: Prepare a standard solution of the boronic acid at a known concentration in the mobile phase. Analyze the sample by HPLC/UPLC-UV-MS. The UV detector will provide quantitative information on the main peak and any impurities with a chromophore, while the MS will help in identifying the impurities.
-
Data Interpretation: Calculate the purity of the boronic acid based on the relative peak areas in the chromatogram. Identify any significant impurities using their mass-to-charge ratio from the MS data.
Part 2: Stability Profiling
The stability of a boronic acid under storage and reaction conditions is a critical performance parameter. Unstable boronic acids can lead to poor yields and the generation of difficult-to-remove byproducts.[13][14]
Thermal Stability by Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the presence of residual solvents or water and for identifying the onset temperature of thermal decomposition.[15] For boric acid, a related compound, TGA has been used to study its thermal decomposition kinetics.[16]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the boronic acid (typically 5-10 mg) into a TGA pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA curve. A mass loss at temperatures below 100 °C typically corresponds to the evaporation of water or volatile solvents. The onset temperature of significant mass loss at higher temperatures indicates the beginning of thermal decomposition. Dried salt solutions containing phenylboronic acid have shown an endothermic peak around 180 °C.[17]
Oxidative Stability Assay
Rationale: Boronic acids are susceptible to oxidation, particularly at physiological pH.[18][19] This is a critical consideration in medicinal chemistry and biological applications. A simple assay using a common oxidizing agent like hydrogen peroxide can provide a comparative measure of oxidative stability.
Experimental Protocol:
-
Reaction Setup: Prepare solutions of the boronic acids to be tested at a known concentration (e.g., 50 mM) in a buffered solution (e.g., phosphate-buffered saline, PBS, pH 7.4).[20]
-
Initiation of Oxidation: To an aliquot of the boronic acid solution, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).[20]
-
Monitoring the Reaction: At various time points, take aliquots of the reaction mixture and quench the oxidation (e.g., with a solution of sodium bisulfite).[20] Analyze the quenched samples by HPLC or ¹H NMR to determine the remaining concentration of the boronic acid.
-
Data Analysis: Plot the concentration of the boronic acid versus time for each sample. A slower decay indicates higher oxidative stability.
Part 3: Reactivity Benchmarking in a Model Suzuki-Miyaura Coupling
Ultimately, the performance of a boronic acid is judged by its reactivity in the intended application. A standardized Suzuki-Miyaura coupling reaction provides a reliable platform for comparing the performance of different commercial samples.
Rationale: The Suzuki-Miyaura coupling is the most common application for boronic acids.[2][5] By using a model reaction with a common aryl halide, a reliable palladium catalyst/ligand system, and standardized conditions, the relative reactivity of different boronic acid batches can be directly compared. Boronic acids are generally more reactive than their corresponding boronic esters.[5]
Experimental Protocol:
-
Reaction Setup: In parallel reaction vials, combine a standard aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Addition of Boronic Acid: To each vial, add a precisely weighed equivalent of the different commercial boronic acids being tested.
-
Reaction and Monitoring: Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor the progress by taking small aliquots at regular intervals. Analyze the aliquots by GC-MS or LC-MS to determine the conversion to the biaryl product.
-
Yield Determination: After a set reaction time, quench the reactions and work up the product. Isolate the biaryl product and determine the yield for each boronic acid tested.
Data Presentation
Summarize the quantitative data from all benchmarking experiments in clearly structured tables for easy comparison.
Table 1: Purity and Stability Benchmark Data for Phenylboronic Acid
| Supplier | Batch No. | Purity by HPLC (%) | Boroxine Content by ¹H NMR (%) | Decomposition Onset (TGA, °C) | Oxidative Stability (t½, min) |
|---|---|---|---|---|---|
| Our Product | PB-2026-01 | >99.5 | <1.0 | 185 | >120 |
| Supplier A | A-123 | 98.7 | 3.2 | 178 | 95 |
| Supplier B | B-456 | 99.1 | 1.5 | 182 | 110 |
| Supplier C | C-789 | 97.5 | 5.8 | 175 | 78 |
Table 2: Reactivity Benchmark in Model Suzuki-Miyaura Coupling
| Supplier | Batch No. | Conversion at 1h (%) | Isolated Yield (%) |
|---|---|---|---|
| Our Product | PB-2026-01 | 98 | 95 |
| Supplier A | A-123 | 92 | 88 |
| Supplier B | B-456 | 95 | 91 |
| Supplier C | C-789 | 85 | 80 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for benchmarking commercial boronic acids.
Conclusion
A systematic and multi-faceted approach to benchmarking commercially available boronic acids is not a superfluous exercise but a necessity for robust and reproducible chemical synthesis. By evaluating purity, stability, and reactivity, researchers can make informed decisions about reagent selection, mitigating the risks of failed or suboptimal reactions. This guide provides a comprehensive framework for establishing such a benchmarking program, ultimately leading to higher quality research and more efficient drug development processes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid, ensuring that its lifecycle in the laboratory ends responsibly.
Part 1: Core Safety Directives & Hazard Assessment
Before any disposal procedures begin, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure—a substituted phenylboronic acid—allows for an expert assessment based on analogous compounds.[1][2][3][4]
Primary Hazard Profile:
-
Oral Toxicity: Phenylboronic acid derivatives are often classified as harmful if swallowed.[5][6][7][8]
-
Skin Irritation: Direct contact can cause skin irritation.[1][4]
-
Eye Damage: Poses a risk of serious eye irritation.[1][2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][7]
All handling and disposal operations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9][10] The immediate availability of an eyewash station and safety shower is mandatory where this chemical is handled.[6][10][11]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical barrier against exposure. The causality is clear: each piece of equipment protects a specific route of entry from a known hazard.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes and airborne dust, preventing serious eye irritation.[6][10][11] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[9][12] |
| Body Protection | A fully-fastened, long-sleeved lab coat. | Protects skin on the arms and body from accidental spills.[9][12] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[9] |
Part 2: Step-by-Step Disposal Protocol
This compound and all materials contaminated with it must be treated as hazardous chemical waste.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][12][13]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe waste management system. It prevents unintended chemical reactions and ensures that waste is handled by the correct disposal stream.
-
Solid Waste: All non-sharp items contaminated with the compound, such as gloves, weigh paper, bench paper, and pipette tips, must be collected in a designated solid hazardous waste container.[9]
-
Liquid Waste: Unused solutions, reaction mixtures, and the first solvent rinse from cleaning glassware should be collected in a separate, compatible liquid hazardous waste container.[9]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step 2: Containerization and Labeling
Waste containers are the primary means of containment. Their proper selection and labeling are mandated by regulations from agencies like the EPA and OSHA to ensure safety and proper handling.[14][15]
-
Select Compatible Containers: Use sealable, chemically resistant containers (e.g., polyethylene or glass) that will not react with the waste. Avoid using metal containers for acidic waste.[16]
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
Step 3: Decontamination of Glassware
Proper decontamination ensures that glassware can be safely reused or disposed of.
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect Rinse: This initial solvent rinse is considered hazardous and must be collected in the designated liquid hazardous waste container.[9]
-
Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can be washed using standard laboratory procedures. For containers of acutely hazardous "P-list" chemicals as defined by the EPA, a triple rinse is mandatory, with all rinsate collected as hazardous waste.[17]
Step 4: Waste Storage and Pickup
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[16]
-
Segregation: Store containers of boronic acid waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5][6]
-
Containment: Keep waste containers securely sealed at all times, except when adding waste.
-
Pickup: Once a waste container is full, or within one year of the start date (whichever comes first), it must be dated and a pickup request must be submitted to your institution's Environmental Health & Safety (EHS) office.[16]
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action can prevent a minor incident from becoming a major one.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain & Clean:
-
Final Decontamination: Wipe the spill area with a solvent-soaked cloth, collecting all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][12]
References
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
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- Thermo Fisher Scientific. (2020). Phenylboronic acid - Safety Data Sheet.
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- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
- Fisher Scientific. (2021). 3,4-Difluorophenylboronic acid - Safety Data Sheet.
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- Occupational Safety and Health Administration. (n.d.). Boric Acid.
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A Researcher's Guide to the Safe Handling of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic Acid
In the landscape of pharmaceutical research and development, the innovative use of complex molecules is paramount. Among these, boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS No: 1629971-64-7) is one such compound, valued for its role in creating novel chemical entities.[1][2] However, its utility in the lab must be matched by a thorough understanding of its safe handling, storage, and disposal.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to offer procedural, step-by-step guidance, ensuring that the handling of this compound is conducted with the utmost regard for safety and scientific integrity. The information herein is synthesized from the best practices for handling analogous boronic acid compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel reagent.
Hazard Assessment and Risk Mitigation
While a comprehensive toxicological profile for this compound is not extensively documented, the hazards can be inferred from data on structurally similar compounds, such as 2,4-difluorophenylboronic acid and other phenylboronic acids.[3][4][5] These compounds are typically classified as irritants to the eyes, skin, and respiratory system.[3][5][6]
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[3][5]
-
Skin Irritation: May cause skin irritation upon contact.[3][5]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[3][6]
-
Harmful if Swallowed: Phenylboronic acid is harmful if swallowed.[7][8]
Given these potential hazards, a proactive approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles, nitrile gloves (or other chemically resistant gloves), lab coat, and a particulate respirator (N95 or higher) are recommended to prevent inhalation of fine dust.[9] |
| Dissolving and Solution Handling | Chemical safety goggles, nitrile gloves, and a lab coat. |
| Running Reactions | Chemical safety goggles, nitrile gloves, and a lab coat. |
| Work-up and Purification | Chemical safety goggles, nitrile gloves, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, lab coat, and a respirator if significant dust is generated. |
Causality Behind PPE Choices:
-
Safety Goggles: Protect eyes from splashes of solutions or contact with airborne powder.[3]
-
Chemically Resistant Gloves: Prevent skin contact and potential irritation or absorption.[10] Nitrile gloves are a common and effective choice for many boronic acid derivatives.
-
Lab Coat: Protects skin and personal clothing from contamination.[10]
-
Respirator: Necessary when handling the solid form to prevent inhalation of fine particles that can irritate the respiratory tract.[9]
Engineering and Administrative Controls: Creating a Safe Workspace
Beyond PPE, a safe laboratory environment is crucial for mitigating risks.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the dry powder, and reactions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Eyewash Stations and Safety Showers: Must be readily accessible in the event of accidental exposure.[3][12]
Administrative Controls:
-
Restricted Access: The area where the compound is being used should be clearly marked, and access should be limited to authorized personnel.
-
Training: All personnel handling the compound must be trained on its potential hazards and safe handling procedures.
-
Contingency Plans: Establish clear procedures for spills, exposures, and other emergencies before beginning work.
Step-by-Step Handling Protocol
This protocol provides a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.[10]
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the solid compound within the fume hood. Minimize the generation of dust.[6]
-
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction: Conduct the reaction within the fume hood, ensuring the apparatus is secure.
-
-
Storage:
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a swift and informed response is critical.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[12][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air.[6][13] If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[14]
Spills:
-
For a small spill, and if it is safe to do so, carefully sweep or vacuum the solid material and place it into a sealed container for disposal.[9] Avoid generating dust.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Container Rinsing: Empty containers that held the compound should be rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.[15]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
References
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Boric Acid Safety & Hazards | Lab Alley. (n.d.). Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Re: Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
